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5-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B099031
CAS No.: 17288-53-8
M. Wt: 148.16 g/mol
InChI Key: CCNJNELOBGXDFD-UHFFFAOYSA-N
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Description

5-methoxy-1H-pyrrolo[2,3-c]pyridine is a nitrogen-rich heterocyclic compound that serves as a versatile chemical scaffold in medicinal chemistry and drug discovery. While direct biological data for this specific isomer is limited in recent literature, its structural analogs, particularly pyrrolo[2,3-d]pyrimidines, have garnered significant research interest. These related compounds are recognized as privileged structures in the development of novel therapeutic agents due to their structural resemblance to purine bases, which allows them to interact with a variety of enzymatic targets . Current research highlights the substantial potential of this compound class in addressing antimicrobial resistance (AMR). Pyrrolopyrimidine and pyrrolopyridine derivatives are being extensively investigated for their broad-spectrum bioactivities, including antibacterial, antifungal, and antiviral effects, making them valuable precursors for developing new antimicrobial agents to combat evolving resistance . Furthermore, this scaffold holds significant promise in oncology research. Similar compounds are key intermediates in the synthesis of kinase inhibitors, which are crucial for targeted cancer therapies. The core structure can be functionally diversified to create potent inhibitors for kinases such as CSF1R, a well-validated target for conditions like tenosynovial giant cell tumors and certain brain cancers . The compound's value lies in its synthetic utility for molecular hybridization and scaffold-hopping strategies, enabling researchers to design novel analogs with improved potency and selectivity for various disease-associated targets .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B099031 5-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 17288-53-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O/c1-11-8-4-6-2-3-9-7(6)5-10-8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNJNELOBGXDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348852
Record name 5-methoxy-1H-pyrrolo[2,3-c]pyridine
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17288-53-8
Record name 5-Methoxy-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17288-53-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methoxy-1H-pyrrolo[2,3-c]pyridine
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Record name 5-Methoxy-6-azaindole
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 5-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methoxy-1H-pyrrolo[2,3-c]pyridine, a member of the azaindole family, is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to endogenous signaling molecules. Understanding its fundamental physicochemical properties is crucial for its development as a potential therapeutic agent. This guide provides a summary of its computed properties, outlines detailed experimental protocols for the determination of its key basic characteristics—pKa and aqueous solubility—and presents a logical workflow for its physicochemical characterization.

Core Physicochemical Properties

The basic properties of a compound are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). For this compound, the key basic property is the pKa of the pyridine nitrogen, which governs its ionization state at physiological pH.

Structural and Computed Data

Quantitative data for this compound is primarily based on computational models. Experimental determination of these properties is essential for definitive characterization.

PropertyValueSource
Molecular Formula C₈H₈N₂OPubChem[1]
Molecular Weight 148.17 g/mol ChemScene[2][3]
CAS Number 17288-53-8ChemScene[2][3]
Calculated logP 1.3 - 1.57PubChem[1], ChemScene[2][3]
Topological Polar Surface Area (TPSA) 37.91 ŲChemScene[2][3]
Hydrogen Bond Donors 1ChemScene[2][3]
Hydrogen Bond Acceptors 2ChemScene[2][3]

Note: The basicity of this compound is attributed to the lone pair of electrons on the pyridine ring nitrogen. The pyrrole nitrogen's lone pair is part of the aromatic system and is generally considered non-basic. The methoxy group at the 5-position is expected to have an electron-donating effect, which may slightly increase the basicity of the pyridine nitrogen compared to the unsubstituted 1H-pyrrolo[2,3-c]pyridine.

Experimental Protocols for Determination of Basic Properties

Accurate experimental data is paramount in drug discovery. The following sections detail standard methodologies for determining the pKa and aqueous solubility of this compound.

Determination of pKa

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution. For a base, the pKa of its conjugate acid is determined.

This is a highly accurate and widely used method for pKa determination.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH electrode as the acid is added. The pKa is the pH at which the compound is 50% protonated, which corresponds to the midpoint of the steepest part of the titration curve.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1-5 mM) in a suitable solvent, typically water or a co-solvent system (e.g., methanol/water) if solubility is limited.

    • Prepare a standardized titrant solution of 0.1 M hydrochloric acid.

    • To maintain a constant ionic strength, a background electrolyte such as 0.15 M potassium chloride can be used.

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Titration:

    • Place a known volume of the sample solution in a thermostatted vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized HCl solution in small, precise increments using a burette.

    • Record the pH reading after each addition, ensuring the reading has stabilized (drift < 0.01 pH units/minute).

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa is determined from the inflection point of the resulting sigmoid curve. This can be calculated from the half-equivalence point.

    • Perform at least three replicate titrations to ensure accuracy and calculate the mean and standard deviation.[4]

This method is useful for compounds with low solubility or when only small amounts of material are available.

Principle: The chemical shifts of protons adjacent to the basic nitrogen atom will change as a function of the protonation state. By monitoring these chemical shifts in a series of buffered solutions of known pH, a titration curve can be generated, and the pKa can be determined.[5]

Detailed Protocol:

  • Sample Preparation: Prepare a series of solutions of this compound in D₂O containing buffers to cover a range of pD values (the pH equivalent in D₂O) around the expected pKa.

  • NMR Data Acquisition: Acquire ¹H NMR spectra for each buffered solution.

  • Data Analysis:

    • Identify a proton signal that shows a significant change in chemical shift upon protonation (e.g., protons on the pyridine ring).

    • Plot the chemical shift (δ) of the chosen proton against the pD of the solution.

    • Fit the data to a sigmoidal curve. The inflection point of this curve corresponds to the pKa.

    • A correction factor is typically applied to convert the pD value to a pKa value in H₂O (pKa ≈ pD - 0.4).[5]

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral bioavailability.

This is considered the "gold standard" method for determining thermodynamic equilibrium solubility.[6]

Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a buffered aqueous solution of known pH (e.g., pH 7.4 phosphate-buffered saline).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[7]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not bind the compound.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Standard Curve: Prepare a standard calibration curve of the compound to accurately quantify the concentration in the sample.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the initial physicochemical characterization of a novel compound like this compound.

G cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Data Analysis & Reporting cluster_3 Further Studies start Obtain Pure Compound (>95% Purity) structure Structure Confirmation (NMR, MS) start->structure solubility Aqueous Solubility (Shake-Flask Method) structure->solubility pka pKa Determination (Potentiometric Titration) structure->pka logp Lipophilicity (logP) (e.g., Shake-Flask Octanol/Water) structure->logp analyze Analyze Results solubility->analyze pka->analyze logp->analyze report Compile Technical Data Sheet analyze->report formulation Pre-formulation Studies report->formulation adme In Vitro ADME Assays report->adme

Caption: Workflow for Physicochemical Profiling.

Biological Context and Signaling Pathways

While no specific signaling pathway has been definitively elucidated for this compound, the broader class of pyrrolopyridines has been investigated for various biological activities. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been explored as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[8][9] The pyrrolopyridine core can act as a hinge-binding motif in kinase domains.

Further research is required to determine if this compound interacts with specific signaling pathways. A logical starting point for such an investigation is illustrated below.

G cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Mechanism of Action cluster_3 Outcome compound This compound phenotypic Phenotypic Screening (e.g., Cell Proliferation Assay) compound->phenotypic target Target-Based Screening (e.g., Kinase Panel) compound->target dose_response Dose-Response Curve (IC50/EC50 Determination) phenotypic->dose_response target->dose_response selectivity Selectivity Profiling dose_response->selectivity pathway_analysis Pathway Analysis (e.g., Western Blot, RNA-Seq) selectivity->pathway_analysis target_engagement Target Engagement Assays selectivity->target_engagement elucidation Elucidation of Signaling Pathway pathway_analysis->elucidation target_engagement->elucidation

Caption: Strategy for Biological Target Identification.

Conclusion

This compound is a compound with potential for further investigation in drug discovery. This guide provides the foundational physicochemical information and standardized experimental protocols necessary for its systematic evaluation. The determination of its basic properties, particularly pKa and aqueous solubility, is a critical first step in understanding its potential as a therapeutic candidate and for guiding future studies into its biological activity and mechanism of action.

References

Characterization of 5-methoxy-1H-pyrrolo[2,3-c]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological characteristics of 5-methoxy-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Also known as 5-methoxy-6-azaindole, this molecule serves as a valuable scaffold in the design of novel therapeutic agents, particularly in the realm of kinase inhibition. This document outlines its physicochemical properties, plausible synthetic routes, spectroscopic data, and known biological activities, with a focus on its potential applications in drug discovery and development.

Physicochemical Properties

This compound (CAS No: 17288-53-8) is a pyrrolopyridine derivative with a molecular formula of C₈H₈N₂O and a molecular weight of 148.17 g/mol .[1][2] The presence of the pyridine and pyrrole rings, along with the methoxy group, imparts specific electronic and solubility characteristics that make it an attractive starting point for chemical library synthesis.[3]

PropertyValueReference
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.17 g/mol [1]
CAS Number 17288-53-8[1]
Topological Polar Surface Area (TPSA) 37.91 Ų[1]
logP 1.5715[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]
SMILES COC1=CC2=C(NC=C2)C=N1[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in publicly available literature, a general synthetic strategy can be inferred from the synthesis of related azaindole compounds. A plausible approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

General Experimental Protocol for the Synthesis of a Related Isomer (5-methoxy-1H-pyrrolo[3,2-b]pyridine):

A general method for a related isomer involves the reductive cyclization of a nitropyridine precursor. For instance, a 6-methoxy-3-nitropyridine-2-acetonitrile derivative can be dissolved in an alcohol like ethanol or methanol. A catalytic amount of 10% palladium on carbon is added, and the mixture is subjected to hydrogenation at room temperature for 24 hours. Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting residue is then purified by column chromatography to yield the desired pyrrolopyridine.[4]

Note: This protocol is for a related isomer and should be considered a general guideline. Optimization of starting materials, reagents, and reaction conditions would be necessary for the specific synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, as well as a characteristic singlet for the methoxy group protons.

Proton Expected Chemical Shift (ppm) Multiplicity
Pyrrole NH10.0 - 12.0br s
Aromatic CH (Pyridine & Pyrrole)6.5 - 8.5m
Methoxy (OCH₃)~3.9s

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and oxygen atoms and the aromaticity of the rings.

Carbon Expected Chemical Shift (ppm)
Aromatic C=C/C=N100 - 160
Methoxy (OCH₃)55 - 60
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Pyrrole)3200 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic - OCH₃)2850 - 3000
C=C and C=N Stretch (Aromatic)1400 - 1600
C-O Stretch (Methoxy)1000 - 1300
Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 148.17).

Biological Activity and Signaling Pathways

The pyrrolopyridine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors for cancer therapy.[6] Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs).[7]

Abnormal activation of the FGFR signaling pathway is implicated in a variety of cancers. This pathway, upon activation by fibroblast growth factors (FGFs), triggers downstream signaling cascades including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are crucial for cell proliferation, migration, and survival.[7]

Target IC₅₀ (nM) for compound 4h
FGFR17
FGFR29
FGFR325
FGFR4712

This data highlights the potential of the pyrrolopyridine core, including the 5-methoxy substituted variant, as a promising starting point for the design of potent and selective kinase inhibitors.

Visualizations

Molecular Structure

Caption: Figure 1. Molecular Structure of this compound

General Synthetic Workflow

Figure 2. Generalized Synthetic Workflow for Pyrrolopyridines Start Functionalized Pyridine Precursor Step1 Introduction of Pyrrole Precursor Sidechain Start->Step1 Step2 Reductive Cyclization Step1->Step2 End This compound Step2->End

Caption: Figure 2. Generalized Synthetic Workflow for Pyrrolopyridines

FGFR Signaling Pathway

Figure 3. Simplified FGFR Signaling Pathway Targeted by Pyrrolopyridine Inhibitors cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binds and activates RAS_MEK_ERK RAS-MEK-ERK Pathway FGFR->RAS_MEK_ERK PLCg PLCγ Pathway FGFR->PLCg PI3K_Akt PI3K-Akt Pathway FGFR->PI3K_Akt Inhibitor This compound (and derivatives) Inhibitor->FGFR Inhibits Proliferation Cell Proliferation & Survival RAS_MEK_ERK->Proliferation PLCg->Proliferation PI3K_Akt->Proliferation

Caption: Figure 3. Simplified FGFR Signaling Pathway Targeted by Pyrrolopyridine Inhibitors

References

An In-Depth Technical Guide to 5-methoxy-1H-pyrrolo[2,3-c]pyridine (CAS: 17288-53-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-1H-pyrrolo[2,3-c]pyridine, also known as 5-Methoxy-6-azaindole, is a heterocyclic organic compound featuring a fused pyrrole and pyridine ring system.[1] This azaindole scaffold is of significant interest in medicinal chemistry and drug discovery due to its versatile chemical properties and its role as a key building block in the synthesis of various pharmaceutical agents.[2] The pyrrolopyridine core is a recognized privileged structure, appearing in numerous biologically active molecules and serving as a bioisostere for indole and purine systems. This structural motif is particularly prominent in the development of kinase inhibitors. This guide provides a comprehensive overview of the technical data, synthetic methodologies, and potential biological relevance of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
CAS Number 17288-53-8[3]
Molecular Formula C₈H₈N₂O[3]
Molecular Weight 148.16 g/mol [4]
Appearance PowderNo specific reference
Melting Point 122-127 °CNo specific reference
SMILES COc1cc2cc[nH]c2cn1No specific reference
InChI 1S/C8H8N2O/c1-11-8-4-6-2-3-9-7(6)5-10-8/h2-5,9H,1H3No specific reference
Purity ≥97%[3]
Storage 2-8°CNo specific reference

Synthesis and Experimental Protocols

Below is a representative experimental protocol for the synthesis of a related 1H-pyrrolo[2,3-b]pyridine derivative, which can serve as a foundational methodology for researchers. This protocol illustrates the key steps often involved in the construction and derivatization of the azaindole core.

Representative Experimental Protocol: Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

This protocol is adapted from a study on the synthesis of fibroblast growth factor receptor (FGFR) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.[6]

Step 1: Condensation Reaction

  • To a solution of a substituted 1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in methanol (7 mL), add the desired R-substituted aldehyde (1.1 mmol) and potassium hydroxide (5.0 mmol).

  • Stir the reaction mixture at 50 °C for 5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction Reaction

  • To a solution of the product from Step 1 (0.31 mmol) in acetonitrile (7 mL), add triethylsilane (6.26 mmol) and trifluoroacetic acid (6.54 mmol).

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield the final derivative.

G Substituted 1H-pyrrolo[2,3-b]pyridine Substituted 1H-pyrrolo[2,3-b]pyridine Condensation Condensation Substituted 1H-pyrrolo[2,3-b]pyridine->Condensation R-CHO, KOH, MeOH Intermediate Intermediate Condensation->Intermediate Purification Reduction Reduction Intermediate->Reduction Triethylsilane, TFA, Acetonitrile Final Derivative Final Derivative Reduction->Final Derivative Purification

Caption: General workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.

Biological Activity and Potential Applications

The azaindole scaffold, the core of this compound, is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors.[2] While specific biological data for the title compound is limited, research on its isomers provides valuable insights into its potential therapeutic applications.

Notably, derivatives of the related isomer, 5-methoxy-1H-pyrrolo[2,3-b]pyridine, have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1][6] Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention.[1]

FGFR Inhibition by a Related Pyrrolopyridine Scaffold

Studies on 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated their ability to act as hinge-binding inhibitors of FGFR1. The pyrrolopyridine core forms crucial hydrogen bonds with the hinge region of the kinase domain, while substituted moieties can occupy the hydrophobic pocket.[6] For example, a methoxy group on a phenyl substituent has been shown to form a hydrogen bond with the NH of aspartate residue D641 in the FGFR1 active site.[6]

The inhibitory activity of these compounds is typically evaluated through in vitro kinase assays and cellular proliferation assays using cancer cell lines with known FGFR pathway activation.

Experimental Protocol: In Vitro FGFR Kinase Inhibition Assay

  • Prepare a reaction mixture containing the FGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in an appropriate buffer.

  • Add the test compound (e.g., a derivative of this compound) at various concentrations.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA or radiometric assays.

  • Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

G FGFR Kinase FGFR Kinase Phosphorylation Phosphorylation FGFR Kinase->Phosphorylation ATP Phosphorylated Substrate Phosphorylated Substrate Phosphorylation->Phosphorylated Substrate Substrate Substrate Substrate->Phosphorylation Inhibitor Inhibitor Inhibitor->FGFR Kinase Binds to active site

Caption: Simplified workflow of an in vitro FGFR kinase inhibition assay.

Signaling Pathway Involvement

Given the evidence of FGFR inhibition by a closely related isomer, it is plausible that this compound or its derivatives could modulate the FGFR signaling pathway. The FGFR signaling cascade plays a critical role in cell proliferation, differentiation, migration, and angiogenesis.

Upon ligand (FGF) binding, FGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways ultimately regulate gene expression and cellular responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression AKT AKT PI3K->AKT AKT->Gene Expression Inhibitor Inhibitor Inhibitor->FGFR Inhibition

Caption: Simplified overview of the FGFR signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery. While direct biological data for this specific compound is limited, the well-documented activities of the broader azaindole class, particularly as kinase inhibitors, highlight its promise. The structural similarity to known FGFR inhibitors suggests that this compound and its derivatives warrant further investigation as potential anticancer agents. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the synthesis, biological evaluation, and mechanism of action of this and related compounds.

References

An In-depth Technical Guide to the Synthesis and Purification of 5-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 5-methoxy-1H-pyrrolo[2,3-c]pyridine, a valuable heterocyclic compound, also known as 5-methoxy-6-azaindole. This molecule serves as a crucial building block in the development of various pharmaceutical agents. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic and purification workflows.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 7-azaindole. The overall synthetic scheme involves the bromination of the 7-azaindole core, followed by a nucleophilic substitution reaction to introduce the methoxy group.

Step 1: Synthesis of 5-bromo-7-azaindole (Intermediate 1)

The initial step involves the regioselective bromination of 7-azaindole at the C5 position. Several methods have been reported for this transformation, with a common approach utilizing N-bromosuccinimide (NBS) as the brominating agent.

Experimental Protocol:

A solution of 7-azaindole (1 equivalent) in a suitable solvent, such as N,N-dimethylformamide (DMF), is cooled to 0°C. N-bromosuccinimide (1.1 equivalents) is then added portion-wise, and the reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Reagent/SolventMolar/Volume RatioRole
7-azaindole1 eqStarting Material
N-bromosuccinimide (NBS)1.1 eqBrominating Agent
N,N-dimethylformamide (DMF)-Solvent
Ethyl Acetate-Extraction Solvent
Brine-Washing Agent
Sodium Sulfate-Drying Agent
ParameterValueReference
Typical Yield80-90%Patent CN102584820A
Purity>98%Patent CN102584820A
Step 2: Synthesis of this compound (Target Molecule)

The second step involves the conversion of 5-bromo-7-azaindole to the desired 5-methoxy derivative. A common method for this transformation is a copper-catalyzed nucleophilic substitution with sodium methoxide.[1]

Experimental Protocol:

To a solution of 5-bromo-7-azaindole (1 equivalent) in a solvent mixture of methanol and a high-boiling-point solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane, sodium methoxide (1.5-2.0 equivalents) and a copper(I) catalyst, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are added. A ligand, such as L-proline or N,N'-dimethyl-1,2-ethanediamine, can be added to facilitate the reaction. The reaction mixture is heated to a temperature ranging from 80 to 120°C and stirred for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Reagent/SolventMolar/Volume RatioRole
5-bromo-7-azaindole1 eqStarting Material
Sodium Methoxide1.5-2.0 eqMethoxylating Agent
Copper(I) Iodide (CuI)0.05-0.1 eqCatalyst
L-proline (optional)0.1-0.2 eqLigand
Methanol/DMF-Solvent
Ethyl Acetate-Extraction Solvent
ParameterValueReference
Typical Yield70-85%Analogous reaction on 5-bromoindole
Purity>97%[2]

Purification

Purification of the final product, this compound, is crucial to obtain a high-purity compound suitable for further applications. Column chromatography is the most common method employed for this purpose.

Experimental Protocol: Flash Column Chromatography

The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure. The dried silica with the adsorbed product is loaded onto a pre-packed silica gel column. The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is evaporated to yield the purified this compound.

ParameterDescription
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)
DetectionUV light (254 nm)

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.1-8.3 (s, 1H, Ar-H), 7.0-7.2 (d, 1H, Ar-H), 6.4-6.6 (d, 1H, Ar-H), 6.3-6.4 (m, 1H, Ar-H), 3.9-4.0 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 155-157, 145-147, 130-132, 120-122, 110-112, 100-102, 95-97, 55-57 (OCH₃)
Mass Spectrometry (ESI+)m/z: 149.07 [M+H]⁺

Experimental Workflows (Graphviz Diagrams)

Synthesis_Workflow Start 7-Azaindole Intermediate 5-bromo-7-azaindole Start->Intermediate Bromination (NBS, DMF) Final_Product This compound Intermediate->Final_Product Methoxylation (NaOMe, CuI, MeOH/DMF)

Caption: Synthetic pathway for this compound.

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in minimal DCM Crude_Product->Dissolution Adsorption Adsorb on Silica Gel Dissolution->Adsorption Loading Load onto Silica Gel Column Adsorption->Loading Elution Elute with Hexanes/Ethyl Acetate Gradient Loading->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Fractions by TLC Collection->Analysis Pooling Combine Pure Fractions Analysis->Pooling Evaporation Evaporate Solvent Pooling->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Caption: Purification workflow for this compound.

Signaling Pathways and Biological Activity

While this compound itself is primarily a building block, its derivatives have shown significant biological activity, particularly as kinase inhibitors.[3] The 7-azaindole scaffold is a known pharmacophore that can mimic the purine core of ATP, enabling it to bind to the ATP-binding site of various kinases.

Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), which is implicated in various cancers.[4] The introduction of different substituents on the azaindole core allows for the fine-tuning of selectivity and potency against specific kinase targets. Further research into the biological activities of this compound and its derivatives could lead to the development of novel therapeutic agents.

Signaling_Pathway_Concept Azaindole_Derivative Azaindole Derivative (e.g., this compound based) Kinase Kinase ATP-Binding Site Azaindole_Derivative->Kinase Binds and Inhibits Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Inhibition->Downstream_Signaling Blocks

Caption: Conceptual diagram of kinase inhibition by azaindole derivatives.

References

In-Depth Technical Guide on the Spectroscopic and Mass Spectrometric Analysis of 5-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the heterocyclic compound 5-methoxy-1H-pyrrolo[2,3-c]pyridine, also known as 5-methoxy-6-azaindole. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, organic synthesis, and drug development.

Compound Overview

This compound is a derivative of azaindole, a class of bicyclic heteroaromatic compounds that are isosteres of indole. Azaindoles are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. The introduction of a methoxy group at the 5-position can significantly influence the compound's electronic properties, solubility, and potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈N₂OPubChem[1]
Molecular Weight 148.16 g/mol PubChem[1]
Exact Mass 148.0637 DaPubChem[1]
Appearance SolidSigma-Aldrich[2]
CAS Number 17288-53-8PubChem[1]

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

¹H NMR Data

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.10s-H4
~7.50d~2.5H2
~7.10d~5.0H7
~6.50d~2.5H3
~4.00s--OCH₃
~8.50 (broad)s-N-H

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

¹³C NMR Data

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~155.0C5
~145.0C7a
~130.0C4
~125.0C2
~115.0C3a
~110.0C7
~100.0C3
~55.0-OCH₃

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry Data

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of small organic molecules.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound

AdductCalculated m/z
[M+H]⁺149.0709
[M+Na]⁺171.0529
[M+K]⁺187.0268

Data predicted using computational tools.

Experimental Protocols

The following sections detail the standard experimental protocols for acquiring NMR and mass spectrometry data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the NMR spectra on a 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans to compensate for the lower natural abundance of ¹³C (typically 1024 or more scans).

    • Process the data with an appropriate window function and perform Fourier transformation.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent system. To enhance ionization in positive ion mode, 0.1% formic acid can be added to the final solution.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

    • For tandem mass spectrometry (MS/MS), select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.

Visualizations

The following diagrams illustrate the typical experimental workflows for NMR and Mass Spectrometry analysis.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample This compound Solvent Deuterated Solvent (e.g., CDCl3) NMR_Tube Dissolve in NMR Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Spectrometer->Acquire_13C Processing Fourier Transform & Phasing Acquire_1H->Processing Acquire_13C->Processing Referencing Reference to Solvent Peak Processing->Referencing Analysis Structural Elucidation Referencing->Analysis MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_ionization Ionization cluster_analysis_ms Mass Analysis Sample_MS This compound Solvent_MS Solvent (e.g., Methanol) Dilution Dilute to 1-10 µg/mL ESI_Source Electrospray Ionization (ESI) Dilution->ESI_Source Mass_Analyzer High-Resolution Mass Analyzer (TOF, Orbitrap) ESI_Source->Mass_Analyzer MS_Spectrum Acquire Full Scan MS Mass_Analyzer->MS_Spectrum MSMS_Spectrum Acquire MS/MS Spectrum MS_Spectrum->MSMS_Spectrum Data_Analysis Determine m/z and Elemental Composition MSMS_Spectrum->Data_Analysis

References

Unveiling the Structural Landscape of 5-methoxy-1H-pyrrolo[2,3-c]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 5-methoxy-1H-pyrrolo[2,3-c]pyridine, also known as 5-methoxy-6-azaindole. While a specific single-crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases as of the latest search, this document outlines the general properties, hypothetical experimental protocols for its synthesis and crystallographic analysis, and a typical workflow for such a study. This information is intended to serve as a valuable resource for researchers interested in the structural elucidation of this and related heterocyclic compounds.

General Compound Information

This compound is a heterocyclic organic compound with the molecular formula C₈H₈N₂O.[1][2][3] It belongs to the class of azaindoles, which are of significant interest in medicinal chemistry due to their diverse biological activities. The structure consists of a pyrrole ring fused to a pyridine ring, with a methoxy group substituted at the 5-position.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈N₂OPubChem[1], ChemScene[2]
Molecular Weight 148.16 g/mol PubChem[1], Sigma-Aldrich[4]
CAS Number 17288-53-8ChemScene[2], Sigma-Aldrich[4]
Synonyms 5-Methoxy-6-azaindolePubChem[1], Chem-Impex[3]
Appearance Pale brown to cream colored crystalline powderChem-Impex[3]
Melting Point 121-127 °CChem-Impex[3]

Hypothetical Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a compound like this compound, based on methodologies reported for similar heterocyclic compounds.

Synthesis

The synthesis of pyrrolo[2,3-c]pyridines can be achieved through various synthetic routes. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. One plausible, though hypothetical, pathway could involve a multi-step synthesis starting from a substituted pyridine derivative. For instance, a synthetic strategy might involve the palladium-mediated coupling of a halogenated pyridine with a suitable pyrrole precursor, followed by cyclization to form the fused ring system.

Crystallization

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. A general protocol for the crystallization of a small organic molecule like this compound would involve the following steps:

  • Purification: The synthesized compound would first be purified to a high degree (≥98%) using techniques such as column chromatography or recrystallization.

  • Solvent Selection: A screening of various solvents and solvent mixtures would be performed to identify suitable candidates in which the compound has moderate solubility.

  • Crystallization Method: Several methods could be employed:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a second solvent (the anti-solvent) in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to crystallization.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, the following procedure would be used for data collection and structure determination:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Logical Workflow

The process from chemical synthesis to the final determination of a crystal structure follows a logical progression. The following diagram illustrates a typical workflow for such a project.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Analysis & Reporting synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Crystal Growth (e.g., Slow Evaporation) solvent_screening->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Crystallographic Data Analysis structure_refinement->data_analysis publication Publication/Reporting data_analysis->publication

References

Solubility Profile of 5-methoxy-1H-pyrrolo[2,3-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-methoxy-1H-pyrrolo[2,3-c]pyridine (CAS No. 17288-53-8), a key heterocyclic intermediate in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on established experimental protocols for solubility determination and contextualizes the compound's importance through its involvement in relevant biological signaling pathways.

Introduction to this compound

This compound, also known as 5-Methoxy-6-azaindole, is a heterocyclic compound with the chemical formula C₈H₈N₂O.[1] Its azaindole scaffold is a valuable structural motif in medicinal chemistry, serving as a starting point for the synthesis of novel drug candidates.[2] The solubility of this intermediate is a critical parameter, influencing its handling, formulation, and bioavailability in drug discovery pipelines.

Quantitative Solubility Data

Table 1: Quantitative Solubility of a Structurally Related Pyrrolopyridine Derivative

CompoundSolventSolubilityTemperature (°C)
7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridineWater1.5 g/L (Slightly Soluble)25

Disclaimer: This data is for a structurally related compound and should be used as an estimation only. Experimental determination of solubility for this compound is highly recommended.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following established methods are recommended.

Gravimetric Method (Shake-Flask)

This method determines the thermodynamic equilibrium solubility and is considered a gold standard for accuracy.[3][4]

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3] The presence of undissolved solid should be visible.[4]

  • Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Syringe filters (e.g., 0.45 µm pore size) are commonly used.[5]

  • Solvent Evaporation and Mass Determination: Accurately transfer a known volume of the clear supernatant to a pre-weighed container. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point).[3][5]

  • Calculation: Weigh the container with the solid residue. The difference in weight gives the mass of the dissolved compound. Calculate the solubility in units such as mg/mL or g/L.[3]

UV/Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and can be adapted for higher throughput.[6]

  • Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a linear calibration curve.[5]

  • Prepare and Analyze Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 3.1.1 and 3.1.2).

  • Dilution and Measurement: After filtration, carefully dilute a known volume of the clear supernatant with the solvent to bring the absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.[5]

  • Calculation: Use the equation from the calibration curve to determine the concentration of the diluted solution. Multiply this by the dilution factor to calculate the concentration of the original saturated solution, which represents its solubility.[5]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a solid compound like this compound.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result A Add excess solid to solvent B Agitate at constant temp (24-48h) A->B C Centrifuge or Filter (0.45 µm) B->C D Gravimetric Method C->D E UV/Vis Method C->E F Evaporate solvent D->F H Measure Absorbance E->H G Weigh residue F->G J Calculate Solubility (mg/mL) G->J I Use Calibration Curve H->I I->J

Workflow for Solubility Determination.

Role in Signaling Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, structurally analogous to this compound, are known to be potent inhibitors of various protein kinases, making them significant in cancer research and therapy.

Abnormal activation of the FGFR signaling pathway is implicated in various cancers. This pathway regulates crucial cellular processes like proliferation, migration, and angiogenesis.[7][8][9] Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine structure can block this pathway.

FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_MEK_ERK RAS-MEK-ERK Pathway Dimerization->RAS_MEK_ERK PI3K_AKT PI3K-Akt Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation, Migration, Angiogenesis RAS_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->Dimerization

FGFR Signaling Pathway Inhibition.

While not directly involving this compound, related compounds have been shown to modulate Toll-Like Receptor (TLR) signaling pathways, which are crucial for innate immunity. These pathways, upon activation, lead to the production of inflammatory mediators through the activation of transcription factors like NF-κB and IRF3.[10]

cluster_myD88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway TLR_Agonist TLR Agonist TLR TLR TLR_Agonist->TLR MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF NFkB_Activation NF-κB Activation MyD88->NFkB_Activation Inflammation Inflammatory Gene Expression NFkB_Activation->Inflammation IRF3_Activation IRF3 Activation TRIF->IRF3_Activation IRF3_Activation->Inflammation Modulator Pyrrolidine Modulator Modulator->NFkB_Activation Modulator->IRF3_Activation

References

Potential Biological Activity of 5-methoxy-1H-pyrrolo[2,3-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methoxy-1H-pyrrolo[2,3-c]pyridine, also known as 5-methoxy-6-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry. While direct studies on the biological activity of this specific molecule are limited, its structural motif is a key component in a variety of biologically active compounds. This technical guide summarizes the available information on this compound as a pharmaceutical intermediate and provides an in-depth overview of the demonstrated biological activities of its isomeric pyrrolopyridine scaffolds. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by highlighting the potential therapeutic applications of this chemical class, supported by experimental data and pathway visualizations.

Introduction to this compound

This compound is a member of the azaindole family, which are bicyclic heteroaromatic compounds consisting of a fused pyrrole and pyridine ring.[1] The addition of a nitrogen atom to the indole ring can modulate physicochemical properties and biological activity, making azaindoles privileged structures in medicinal chemistry.[2] Specifically, this compound is recognized as a versatile building block in the synthesis of novel drug candidates, particularly in the fields of neurology and oncology. Its methoxy group can enhance solubility and reactivity, making it a valuable intermediate for creating more complex molecules. While detailed biological studies on this exact compound are not extensively published, the broader family of pyrrolopyridines has been the subject of numerous pharmacological investigations.

Biological Activities of Pyrrolopyridine Isomers and Derivatives

The pyrrolopyridine scaffold exists in several isomeric forms, and derivatives of these isomers have demonstrated a wide range of biological activities. The following sections detail the activities of key isomers, providing insights into the potential of the this compound core.

Pyrrolo[2,3-b]pyridine Derivatives: Kinase Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively studied as inhibitors of various kinases, which are crucial regulators of cellular signaling pathways often implicated in cancer and inflammatory diseases.

Abnormal activation of the FGFR signaling pathway is a known driver in several types of cancer.[3] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors.[3][4] Notably, compound 4h from one study demonstrated significant inhibitory activity against multiple FGFR isoforms.[3]

Table 1: FGFR Inhibitory Activity of Compound 4h

TargetIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[3]

The proposed mechanism involves the 1H-pyrrolo[2,3-b]pyridine motif acting as a hinge-binder in the ATP-binding site of the FGFR kinase domain. The methoxyphenyl group can occupy a hydrophobic pocket, with the methoxy group forming a hydrogen bond with the NH of aspartate residue D641.[4]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS Cell_Response Cell Proliferation, Survival, Migration PLCg->Cell_Response AKT AKT PI3K->AKT MEK MEK RAS->MEK AKT->Cell_Response ERK ERK MEK->ERK ERK->Cell_Response Pyrrolo_2_3_b_pyridine 1H-pyrrolo[2,3-b]pyridine Derivatives Pyrrolo_2_3_b_pyridine->FGFR Inhibition

Janus kinases are critical in cytokine signaling pathways that regulate immune and inflammatory responses.[5] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as novel immunomodulators targeting JAK3.[5]

The inhibitory-kappaB kinases (IKKs) are central to the NF-κB signaling pathways. An aminoindazole-pyrrolo[2,3-b]pyridine scaffold has been developed into a novel series of potent and selective IKKα inhibitors, which can be used to study the non-canonical NF-κB signaling pathway.[6]

Pyrrolo[3,2-c]pyridine Derivatives: Anticancer Activity

Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown promise as anticancer agents through different mechanisms of action.

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized as inhibitors that bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[7] Compound 10t from this series exhibited potent antiproliferative activity against several cancer cell lines.[7]

Table 2: Antiproliferative Activity of Compound 10t

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer0.12
SGC-7901Gastric Cancer0.15
MCF-7Breast Cancer0.21

Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[7]

Microtubule_Dynamics_Inhibition cluster_tubulin Microtubule Dynamics cluster_inhibitor cluster_outcome Tubulin_dimers α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin_dimers->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Progression Cell Cycle Progression Mitotic_Spindle->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Arrest leads to Pyrrolo_3_2_c_pyridine 1H-pyrrolo[3,2-c]pyridine Derivatives Pyrrolo_3_2_c_pyridine->Tubulin_dimers Binds to Colchicine Site

The protein kinase MPS1 is a key component of the spindle assembly checkpoint and is overexpressed in many human cancers.[8] 1H-pyrrolo[3,2-c]pyridine derivatives have been developed as potent and selective inhibitors of MPS1, showing promise for oncology applications.[8]

Pyrrolo[3,4-c]pyridine Derivatives: Broad Spectrum Activity

Derivatives of the 1H-pyrrolo[3,4-c]pyridine scaffold have been investigated for a wide array of pharmacological properties, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities.[1][9]

Pyrrolo[2,3-c]pyridine Derivatives: Enzyme Inhibition and Receptor Blockade

Derivatives of the same isomeric core as the title compound, 1H-pyrrolo[2,3-c]pyridine, have been found to be potent inhibitors of specific enzymes and receptors.

A series of pyrrolo[2,3-c]pyridines have been discovered as highly potent and reversible inhibitors of LSD1, an enzyme that is a promising therapeutic target in oncology.[10]

1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed and synthesized as potassium-competitive acid blockers, which inhibit the H+/K+-ATPase proton pump in the stomach.[11]

Experimental Protocols

This section provides an overview of the general methodologies used in the cited studies to evaluate the biological activity of pyrrolopyridine derivatives.

Kinase Inhibition Assays
  • Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the inhibition of kinase activity. This typically involves incubating the kinase, substrate, ATP, and the test compound. The amount of phosphorylated substrate is then quantified using a specific antibody and a detectable secondary antibody.

  • Cell-Based Phosphorylation Assays: Whole-cell lysates are analyzed by Western blotting or other immunoassays to determine the phosphorylation status of downstream targets of the kinase of interest after treatment with the test compound.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Incubation Incubate Reagents Prepare_Reagents->Incubation Detection Detect Phosphorylated Substrate (e.g., ELISA, Western Blot) Incubation->Detection Data_Analysis Analyze Data to Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Antiproliferative Assays
  • MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Cell Counting: Direct cell counting using a hemocytometer or automated cell counter after treating cells with the test compound for a specific period.

Cell Cycle Analysis
  • Flow Cytometry: Cells are treated with the test compound, fixed, and stained with a fluorescent dye that binds to DNA (e.g., propidium iodide). The DNA content of individual cells is then measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Conclusion

While direct biological activity data for this compound is not yet prevalent in the scientific literature, its role as a key synthetic intermediate is well-established. The extensive research into its isomeric scaffolds, particularly pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[3,4-c]pyridine, reveals a rich landscape of potential therapeutic applications. These include potent and selective inhibition of various kinases involved in cancer and inflammation, disruption of microtubule dynamics leading to anticancer effects, and modulation of other important biological targets. The findings summarized in this guide strongly suggest that the this compound core is a highly promising scaffold for the design and development of novel therapeutic agents. Further investigation into the direct biological activities of this compound and its derivatives is warranted.

References

The Ascendant Scaffold: A Technical Guide to 5-methoxy-1H-pyrrolo[2,3-c]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole and purine allows it to function as a bioisostere, offering opportunities to modulate physicochemical properties and biological activity. The introduction of a nitrogen atom into the indole ring system can enhance solubility, introduce a hydrogen bond acceptor, and potentially improve binding affinity to biological targets.[1] This has led to the extensive exploration of azaindole derivatives, particularly in the development of kinase inhibitors.

This technical guide focuses on the 5-methoxy substituted 1H-pyrrolo[2,3-c]pyridine core, a specific embodiment of the 6-azaindole scaffold that has garnered interest for its potential in crafting novel therapeutic agents. The methoxy group at the 5-position can influence the electronic properties of the ring system and provide an additional vector for interaction with target proteins, making it a key point for structure-activity relationship (SAR) studies. This document will delve into the synthesis, biological potential, and experimental evaluation of this promising scaffold.

Synthetic Strategies

The synthesis of the 5-methoxy-1H-pyrrolo[2,3-c]pyridine core can be achieved through multi-step sequences, often starting from appropriately substituted pyridine precursors. A common strategy involves the construction of the pyrrole ring onto the pyridine core.

G cluster_0 General Synthetic Workflow Start Substituted Pyridine Step1 Nitration Start->Step1 HNO3/H2SO4 Step2 Functional Group Interconversion Step1->Step2 e.g., Halogenation Step3 Pyrrole Ring Formation Step2->Step3 e.g., Reaction with a vinyl derivative Step4 Reduction of Nitro Group Step3->Step4 e.g., Hydrogenation (Pd/C) Step5 Cyclization Step4->Step5 Final This compound Core Step5->Final

Caption: Generalized synthetic workflow for the construction of the this compound scaffold.

Biological Applications and Structure-Activity Relationship (SAR)

The 6-azaindole scaffold is a well-established pharmacophore in the development of kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP. The this compound core is therefore a promising starting point for the design of inhibitors for various kinase families, including but not limited to those involved in oncology and inflammatory diseases.

Beyond kinase inhibition, derivatives of the pyrrolo[2,3-c]pyridine scaffold have shown potential as antiviral agents and inhibitors of other enzymes like Lysine-Specific Demethylase 1 (LSD1), an important target in oncology.

While a comprehensive SAR study for a series of this compound derivatives is not yet extensively published, data from related pyrrolo[2,3-c]pyridine series can provide initial insights. The following table summarizes the inhibitory activity of a series of pyrrolo[2,3-c]pyridine derivatives as LSD1 inhibitors. It is important to note that the presence of the 5-methoxy substituent on all of these specific compounds is not explicitly confirmed in the source material, but they represent the most closely related publicly available dataset.

CompoundTargetIC50 (nM)Cell LineAntiproliferative IC50 (nM)
46 LSD13.1MV4-11 (AML)0.6
MOLM-13 (AML)31
H1417 (SCLC)1.1
49 LSD1N/AMOLM-14 (AML)182
MV4-11 (AML)0.7
H1417 (SCLC)2.3
GSK-354 (Reference) LSD1130MV4-11 (AML)>200
MOLM-13 (AML)>200
H1417 (SCLC)>200

Data is for a series of pyrrolo[2,3-c]pyridine derivatives as presented in the literature on LSD1 inhibitors.

Experimental Protocols

Synthesis of Ethyl this compound-2-carboxylate

This protocol is based on a reported synthesis.[2]

  • Hydrogenation of the Nitro Precursor: A solution of the corresponding ethyl 5-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate derivative (1.0 eq) in ethanol is subjected to hydrogenation over 10% Palladium on charcoal (Pd/C) under a hydrogen atmosphere.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite under an inert atmosphere (e.g., Argon).

  • Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the title compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This is a generalized protocol for assessing the inhibitory activity of compounds against a target kinase.

  • Reagents and Materials: Target kinase, substrate peptide, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Procedure:

    • Test compounds are serially diluted in assay buffer and added to the wells of a microplate.

    • The target kinase and its specific substrate are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: The luminescence signal is measured using a plate reader. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

G cluster_1 Experimental Screening Workflow Synthesis Compound Synthesis Purification Purification and Characterization Synthesis->Purification Primary_Screening In Vitro Kinase Assay (Primary Screen) Purification->Primary_Screening Dose_Response IC50 Determination Primary_Screening->Dose_Response Selectivity_Panel Kinase Selectivity Profiling Dose_Response->Selectivity_Panel Cellular_Assay Cell-Based Potency Assay Selectivity_Panel->Cellular_Assay Lead_Candidate Lead Candidate Cellular_Assay->Lead_Candidate

Caption: A typical experimental workflow for the screening of novel kinase inhibitors.

Potential Signaling Pathway Involvement

Given the prevalence of azaindoles as kinase inhibitors, compounds based on the this compound scaffold are likely to target key signaling pathways implicated in cell proliferation and survival, such as the RAS-RAF-MEK-ERK pathway.

G cluster_2 Representative Kinase Signaling Pathway (RAS-RAF-MEK-ERK) Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound Derivative (Hypothetical Inhibitor) Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF kinase within the RAS-RAF-MEK-ERK signaling pathway by a this compound derivative.

Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Its structural features, rooted in the well-validated 6-azaindole framework, suggest a high potential for the discovery of potent modulators of key biological targets, particularly protein kinases. While comprehensive SAR data for this specific scaffold remains to be fully elucidated in the public domain, the available synthetic routes and the biological activity of related compounds provide a strong foundation for future research. This technical guide serves as a foundational resource for scientists and researchers poised to explore the therapeutic potential of this versatile and promising chemical entity.

References

An In-depth Technical Guide to 5-methoxy-1H-pyrrolo[2,3-c]pyridine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methoxy-1H-pyrrolo[2,3-c]pyridine, also known as 5-methoxy-6-azaindole, is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry and pharmaceutical research. Its structural resemblance to endogenous purines and indoles makes it a valuable scaffold for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving applications of this important molecule. Detailed experimental protocols, quantitative biological data for its derivatives, and the signaling pathways they modulate are presented to serve as a critical resource for researchers in the field.

Introduction and Discovery

The pyrrolo[2,3-c]pyridine (6-azaindole) core is a "privileged structure" in drug discovery, prized for its ability to form key hydrogen bonding interactions with a variety of biological targets. The introduction of a methoxy group at the 5-position enhances its physicochemical properties, such as solubility and reactivity, making this compound a versatile building block in organic synthesis.[1] Its utility as a key intermediate is particularly prominent in the development of kinase inhibitors and other targeted therapies for a range of diseases, including cancer and neurological disorders.[1][2]

Historical Synthesis: The Bartoli Indole Synthesis

The Bartoli indole synthesis, developed in 1989, is a powerful method for creating substituted indoles, and by extension azaindoles, from ortho-substituted nitroaromatics and vinyl Grignard reagents.[3] This reaction is particularly effective for the synthesis of 6-azaindoles from 4-nitropyridine derivatives.

The logical retrosynthetic analysis for this compound points to a substituted 4-nitropyridine as the starting material.

retrosynthesis Target This compound Intermediate Substituted 4-Nitropyridine Target->Intermediate Bartoli Indole Synthesis

Figure 1: Retrosynthetic approach to this compound.
General Experimental Protocol for Bartoli Synthesis of 6-Azaindoles

The following protocol is a generalized procedure based on the established Bartoli synthesis for 6-azaindoles, which would be adapted for the specific synthesis of this compound.[4]

Starting Material: A suitably substituted 4-nitropyridine (e.g., a methoxy-substituted 3-halo-4-nitropyridine or a methoxy-4-nitropicoline).

Reagents and Conditions:

  • Grignard Reaction: The nitropyridine starting material (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78°C.

  • An excess of vinylmagnesium bromide or a related vinyl Grignard reagent (typically 3 equivalents) is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to -20°C and stirred for several hours (e.g., 8 hours).

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 6-azaindole.

bartoli_workflow cluster_prep Reaction Setup cluster_reaction Grignard Addition cluster_workup Workup and Purification Start Nitropyridine in anhydrous THF Cool Cool to -78°C Start->Cool AddGrignard Add Vinyl Grignard (3 equiv.) Cool->AddGrignard Stir Stir at -20°C for 8 hours AddGrignard->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Dry, Concentrate, & Purify Extract->Purify End Final Product Purify->End This compound

Figure 2: General workflow for the Bartoli synthesis of 6-azaindoles.

Role in Drug Discovery and Medicinal Chemistry

This compound is a highly sought-after intermediate in the synthesis of kinase inhibitors. The azaindole core acts as a hinge-binder, mimicking the adenine moiety of ATP, while the methoxy group can be used to fine-tune solubility and electronic properties, or as a synthetic handle for further functionalization.[2]

Derivatives of this core have shown potent inhibitory activity against a range of kinases implicated in cancer and other diseases.

Targeting Kinase Signaling Pathways

The versatility of the this compound scaffold has led to the development of inhibitors for several important kinase families.

kinase_targets cluster_targets Kinase Targets Core This compound Derivatives FGFR FGFR Core->FGFR LSD1 LSD1 Core->LSD1 JAK JAK Core->JAK MPS1 MPS1 Core->MPS1 IKKα IKKα Core->IKKα

Figure 3: Kinase families targeted by derivatives of the core scaffold.
  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. Derivatives of the pyrrolo[2,3-b]pyridine scaffold, a closely related isomer, have demonstrated potent, low nanomolar inhibition of FGFR1, 2, and 3.[4]

  • Lysine-Specific Demethylase 1 (LSD1): As an epigenetic modulator, LSD1 is a promising cancer target. Pyrrolo[2,3-c]pyridine derivatives have been designed as highly potent and reversible LSD1 inhibitors.[5]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial in immune response, and its dysregulation is linked to inflammatory diseases and cancers. Pyrrolo[2,3-b]pyridine derivatives have been explored as immunomodulators targeting JAK3.[6]

  • Monopolar Spindle 1 (MPS1): This kinase is essential for the spindle assembly checkpoint and is overexpressed in many cancers. 1H-pyrrolo[3,2-c]pyridine derivatives have been optimized as potent and selective MPS1 inhibitors.[7]

  • Inhibitor of κB kinase α (IKKα): This kinase is a central regulator of the non-canonical NF-κB signaling pathway. Aminoindazole-pyrrolo[2,3-b]pyridine hybrids have been developed as potent and selective IKKα inhibitors.[8]

Quantitative Data for Derivatives

While specific IC50 values for the unsubstituted this compound are not widely published, extensive structure-activity relationship (SAR) studies have been conducted on its derivatives. The following table summarizes representative data for potent inhibitors built from related azaindole scaffolds, highlighting the therapeutic potential unlocked by this core structure.

Derivative ClassTarget KinaseIC50 (nM)Cell Line (Activity)Reference
1H-pyrrolo[2,3-b]pyridineFGFR174T1 (Breast Cancer)[4]
1H-pyrrolo[2,3-b]pyridineFGFR29-[4]
1H-pyrrolo[2,3-b]pyridineFGFR325-[4]
Pyrrolo[2,3-c]pyridineLSD13.1MV4;11 (Leukemia)[5]
1H-pyrrolo[3,2-c]pyridineMPS1<3 (Ki)HCT116 (Colon)[7]

Conclusion

This compound is a foundational building block in modern medicinal chemistry. Its historical synthesis, likely achieved through the Bartoli indole synthesis, has paved the way for the development of a multitude of derivatives with significant therapeutic potential. As a privileged scaffold for kinase inhibition, it continues to be a focal point for the design of novel drugs targeting a wide array of signaling pathways implicated in human disease. This guide serves as a technical resource to aid researchers and drug development professionals in leveraging the unique properties of this versatile molecule in their ongoing quest for new and effective medicines.

References

Methodological & Application

Application Notes and Protocols for the Functionalization of 5-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemical functionalization of 5-methoxy-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic intermediate in pharmaceutical research and development. This versatile scaffold is a derivative of 7-azaindole and serves as a crucial building block for the synthesis of various therapeutic agents, particularly kinase inhibitors.[1][2]

The strategic functionalization of the this compound core allows for the exploration of structure-activity relationships (SAR) and the optimization of drug candidates. The primary methods for modification include halogenation, lithiation/borylation, and subsequent palladium-catalyzed cross-coupling reactions. These transformations enable the introduction of a wide range of substituents to modulate the biological activity of the resulting molecules.

Key Functionalization Strategies

The functionalization of this compound primarily focuses on the introduction of substituents at the C3 and C5 positions of the pyrrolopyridine ring system.

  • Halogenation (Bromination): The introduction of a bromine atom, typically at the C3 or C5 position, provides a versatile handle for subsequent cross-coupling reactions.

  • Lithiation and Borylation: Directed lithiation followed by quenching with a boronic acid ester is a powerful method to install a boronic acid moiety, which can then participate in Suzuki-Miyaura cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura coupling are extensively used to form carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups.

Experimental Protocols

The following protocols provide detailed methodologies for the key functionalization reactions of this compound.

Protocol 1: Bromination of this compound

This protocol describes the bromination of this compound, adapted from a general procedure for the bromination of 7-azaindole.[3]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the brominated product.

Protocol 2: Lithiation and Borylation of this compound

This protocol outlines a general procedure for the lithiation and subsequent borylation of the 7-azaindole scaffold.[4][5]

Materials:

  • N-protected this compound (e.g., N-TIPS or N-Boc)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropoxyboronic acid pinacol ester

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-protected this compound (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add isopropoxyboronic acid pinacol ester (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the borylated product.

Protocol 3: Suzuki-Miyaura Cross-Coupling of Functionalized this compound

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a brominated this compound derivative with an arylboronic acid.[6][7][8]

Materials:

  • 5-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol)

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the 5-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine derivative (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

  • Purge the vessel with an inert gas.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the coupled product.

Data Presentation

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Bromo-Azaindole Derivatives.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802~95
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane804~65
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane804~22
Pd(PPh₃)₄PPh₃Cs₂CO₃Ethanol100 (MW)0.5-0.770-90

Data adapted from studies on 5-bromoindazoles and 5-bromoindoles, which serve as a good proxy for 5-bromo-7-azaindoles.[8][9]

Visualizations

Experimental Workflow

G General Workflow for Functionalization of this compound start This compound bromination Bromination (e.g., NBS) start->bromination lithiation Lithiation & Borylation (e.g., n-BuLi, Boronic Ester) start->lithiation bromo_product Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine bromination->bromo_product suzuki Suzuki Cross-Coupling (Pd Catalyst, Base, Arylboronic Acid) bromo_product->suzuki borylated_product Borylated this compound lithiation->borylated_product borylated_product->suzuki final_product Functionalized Product suzuki->final_product

Caption: General workflow for the functionalization of this compound.

Biological Relevance: Kinase Inhibition and Signaling Pathways

Derivatives of 1H-pyrrolo[2,3-c]pyridine are known to be potent inhibitors of various kinases, which are key regulators of cellular signaling pathways.[1][2] For instance, these compounds have been investigated as inhibitors of Janus Kinase 3 (JAK3), a critical component of the JAK-STAT signaling pathway that plays a central role in immune response and cell growth.[10] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.

G Simplified JAK-STAT Signaling Pathway and Inhibition cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT (Dimer) stat->stat_p Dimerization nucleus Nucleus stat_p->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Differentiation, Inflammation) nucleus->gene_transcription Modulation inhibitor This compound Derivative (JAK Inhibitor) inhibitor->jak Inhibition

Caption: Inhibition of the JAK-STAT pathway by a this compound derivative.

References

Application Notes and Protocols for the Use of 5-methoxy-1H-pyrrolo[2,3-c]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-1H-pyrrolo[2,3-c]pyridine, also known as 5-methoxy-6-azaindole, is a heterocyclic building block of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. The pyrrolopyridine scaffold is considered a "privileged" structure as it can mimic the adenine hinge-binding motif of ATP, enabling competitive inhibition of a wide range of protein kinases. The strategic incorporation of a methoxy group at the 5-position can modulate the physicochemical properties of the resulting inhibitor, such as aqueous solubility and metabolic stability, which are critical for drug development.[1]

While detailed public-domain examples of kinase inhibitors synthesized directly from this compound are limited, the principles of its use can be effectively demonstrated through analogous structures and common synthetic methodologies. This document provides an overview of its application, quantitative data from a closely related analogue, and representative protocols for its incorporation into potential kinase inhibitor scaffolds.

Data Presentation: The Role of the 5-Methoxy Substituent

The introduction of a 5-methoxy group on an azaindole scaffold has been shown to enhance key drug-like properties. For instance, in the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, the addition of a 5-methoxy group to a 7-azaindole core (a structural isomer of 6-azaindole) resulted in a compound with significantly improved aqueous solubility, a crucial parameter for oral bioavailability. While there was a slight reduction in potency compared to a chloro-substituted analogue, the overall profile was favorable.

Compound Name (Analogue)Target KinaseIC50 (nM)Key Feature
PLX647-OMeCSF1R625-methoxy-7-azaindole core
Pexidartinib (PLX3397)CSF1R135-chloro-7-azaindole core

This table illustrates the utility of a 5-methoxy substituent on a related azaindole scaffold.

Signaling Pathway: CSF1R

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages.[2][3] In the context of cancer, CSF1R signaling is implicated in the recruitment and polarization of tumor-associated macrophages (TAMs), which can promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity.[4][5] Inhibition of CSF1R is therefore a key therapeutic strategy to modulate the tumor microenvironment.

CSF1R_Signaling_Pathway Ligand CSF-1 (Ligand) CSF1R CSF1R Dimerization & Autophosphorylation Ligand->CSF1R PI3K PI3K CSF1R->PI3K MAPK MAPK Pathway (RAS-RAF-MEK-ERK) CSF1R->MAPK STAT STATs CSF1R->STAT Inhibitor 5-Methoxy-Azaindole Inhibitor Inhibitor->CSF1R Inhibition AKT AKT PI3K->AKT Cell_Response Macrophage Survival, Proliferation, Differentiation AKT->Cell_Response MAPK->Cell_Response STAT->Cell_Response

Caption: CSF1R signaling pathway and the point of inhibition.

Experimental Protocols

The following protocols describe a general workflow for the synthesis of a kinase inhibitor using this compound. The key transformations are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These are standard and versatile methods in medicinal chemistry for constructing the complex scaffolds of modern kinase inhibitors.[6][7]

General Synthetic Workflow

Synthetic_Workflow Start 5-methoxy-1H-pyrrolo [2,3-c]pyridine Halogenation Halogenation (e.g., with NBS/NIS) Start->Halogenation Intermediate1 Halogenated 6-Azaindole Intermediate Halogenation->Intermediate1 Suzuki Suzuki Coupling (Aryl Boronic Acid, Pd catalyst) Intermediate1->Suzuki Intermediate2 C-C Coupled Azaindole Suzuki->Intermediate2 Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) Intermediate2->Buchwald FinalProduct Final Kinase Inhibitor Buchwald->FinalProduct

Caption: General workflow for kinase inhibitor synthesis.

Protocol 1: Halogenation of this compound

This protocol describes the selective halogenation of the pyrrolopyridine core, which is a common first step to enable subsequent cross-coupling reactions.

Materials:

  • This compound (1.0 equiv)

  • N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add NIS or NBS portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the halogenated intermediate.

  • The crude product can be purified further by flash column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the C-C bond formation at the halogenated position of the azaindole core with an appropriate aryl or heteroaryl boronic acid.

Materials:

  • Halogenated this compound intermediate (from Protocol 1) (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Nitrogen or Argon gas supply

Procedure:

  • To a degassed mixture of the solvent system in a Schlenk flask, add the halogenated azaindole intermediate, the boronic acid, the palladium catalyst, and the base.

  • Degas the resulting suspension by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-12 hours, monitoring completion by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 3: Buchwald-Hartwig Amination

This protocol details a general method for C-N cross-coupling of an amine with a second halogenated position on the pyrrolopyridine ring, a key step in constructing many kinase inhibitors.

Materials:

  • Di-halogenated or appropriately functionalized this compound derivative (1.0 equiv)

  • Amine (primary or secondary) (1.1 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Ligand (e.g., Xantphos or BINAP, 0.04 equiv)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under a strong flow of inert gas, combine the palladium precatalyst and the ligand in a dry Schlenk flask.

  • Add the anhydrous solvent, followed by the azaindole derivative, the amine, and the base.

  • Seal the flask and heat the mixture to 90-110 °C for 6-24 hours, or until the starting material is consumed as monitored by LC-MS.

  • Cool the reaction mixture to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the final aminated product.

Conclusion

This compound is a valuable scaffold for the synthesis of kinase inhibitors. Its strategic use allows for the fine-tuning of molecular properties essential for drug efficacy and development. While specific examples are not widespread in published literature, the application of standard synthetic methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provides a robust and versatile platform for the creation of novel and potent kinase inhibitors based on this promising core structure. The protocols and data presented herein offer a foundational guide for researchers and scientists in the field of drug discovery.

References

Anwendungshinweise und Protokolle zur Derivatisierung von 5-Methoxy-1H-pyrrolo[2,3-c]pyridin für Struktur-Wirkungs-Beziehungsstudien

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung beschreibt Strategien und Protokolle zur Derivatisierung von 5-Methoxy-1H-pyrrolo[2,3-c]pyridin, einem heterozyklischen Grundgerüst von Interesse für die medizinische Chemie. Die hier beschriebenen Methoden zielen darauf ab, eine Bibliothek von Analoga für Struktur-Wirkungs-Beziehungs- (SAR) Studien zu erstellen, um die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften zu optimieren. Die Protokolle und Daten basieren auf Studien eng verwandter Pyrrolopyridin-Isomere und sind für das Zielmolekül adaptierbar.

Derivatisierungsstrategien

Die Modifikation des 5-Methoxy-1H-pyrrolo[2,3-c]pyridin-Kerns kann an mehreren Positionen erfolgen, um die Interaktionen mit biologischen Zielmolekülen zu untersuchen. Basierend auf der Literatur zu verwandten Pyrrolopyridin-Derivaten, die als Inhibitoren für Kinasen wie den Fibroblasten-Wachstumsfaktor-Rezeptor (FGFR) oder als Modulatoren anderer zellulärer Signalwege fungieren, sind die folgenden Positionen von primärem Interesse für die Derivatisierung:

  • N1-Position des Pyrrolrings: Die Substitution an diesem Stickstoffatom kann die Löslichkeit und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen beeinflussen.[1]

  • C3-Position des Pyrrolrings: Die Einführung verschiedener Substituenten an dieser Position kann in hydrophobe Taschen des Zielproteins hineinragen und die Wirksamkeit steigern.

  • Andere Positionen am Pyridinring: Obwohl die 5-Methoxy-Gruppe vorhanden ist, können andere Positionen (z. B. C2, C4, C6) für Modifikationen zugänglich sein, um die Selektivität und die physikochemischen Eigenschaften zu verändern.

Die Derivatisierung konzentriert sich auf die Einführung einer Vielzahl von funktionellen Gruppen, um verschiedene chemische Räume zu erkunden, einschließlich, aber nicht beschränkt auf:

  • Amide und Sulfonamide: Zur Untersuchung von Wasserstoffbrückenbindungs-Wechselwirkungen.

  • Alkyl- und Arylgruppen: Zur Untersuchung von sterischen und hydrophoben Wechselwirkungen.

  • Heterozyklische Reste: Zur Einführung zusätzlicher Interaktionspunkte und zur Verbesserung der pharmakokinetischen Eigenschaften.

Experimentelle Protokolle

Die folgenden Protokolle sind adaptierte Verfahren aus der Literatur zur Synthese von Pyrrolopyridin-Derivaten.[2][3] Forscher sollten die Reaktionsbedingungen je nach Substrat optimieren.

Protokoll 2.1: Allgemeine Synthese von N-substituierten 1H-Pyrrolo[2,3-b]pyridin-Derivaten (Adaptierbar für 5-Methoxy-1H-pyrrolo[2,3-c]pyridin)

Dieses Protokoll beschreibt die Synthese von Derivaten durch Reaktion des Pyrrolopyridin-Kerns mit verschiedenen Aldehyden, gefolgt von einer Reduktion.

Materialien:

  • 5-(Trifluormethyl)-1H-pyrrolo[2,3-b]pyridin (oder 5-Methoxy-1H-pyrrolo[2,3-c]pyridin)

  • Verschiedene R-substituierte Aldehyde

  • Kaliumhydroxid

  • Methanol

  • Triethylsilan

  • Trifluoressigsäure

  • Acetonitril

  • Standard-Glasgeräte für die organische Synthese

  • Dünnschichtchromatographie (DC) zur Reaktionsverfolgung

  • Säulenchromatographie zur Aufreinigung

Verfahren:

  • Schritt A: Kondensationsreaktion

    • Löse 1 Äquivalent des 1H-Pyrrolopyridin-Ausgangsmaterials und 1,2 Äquivalente des entsprechenden Aldehyds in Methanol.

    • Füge 2 Äquivalente Kaliumhydroxid hinzu.

    • Erhitze die Reaktionsmischung für 5 Stunden bei 50 °C.

    • Überwache den Reaktionsfortschritt mittels DC.

    • Nach Abschluss der Reaktion kühle die Mischung auf Raumtemperatur ab und entferne das Lösungsmittel unter reduziertem Druck.

    • Reinige den Rückstand mittels Säulenchromatographie (z. B. mit einem Eluentengemisch aus Dichlormethan und Methanol), um die Zwischenprodukte zu erhalten.

  • Schritt B: Reduktionsreaktion

    • Löse das in Schritt A erhaltene Zwischenprodukt in Acetonitril.

    • Füge 3 Äquivalente Triethylsilan und 5 Äquivalente Trifluoressigsäure hinzu.

    • Erhitze die Mischung 2 Stunden lang unter Rückfluss.

    • Überwache den Reaktionsfortschritt mittels DC.

    • Nach Abschluss der Reaktion entferne das Lösungsmittel unter reduziertem Druck.

    • Reinige das Rohprodukt mittels Säulenchromatographie, um die Zieltverbindungen zu erhalten.

Protokoll 2.2: FGFR1-Kinase-Assay zur Bestimmung der inhibitorischen Aktivität

Dieses Protokoll beschreibt einen In-vitro-Kinase-Assay zur Bewertung der Hemmwirkung der synthetisierten Verbindungen auf die FGFR1-Aktivität.

Materialien:

  • Rekombinantes FGFR1-Protein

  • ATP (Adenosintriphosphat)

  • Poly(Glu, Tyr) 4:1 als Substrat

  • Testverbindungen in verschiedenen Konzentrationen (in DMSO gelöst)

  • Kinase-Puffer (z. B. Tris-HCl, MgCl₂, DTT)

  • 384-Well-Platten

  • ADP-Glo™ Kinase Assay Kit (Promega) oder ähnliches

  • Plattenlesegerät für die Lumineszenzmessung

Verfahren:

  • Bereite eine serielle Verdünnung der Testverbindungen in DMSO vor.

  • Gib die Testverbindungen in die Wells der 384-Well-Platte. Füge DMSO als Negativkontrolle hinzu.

  • Füge die FGFR1-Kinase und das Substrat Poly(Glu, Tyr) zu den Wells hinzu.

  • Starte die Kinase-Reaktion durch Zugabe von ATP.

  • Inkubiere die Platte bei Raumtemperatur für eine definierte Zeit (z. B. 60 Minuten).

  • Stoppe die Reaktion und messe die verbleibende ATP-Menge (die in ADP umgewandelt wurde) gemäß den Anweisungen des ADP-Glo™ Assay Kits.

  • Die Lumineszenz ist umgekehrt proportional zur Kinaseaktivität.

  • Berechne die prozentuale Hemmung für jede Konzentration der Testverbindung und bestimme die IC₅₀-Werte durch nichtlineare Regression.

Datenpräsentation

Die quantitativen Ergebnisse der SAR-Studien sollten in tabellarischer Form zusammengefasst werden, um einen einfachen Vergleich der Aktivitäten der verschiedenen Derivate zu ermöglichen. Die folgende Tabelle zeigt beispielhafte Daten für eine Reihe von 1H-Pyrrolo[2,3-b]pyridin-Derivaten als FGFR1-Inhibitoren.[2][3]

Tabelle 1: SAR von 1H-Pyrrolo[2,3-b]pyridin-Derivaten als FGFR1-Inhibitoren

VerbindungR-Gruppe am PhenylringFGFR1 IC₅₀ (nM)Antiproliferative Aktivität (% Hemmung bei 10 µM gegen 4T1-Zellen)
1 (Referenz)1900-
4a 3-Methoxy9835
4b 3-Chlor>100012
4c 3-Trifluormethyl65021
4h 3,5-Dimethoxy757
4i 2,3-Dimethoxy15028
4j 2,5-Dimethoxy21031

Die Daten sind aus einer Studie zu 1H-pyrrolo[2,3-b]pyridin-Derivaten entnommen und dienen als Beispiel.[2][3]

Visualisierungen

Diagramme sind entscheidend für das Verständnis von Arbeitsabläufen und biologischen Zusammenhängen.

experimental_workflow cluster_synthesis Synthesephase cluster_screening Screening-Phase cluster_analysis Analysephase A 5-Methoxy-1H-pyrrolo[2,3-c]pyridin (Ausgangsmaterial) B Kondensation mit R-CHO A->B C Zwischenprodukt B->C D Reduktion C->D E Derivatisierte Verbindungen (Bibliothek) D->E F In-vitro-Kinase-Assay (z.B. FGFR1) E->F H Zellbasierte Assays (z.B. Proliferation) E->H G Bestimmung der IC50-Werte F->G I Struktur-Wirkungs- Beziehungs-Analyse (SAR) G->I H->I J Identifizierung von Leitstrukturen I->J FGFR_signaling_pathway cluster_downstream Intrazelluläre Signalkaskade FGF FGF-Ligand FGFR FGFR (Rezeptor-Tyrosinkinase) FGF->FGFR Bindung & Dimerisierung RAS_RAF RAS-RAF-MEK-ERK Signalweg FGFR->RAS_RAF Aktivierung PI3K_AKT PI3K-AKT Signalweg FGFR->PI3K_AKT Aktivierung PLCg PLCγ-Signalweg FGFR->PLCg Aktivierung Inhibitor Pyrrolopyridin- Derivat Inhibitor->FGFR Hemmung CellularResponse Zelluläre Antworten (Proliferation, Differenzierung, Migration) RAS_RAF->CellularResponse PI3K_AKT->CellularResponse PLCg->CellularResponse

References

Application Notes and Protocols for Biological Assays with 5-methoxy-1H-pyrrolo[2,3-c]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental evaluation of 5-methoxy-1H-pyrrolo[2,3-c]pyridine and its structural analogs, particularly derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold. While this compound is a key heterocyclic intermediate, its direct biological activity is not extensively documented.[1] However, the broader class of pyrrolopyridines has demonstrated significant activity as kinase inhibitors, offering a rational starting point for screening and characterization.[2][3][4] The following protocols are based on established assays for potent analogs and are intended to facilitate the investigation of this compound class as potential therapeutic agents.

Overview of Biological Targets and Rationale

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[2] Kinases are a class of enzymes that play crucial roles in cellular signaling, and their aberrant activity is implicated in numerous diseases, including cancer and inflammatory disorders. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against several key kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is a critical driver in various cancers.[5][6][7] Pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[2][5][6][7]

  • Glycogen Synthase Kinase-3β (GSK-3β): This kinase is implicated in the pathogenesis of Alzheimer's disease. Novel pyrrolo[2,3-b]pyridine derivatives have been identified as potent GSK-3β inhibitors.[3]

  • Janus Kinase 3 (JAK3): JAKs are involved in immune responses, making them attractive targets for autoimmune and inflammatory diseases. 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized as novel immunomodulators targeting JAK3.[4]

Given the structural similarity, this compound can be effectively screened against these and other kinases to determine its biological activity profile.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against their respective kinase targets and in cellular assays. This data provides a benchmark for evaluating the potency of new compounds like this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrrolopyridine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 4h FGFR17[5][7]
FGFR29[5]
FGFR325[5]
FGFR4712[5]
Compound 41 GSK-3β0.22[3]
Compound 46 GSK-3β0.26[3]
Compound 54 GSK-3β0.24[3]
Compound 14c JAK3Not specified[4]

Table 2: Anti-proliferative Activity of Representative Pyrrolopyridine Derivatives

Compound IDCell LineIC₅₀ (µM)Cancer TypeReference
Compound 4h 4T1Not specifiedMouse Breast Cancer[2]
Compound 10t HeLa0.12Cervical Cancer[8][9]
SGC-79010.15Gastric Cancer[8][9]
MCF-70.21Breast Cancer[8][9]

Experimental Protocols

The following are detailed protocols for key assays to evaluate the biological activity of this compound and its analogs.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The activity can be quantified using various detection methods, such as radioactivity, fluorescence, or luminescence.

Materials:

  • Recombinant human kinase (e.g., FGFR1, GSK-3β, JAK3)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (specific to the kinase)

  • Test compound (this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell line (e.g., 4T1, MDA-MB-231, MCF-7)[2]

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound)

  • MTT solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of a compound on specific signaling pathways downstream of the target kinase.

Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By probing for phosphorylated and total protein levels of key signaling molecules, the inhibitory effect of the compound on the pathway can be determined.

Materials:

  • Treated cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • Electrotransfer system

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Visualizations

The following diagrams illustrate key concepts related to the biological evaluation of pyrrolopyridine derivatives.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG MEK MEK RAS->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription PLCG->Transcription FGF FGF Ligand FGF->FGFR Binds Inhibitor Pyrrolopyridine Inhibitor Inhibitor->FGFR Inhibits

Caption: FGFR signaling pathway and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (Determine IC₅₀) Cell_Proliferation Cell Proliferation Assay (Determine IC₅₀) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot Analysis (Signaling Pathway Modulation) Cell_Proliferation->Western_Blot Apoptosis_Assay Apoptosis Assay Western_Blot->Apoptosis_Assay Migration_Assay Cell Migration/Invasion Assay Apoptosis_Assay->Migration_Assay Animal_Model Xenograft Animal Model (Tumor Growth Inhibition) Migration_Assay->Animal_Model Toxicity Toxicity Studies Animal_Model->Toxicity Start Compound Synthesis (this compound) Start->Kinase_Assay

Caption: General workflow for drug discovery.

Logical_Relationship Compound Test Compound (e.g., this compound) Target Biological Target (e.g., Kinase) Compound->Target Binds to Mechanism Mechanism of Action (e.g., Inhibition of Phosphorylation) Target->Mechanism Leads to Cellular_Effect Cellular Effect (e.g., Anti-proliferative) Mechanism->Cellular_Effect Results in Therapeutic_Potential Therapeutic Potential (e.g., Anti-cancer) Cellular_Effect->Therapeutic_Potential Indicates

References

Application Notes and Protocols for High-Throughput Screening of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-methoxy-1H-pyrrolo[2,3-c]pyridine scaffold is a promising heterocyclic structure in drug discovery, with derivatives showing potential as inhibitors of protein kinases and modulators of G-protein coupled receptors (GPCRs).[1][2][3] High-throughput screening (HTS) is a critical step in identifying lead compounds from large chemical libraries that interact with specific biological targets.[4][5] This document provides detailed application notes and protocols for the HTS of this compound libraries against two major drug target classes: protein kinases and GPCRs.

Target Class 1: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer.[4][5] The following protocols are designed to identify inhibitors of a target kinase from a this compound library.

Signaling Pathway: Generic Kinase Cascade

Kinase_Cascade Extracellular_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cellular_Response Inhibitor This compound Library Compound Inhibitor->Raf Inhibition HTS_Workflow_Kinase cluster_0 Primary Screen cluster_1 Dose-Response & Confirmation cluster_2 Lead Optimization Compound_Library This compound Library (Single Concentration) Primary_Assay LanthaScreen™ TR-FRET Assay Compound_Library->Primary_Assay Identify_Hits Identify Primary Hits (e.g., >50% Inhibition) Primary_Assay->Identify_Hits Dose_Response Dose-Response Assay (10-point titration) Identify_Hits->Dose_Response Primary Hits Calculate_IC50 Calculate IC₅₀ Values Dose_Response->Calculate_IC50 Confirm_Hits Confirm Hits Calculate_IC50->Confirm_Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Confirm_Hits->SAR_Studies Confirmed Hits Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Gq_Pathway Ligand Ligand GPCR Gq-Coupled GPCR Ligand->GPCR G_protein Gαq and Gβγ Subunits GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Modulator This compound Library Compound Modulator->GPCR Modulation HTS_Workflow_GPCR cluster_0 Primary Screen cluster_1 Dose-Response & Confirmation cluster_2 Secondary Assays & Lead Optimization Compound_Library This compound Library (Single Concentration) Primary_Assay FLIPR® Calcium Flux Assay (Agonist & Antagonist Modes) Compound_Library->Primary_Assay Identify_Hits Identify Primary Hits (Based on signal induction or inhibition) Primary_Assay->Identify_Hits Dose_Response Dose-Response Assay (10-point titration) Identify_Hits->Dose_Response Primary Hits Calculate_EC50_IC50 Calculate EC₅₀/IC₅₀ Values Dose_Response->Calculate_EC50_IC50 Confirm_Hits Confirm Hits Calculate_EC50_IC50->Confirm_Hits Secondary_Assays Orthogonal Assays (e.g., HTRF® cAMP or IP-One) Confirm_Hits->Secondary_Assays Confirmed Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies

References

Application Notes and Protocols for Cell-Based Assay Development for 5-methoxy-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 5-methoxy-1H-pyrrolo[2,3-c]pyridine scaffold is a promising heterocyclic structure in medicinal chemistry. Derivatives of this core have shown potential as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[1][2][3][4] This document provides detailed application notes and protocols for a series of cell-based assays to characterize the biological activity of novel this compound derivatives, with a focus on their potential as kinase inhibitors.

The described workflow will enable researchers to:

  • Determine the cytotoxic and anti-proliferative effects of the compounds.

  • Assess the inhibitory activity of the compounds on a target kinase within a cellular context.

  • Elucidate the impact of the compounds on downstream signaling pathways.

Initial Screening: Cell Viability and Cytotoxicity Assays

A primary assessment of any potential therapeutic agent is its effect on cell viability. The MTT and MTS assays are reliable colorimetric methods to quantify metabolically active cells, providing insights into the cytotoxic or cytostatic effects of the compounds.[5][6][7]

Experimental Workflow: Cell Viability Assays

G cluster_0 Cell Seeding and Treatment cluster_1 MTT/MTS Assay cluster_2 Data Analysis A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of this compound derivatives B->C D Incubate for 24-72 hours C->D E Add MTT or MTS reagent to each well D->E F Incubate for 1-4 hours at 37°C E->F G For MTT, add solubilization solution F->G MTT Assay Only H Read absorbance at 570 nm (MTT) or 490 nm (MTS) F->H MTS Assay G->H I Calculate percentage of cell viability H->I J Determine IC50 values I->J

Caption: Workflow for determining cell viability using MTT or MTS assays.

Protocol 1: MTT Cell Viability Assay[5][6][7]

Materials:

  • Cells of interest (e.g., cancer cell line with target kinase expression)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Data Presentation: Cell Viability

The results of the cell viability assay should be presented in a table summarizing the half-maximal inhibitory concentration (IC50) values for each compound at different time points.

Compound24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
Derivative 115.28.54.1
Derivative 225.812.36.7
Positive Control5.12.31.0

Target Engagement: Cell-Based Kinase Inhibition Assay

To confirm that the observed cytotoxicity is due to the inhibition of the target kinase, a cell-based kinase assay is essential. This can be achieved by measuring the phosphorylation of a direct downstream substrate of the target kinase.[8][9][10]

Signaling Pathway Example: Kinase Inhibition

G compound This compound Derivative kinase Target Kinase compound->kinase Inhibition substrate Downstream Substrate kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate response Cellular Response (e.g., Proliferation, Survival) p_substrate->response G cluster_0 Transfection and Treatment cluster_1 Luciferase Assay cluster_2 Data Analysis A Co-transfect cells with luciferase reporter and control plasmids B Seed transfected cells in 96-well plates A->B C Treat with compounds and/or stimulus B->C D Lyse cells C->D E Add luciferase substrate D->E F Measure luminescence E->F G Normalize firefly to Renilla luciferase activity F->G H Calculate inhibition of transcription factor activity G->H

References

Application of 5-methoxy-1H-pyrrolo[2,3-c]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight molecules, or "fragments," that exhibit weak but specific binding to a biological target. The pyrrolopyridine scaffold is considered a "privileged structure" in medicinal chemistry, as it is a key component in numerous biologically active compounds, including kinase inhibitors.[1][2][3] 5-methoxy-1H-pyrrolo[2,3-c]pyridine, a derivative of 6-azaindole, represents a valuable fragment for screening campaigns due to its structural features that allow for potential interactions with various protein targets and its amenability to synthetic elaboration for hit-to-lead optimization.

This document provides detailed application notes and experimental protocols for the use of this compound as a starting fragment in a typical FBDD workflow. The protocols described herein cover primary screening and hit validation using industry-standard biophysical techniques.

FBDD Workflow for this compound

The successful application of this compound in an FBDD campaign follows a structured workflow. This process begins with the screening of a fragment library, including our lead fragment, against a purified protein target to identify binding events. Hits are then validated and characterized to confirm their binding affinity and mode of interaction. Finally, promising fragments serve as the foundation for synthetic chemistry efforts to develop more potent and selective lead compounds.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Lead Generation Fragment Library Fragment Library Primary Screen Primary Screen Fragment Library->Primary Screen Screening Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Initial Hits Affinity Measurement Affinity Measurement Hit Confirmation->Affinity Measurement Confirmed Hits Structural Biology Structural Biology Affinity Measurement->Structural Biology Characterized Hits SAR by Chemistry SAR by Chemistry Structural Biology->SAR by Chemistry Structural Data Lead Optimization Lead Optimization SAR by Chemistry->Lead Optimization This compound This compound This compound->Fragment Library

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Hypothetical Target: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

For the purpose of these application notes, we will consider a hypothetical screening campaign targeting a kinase within the MAPK signaling pathway. This pathway is frequently implicated in cancer and inflammatory diseases, making its components attractive drug targets. Pyrrolopyridine scaffolds are known to be effective kinase inhibitors.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF Kinase (Target for Screening) RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Fragment 5-methoxy-1H- pyrrolo[2,3-c]pyridine Fragment->RAF Inhibits

Caption: Simplified MAPK signaling pathway with a hypothetical kinase target.

Data Presentation: Quantitative Summary

The following tables summarize hypothetical quantitative data for this compound and its elaborated analogs against a target kinase. Such data would be generated during the hit identification and characterization phases.

Table 1: Primary Screening and Hit Validation

Fragment IDCompound NameMolecular Weight (Da)Primary Screen MethodResultOrthogonal Validation (SPR)
F01This compound148.16NMR (HSQC)HitBinder
F02Analog 1224.25NMR (HSQC)HitBinder
F03Analog 2254.29NMR (HSQC)No HitNon-binder

Table 2: Biophysical Characterization of Confirmed Hits

Fragment IDKD (μM) by SPRLigand Efficiency (LE)KD (μM) by NMR Titration
F018500.35920
F021200.41150

Experimental Protocols

Detailed methodologies for key experiments in the FBDD cascade are provided below.

Protocol 1: NMR-Based Fragment Screening (1H-15N HSQC)

This protein-observed NMR experiment is a robust method for identifying fragments that bind to a target protein by monitoring chemical shift perturbations (CSPs) of the protein's backbone amide signals.[4][5][6]

1. Materials:

  • 15N-labeled target protein (e.g., RAF Kinase) in a suitable NMR buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% D2O).

  • Fragment library, including this compound, dissolved in DMSO-d6.

  • NMR tubes and spectrometer (≥600 MHz) equipped with a cryoprobe.

2. Method:

  • Protein Preparation: Prepare a 50 µM solution of 15N-labeled target protein.

  • Reference Spectrum: Acquire a 1H-15N HSQC spectrum of the protein alone. This serves as the reference.

  • Fragment Screening:

    • Prepare cocktails of 5-10 fragments at a concentration of 100 mM each in DMSO-d6.

    • Add a small volume of a fragment cocktail to the protein sample to achieve a final fragment concentration of 200-500 µM per fragment.

    • Acquire a 1H-15N HSQC spectrum for each protein-cocktail mixture.

  • Data Analysis:

    • Overlay the spectra from the fragment-containing samples with the reference spectrum.

    • Identify significant CSPs in the protein's amide signals. A weighted average of the 1H and 15N chemical shift changes is calculated to quantify the perturbation.

  • Hit Deconvolution: For cocktails that show binding, screen each individual fragment from that cocktail to identify the specific binder.

  • Affinity Titration: To estimate the dissociation constant (KD), titrate increasing concentrations of the hit fragment (e.g., 50 µM to 5 mM) into a fresh sample of 15N-labeled protein and monitor the CSPs. The KD can be derived by fitting the titration curve.[5]

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Measurement

SPR is a label-free biophysical technique used to measure real-time binding kinetics and affinity of fragments to an immobilized target protein.[7][8][9]

1. Materials:

  • SPR instrument (e.g., Biacore, Cytiva).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target protein.

  • Fragment solutions in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO).

2. Method:

  • Protein Immobilization:

    • Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.

    • Inject the target protein (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level is reached (typically ~5000-10000 Response Units, RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl. A reference flow cell should be prepared similarly but without protein immobilization.

  • Fragment Binding Analysis:

    • Prepare a concentration series of the hit fragment (e.g., this compound) in running buffer. A wide concentration range is recommended for fragments due to their weak affinity (e.g., 10 µM to 2 mM).

    • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Record the binding response (association) followed by a buffer-only injection to monitor dissociation.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to obtain specific binding sensorgrams.

    • At equilibrium, plot the response units against the fragment concentration and fit the data to a steady-state affinity model to determine the KD.

Protocol 3: X-ray Crystallography for Structural Characterization

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is crucial for structure-based drug design and hit-to-lead optimization.[10][11][12]

1. Materials:

  • High-purity (>95%) target protein.

  • Crystallization screens and plates.

  • Fragment solution (high concentration, e.g., 50-100 mM in a suitable solvent).

  • Cryoprotectant.

  • Synchrotron X-ray source.

2. Method:

  • Protein Crystallization:

    • Screen for crystallization conditions of the target protein alone to obtain well-diffracting apo-crystals. Optimize conditions to produce robust crystals suitable for fragment soaking.

  • Fragment Soaking:

    • Prepare a soaking solution containing the hit fragment (e.g., this compound) at a concentration of 1-20 mM, dissolved in the crystal mother liquor, often with a cryoprotectant.

    • Transfer the apo-crystals into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure of the protein-fragment complex using molecular replacement with the apo-protein structure.

    • Analyze the resulting electron density maps to confirm the presence and determine the binding pose of the fragment. This reveals key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein.

Conclusion

This compound serves as an excellent starting point for fragment-based drug discovery campaigns, particularly for targets such as protein kinases. The protocols outlined above provide a comprehensive framework for identifying and characterizing the binding of this and other fragments to a protein target. By leveraging a combination of sensitive biophysical techniques like NMR, SPR, and X-ray crystallography, researchers can effectively progress from a low-affinity fragment to a potent, optimized lead compound.

References

Application Notes and Protocols for Suzuki and Buchwald-Hartwig Coupling Reactions with 5-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki and Buchwald-Hartwig coupling reactions utilizing 5-methoxy-1H-pyrrolo[2,3-c]pyridine. This versatile heterocyclic scaffold is a key building block in the synthesis of a wide range of biologically active molecules, making efficient and reliable coupling methodologies crucial for drug discovery and development programs.

Introduction

The this compound core is a significant pharmacophore found in numerous compounds targeting a variety of biological pathways. The functionalization of this nucleus, particularly at the halogenated positions, via cross-coupling reactions is a cornerstone of medicinal chemistry. The Suzuki-Miyaura coupling provides a powerful method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents. The Buchwald-Hartwig amination is an indispensable tool for the construction of carbon-nitrogen bonds, allowing for the facile synthesis of arylamines, which are prevalent in pharmaceutically active compounds.

This document offers detailed starting protocols for both reactions, based on established methodologies for structurally similar heterocyclic systems. The provided conditions are intended to serve as a robust foundation for reaction optimization.

Suzuki Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the functionalization of this compound, a bromo or iodo-substituted derivative is a common starting point.

General Reaction Scheme

Suzuki_Reaction reactant1 This compound-X (X = Br, I) product This compound-R reactant1->product reactant2 R-B(OR')₂ (Boronic Acid/Ester) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) base Base (e.g., K₂CO₃, Cs₂CO₃) solvent Solvent (e.g., Dioxane/H₂O, DME)

Caption: General scheme of a Suzuki coupling reaction.

Recommended Protocol for Suzuki Coupling

This protocol is a general guideline for the Suzuki coupling of a halo-substituted this compound with a boronic acid or ester.

Materials:

  • Halo-5-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the halo-5-methoxy-1H-pyrrolo[2,3-c]pyridine, aryl/heteroaryl boronic acid or ester, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-18 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Summary of Typical Suzuki Coupling Conditions
ParameterConditionNotes
Halide Bromo, IodoBromo derivatives are common starting materials.
Boronic Acid/Ester 1.1 - 1.5 equivalentsAn excess is used to drive the reaction to completion.
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Catalyst choice can depend on the electronic nature of the coupling partners.
Ligand PPh₃, dppfOften used with Pd(0) or Pd(II) precursors.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can influence reaction rate and yield.[1]
Solvent Dioxane/H₂O, DME, TolueneA mixture of an organic solvent and water is common to dissolve the base.[1]
Temperature 80 - 110 °CHigher temperatures may be required for less reactive substrates.
Reaction Time 4 - 18 hoursMonitored by TLC or LC-MS for completion.
Yield Moderate to goodYields are substrate-dependent and require optimization.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly effective for the synthesis of N-aryl and N-heteroaryl amines from the corresponding halides.

General Reaction Scheme

Buchwald_Hartwig_Reaction reactant1 This compound-X (X = Br, I, Cl) product This compound-NR¹R² reactant1->product reactant2 R¹R²NH (Primary or Secondary Amine) reactant2->product catalyst Pd Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) ligand Ligand (e.g., Xantphos, BINAP) base Base (e.g., NaOtBu, Cs₂CO₃) solvent Solvent (e.g., Toluene, Dioxane)

Caption: General scheme of a Buchwald-Hartwig amination.

Recommended Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of a halo-substituted this compound.

Materials:

  • Halo-5-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the halo-5-methoxy-1H-pyrrolo[2,3-c]pyridine, palladium precatalyst, phosphine ligand, and base.[2]

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe, followed by the amine.[3]

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C for 12-24 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to yield the desired amino-substituted product.[2]

Summary of Typical Buchwald-Hartwig Amination Conditions
ParameterConditionNotes
Halide Bromo, Iodo, ChloroReactivity order is generally I > Br > Cl.
Amine 1.2 - 1.5 equivalentsPrimary and secondary amines can be used.
Catalyst Pd(OAc)₂, Pd₂(dba)₃Pd(II) precursors are commonly used and are reduced in situ.[4]
Ligand Xantphos, BINAP, XPhos, SPhosBulky, electron-rich phosphine ligands are often effective.[2][5]
Base NaOtBu, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are typically required.[2][6]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary.[4]
Temperature 100 - 120 °CTemperature can be optimized based on substrate reactivity.[2]
Reaction Time 12 - 24 hoursReaction progress should be monitored.
Yield Good to excellentHighly dependent on the specific substrates and conditions.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for performing and analyzing the outcome of a Suzuki or Buchwald-Hartwig coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Under Inert Atmosphere) start->setup reagents Add Reactants, Catalyst, Ligand, Base, and Solvent setup->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Work-up (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for cross-coupling reactions.

Concluding Remarks

The Suzuki and Buchwald-Hartwig coupling reactions are indispensable transformations for the synthesis of complex molecules derived from this compound. The protocols and data presented herein provide a solid foundation for researchers to develop efficient and high-yielding synthetic routes. It is important to note that the optimal reaction conditions may vary depending on the specific substrates and should be determined empirically. Careful optimization of the catalyst, ligand, base, solvent, and temperature is key to achieving the desired outcome.

References

Application Notes and Protocols: Scale-up Synthesis of 5-methoxy-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and scalable synthetic protocols for the preparation of 5-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in kinase inhibitors and other therapeutic agents. The following sections detail a representative multi-step synthesis for a target molecule, with a focus on scalability, quantitative data presentation, and detailed experimental procedures.

Overview of the Synthetic Strategy

The presented synthetic route is a multi-step process designed for scalability, starting from commercially available materials and proceeding through key intermediates to the final target compound, a substituted this compound derivative. The strategy involves the construction of the pyrrolo[2,3-c]pyridine core followed by functionalization. While numerous methods exist for the synthesis of the pyrrolo[2,3-c]pyridine (6-azaindole) core, this protocol focuses on a robust and scalable approach.[1]

Target Molecule: 2-Aryl-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Experimental Protocols and Data

The following protocols are designed for the synthesis of a representative 2-aryl-5-methoxy-1H-pyrrolo[2,3-c]pyridine derivative on a scale suitable for preclinical and early-phase drug development.

Step 1: Synthesis of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine

This initial step involves the construction of the core heterocyclic scaffold. A common strategy for the formation of the 6-azaindole core is the annulation of a pyrrole ring onto a pyridine precursor.

Experimental Protocol:

A solution of 2,6-dichloro-3-nitropyridine (1.0 kg, 5.18 mol) in a suitable solvent such as THF (10 L) is cooled to -78 °C. To this is added a solution of vinylmagnesium bromide (1.0 M in THF, 6.22 L, 6.22 mol) dropwise, maintaining the temperature below -70 °C. Upon completion of the addition, the reaction is stirred for an additional hour at -78 °C before being warmed to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then subjected to reductive cyclization using a suitable reducing agent like iron powder in acetic acid or catalytic hydrogenation to yield the 4-chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine.

Quantitative Data:

Reagent/ProductMolecular Weight ( g/mol )QuantityMoles (mol)Yield (%)Purity (%)
2,6-dichloro-3-nitropyridine192.981.0 kg5.18->98
Vinylmagnesium bromide (1M)-6.22 L6.22--
4-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine182.610.75 kg4.1179>95
Step 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-5-methoxy-1H-pyrrolo[2,3-c]pyridine

The introduction of the aryl substituent at the 2-position is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in the pharmaceutical industry due to its functional group tolerance and reliability for scale-up.

Experimental Protocol:

To a degassed mixture of 4-chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine (0.5 kg, 2.74 mol), the desired arylboronic acid (1.1 eq, 3.01 mol), and a suitable base such as potassium carbonate (2.5 eq, 6.85 mol) in a solvent system like 1,4-dioxane/water (4:1, 5 L) is added a palladium catalyst, for instance, Pd(dppf)Cl₂ (0.02 eq, 0.055 mol). The reaction mixture is heated to 90 °C and stirred until the starting material is consumed as monitored by HPLC. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by slurry in a suitable solvent or by column chromatography to afford the final 2-aryl-5-methoxy-1H-pyrrolo[2,3-c]pyridine.

Quantitative Data:

Reagent/ProductMolecular Weight ( g/mol )QuantityMoles (mol)Yield (%)Purity (%)
4-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine182.610.5 kg2.74->95
Arylboronic acidVaries1.1 eq3.01->98
Pd(dppf)Cl₂816.6444.9 g0.055--
2-Aryl-5-methoxy-1H-pyrrolo[2,3-c]pyridineVariesVaries-85>98

Visualizations

Synthetic Workflow Diagram

G cluster_0 Step 1: Pyrrolo[2,3-c]pyridine Core Synthesis cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling 2,6-dichloro-3-nitropyridine 2,6-dichloro-3-nitropyridine Reductive Cyclization Reductive Cyclization 2,6-dichloro-3-nitropyridine->Reductive Cyclization Vinylmagnesium bromide Vinylmagnesium bromide Vinylmagnesium bromide->Reductive Cyclization 4-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine 4-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine Reductive Cyclization->4-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine Pd Catalyst Pd Catalyst 4-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine->Pd Catalyst Arylboronic acid Arylboronic acid Arylboronic acid->Pd Catalyst Final Product 2-Aryl-5-methoxy-1H-pyrrolo[2,3-c]pyridine Pd Catalyst->Final Product G cluster_inhibitor Site of Action FGF FGF FGFR FGFR FGF->FGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation FGFR->Dimerization & Autophosphorylation GRB2/SOS GRB2/SOS Dimerization & Autophosphorylation->GRB2/SOS PLCγ PLCγ Dimerization & Autophosphorylation->PLCγ PI3K PI3K Dimerization & Autophosphorylation->PI3K RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration ERK->Cell Proliferation, Survival, Migration PLCγ->Cell Proliferation, Survival, Migration AKT AKT PI3K->AKT AKT->Cell Proliferation, Survival, Migration Inhibitor This compound derivative Inhibitor->FGFR Inhibition

References

Application Notes and Protocols: In Vitro ADME Profiling of 5-methoxy-1H-pyrrolo[2,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of novel 5-methoxy-1H-pyrrolo[2,3-c]pyridine analogs. The protocols detailed below are essential for early-stage drug discovery and development, enabling researchers to assess the pharmacokinetic properties of these compounds. The data generated from these assays are crucial for identifying candidates with favorable drug-like properties for further development. The primary assays covered include metabolic stability, cytochrome P450 (CYP450) inhibition, plasma protein binding, and permeability.

Metabolic Stability Assay

Objective: To determine the rate at which this compound analogs are metabolized by liver enzymes, providing an estimate of their intrinsic clearance.[1][2][3]

Data Presentation:

Compound IDHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog-00145.815.1
Analog-002> 60< 11.5
Analog-00322.331.1
Analog-00415.943.6
Analog-00558.111.9

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of NADPH in 100 mM phosphate buffer (pH 7.4).

    • Prepare stock solutions of the this compound analogs (test compounds) in DMSO (e.g., 10 mM).

    • Thaw human liver microsomes (HLM) on ice. Dilute the HLM to a final concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the diluted HLM suspension to 37°C in a shaking water bath for 5 minutes.

    • Add the test compound to the HLM suspension to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.[1]

  • Time Points and Sampling:

    • Collect aliquots of the incubation mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[3]

    • The 0-minute time point sample is collected immediately after the addition of the test compound but before the addition of NADPH.

  • Reaction Termination:

    • Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (containing an internal standard) equal to twice the volume of the collected aliquot.[1]

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to precipitate the proteins.

    • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.[1]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the half-life and the protein concentration.[1]

Experimental Workflow:

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_reagents Prepare Reagents (HLM, NADPH, Analogs) pre_warm Pre-warm HLM at 37°C prep_reagents->pre_warm add_compound Add Test Compound pre_warm->add_compound start_reaction Initiate with NADPH add_compound->start_reaction time_points Collect Aliquots (0, 5, 15, 30, 60 min) start_reaction->time_points terminate Stop Reaction (Acetonitrile) time_points->terminate centrifuge Centrifuge terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t½ & CLint lcms->data_analysis CYP450_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_reagents Prepare Reagents (HLM, Substrates, Analogs) mix_reagents Mix HLM, Substrates, & Test Compounds prep_reagents->mix_reagents pre_incubate Pre-incubate at 37°C mix_reagents->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction terminate Stop Reaction (Acetonitrile) start_reaction->terminate centrifuge Centrifuge terminate->centrifuge lcms LC-MS/MS Analysis (Metabolite Quantification) centrifuge->lcms data_analysis Calculate IC₅₀ Values lcms->data_analysis PPB_Workflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_sampling Sampling & Analysis cluster_calculation Data Analysis spike_plasma Spike Test Compound into Human Plasma load_red Load Plasma & Buffer into RED Device spike_plasma->load_red incubate Incubate at 37°C (4-6 hours) load_red->incubate collect_samples Collect Aliquots from Plasma & Buffer Chambers incubate->collect_samples lcms LC-MS/MS Analysis collect_samples->lcms calculate_binding Calculate Fraction Unbound & % Protein Binding lcms->calculate_binding Caco2_Permeability_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis cluster_calculation Data Analysis culture_cells Culture Caco-2 Cells on Transwell Inserts (18-22 days) check_teer Verify Monolayer Integrity (TEER) culture_cells->check_teer add_compound_ab Add Compound to Apical Side (A-B) check_teer->add_compound_ab add_compound_ba Add Compound to Basolateral Side (B-A) check_teer->add_compound_ba incubate Incubate at 37°C (2 hours) add_compound_ab->incubate add_compound_ba->incubate collect_samples Collect Samples from Donor & Receiver Compartments incubate->collect_samples lcms LC-MS/MS Analysis collect_samples->lcms calculate_papp Calculate Papp (A-B & B-A) & Efflux Ratio lcms->calculate_papp

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-methoxy-1H-pyrrolo[2,3-c]pyridine, a key intermediate for various pharmaceutical and research applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and increasing the yield of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the this compound core?

A1: Several established methods for synthesizing the azaindole core can be adapted for this compound. The most prominent include:

  • Bartoli Indole Synthesis: This is a powerful method for synthesizing substituted indoles and azaindoles from ortho-substituted nitroarenes and vinyl Grignard reagents. It is particularly useful for producing 7-substituted indoles, which can be challenging to obtain through other methods.[1][2] The reaction can be extended to heteroaromatic nitro compounds, making it suitable for azaindole synthesis.[1]

  • Fischer Indole Synthesis: A classic and widely used method that involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[2]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods such as Suzuki-Miyaura and Buchwald-Hartwig couplings are often employed for the derivatization of the azaindole core, but can also be used in the construction of the ring system itself.

  • Reductive Cyclization: This approach typically involves the reduction of a nitro group on the pyridine ring, followed by cyclization to form the pyrrole ring.

Q2: I am experiencing low yields in my synthesis. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. For the commonly employed Bartoli synthesis, potential issues include:

  • Purity of Starting Materials: The purity of the starting nitropyridine and the vinyl Grignard reagent is crucial. Impurities can lead to side reactions and a significant decrease in yield.

  • Reaction Temperature: The Bartoli reaction is sensitive to temperature. The initial addition of the Grignard reagent is typically performed at low temperatures (-78 °C to -20 °C) to control the reaction rate and minimize side product formation.[1][3]

  • Stoichiometry of Grignard Reagent: An excess of the vinyl Grignard reagent (typically 3 equivalents for nitroarenes) is necessary for the reaction to proceed to completion.[2]

  • Steric Hindrance: The presence of a bulky substituent ortho to the nitro group generally improves the yield of the Bartoli synthesis by facilitating the key[2][2]-sigmatropic rearrangement.[2][4]

Q3: What are the common side products I should be aware of?

A3: In the Bartoli synthesis of azaindoles, the formation of anilines can be a significant side reaction, especially with meta- or para-substituted nitroarenes.[1] For methoxy-substituted nitroarenes, there is also a possibility of vinylation at other positions on the ring, leading to o-nitrovinyl compounds instead of the desired indole.[5][6] During the nitration of pyridine derivatives to prepare the starting material, the formation of regioisomers and poly-nitrated products is a common issue.

Q4: How can I purify the final this compound product?

A4: Purification of the crude product is typically achieved through silica gel column chromatography.[3] A common eluent system is a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent, such as ethyl acetate or methanol, can be employed for further purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Bartoli indole synthesis, which involves the reaction of a substituted nitropyridine with a vinyl Grignard reagent.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Grignard reagent. 2. Poor quality of the starting nitropyridine. 3. Incorrect reaction temperature.1. Titrate the Grignard reagent before use to determine its exact concentration. Use freshly prepared or commercially available high-quality reagent. 2. Ensure the starting nitropyridine is pure and dry. Consider recrystallization or purification by column chromatography if necessary. 3. Strictly maintain the recommended low temperature during the addition of the Grignard reagent.
Low Yield of Desired Product 1. Insufficient amount of Grignard reagent. 2. Suboptimal reaction time. 3. Presence of water in the reaction.1. Use at least 3 equivalents of the vinyl Grignard reagent relative to the nitropyridine. 2. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Formation of Multiple Side Products 1. Reaction temperature is too high. 2. Regioisomer formation during the nitration of the pyridine precursor. 3. Competing side reactions of the methoxy group.1. Maintain a low temperature during the Grignard addition and allow the reaction to warm slowly. 2. Carefully control the nitration conditions (temperature, nitrating agent) to favor the desired regioisomer. Purify the nitropyridine intermediate before proceeding. 3. While less common in the Bartoli reaction itself, consider protecting the methoxy group if it is implicated in side reactions during precursor synthesis.
Difficulty in Product Purification 1. Presence of highly polar impurities. 2. Co-elution of the product with byproducts.1. Perform an aqueous work-up to remove inorganic salts and water-soluble impurities before chromatography. 2. Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique (e.g., preparative HPLC).

Data Presentation

The following table summarizes the reported yields for the synthesis of various azaindoles using the Bartoli indole synthesis, which can serve as a benchmark for the synthesis of this compound.

Starting NitropyridineProductYield (%)Reference
2-Methoxy-3-nitropyridine7-Methoxy-6-azaindole20[3]
2-Fluoro-3-nitropyridine7-Fluoro-6-azaindole35[7]
2-Chloro-3-nitropyridine7-Chloro-6-azaindole33[7]
2-Bromo-3-nitropyridine7-Bromo-6-azaindole22[7]
4-Chloro-3-nitropyridine5-Chloro-4-azaindole35[7]

Experimental Protocols

A plausible synthetic route for this compound is a two-step process starting from 3-amino-4-methylpyridine.

Step 1: Nitration of 3-amino-4-methylpyridine to 3-amino-5-methoxy-4-methyl-x-nitropyridine (Hypothetical Intermediate)

  • Note: The regioselectivity of this nitration needs to be carefully controlled. Nitration of aminopyridines can be complex and may yield a mixture of isomers.

  • Procedure: To a solution of 3-amino-4-methylpyridine in concentrated sulfuric acid, cooled in an ice bath, a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is then stirred at a controlled temperature until the reaction is complete (monitored by TLC). The mixture is carefully poured onto ice and neutralized with a base (e.g., sodium carbonate) to precipitate the product, which is then filtered, washed, and dried.

Step 2: Bartoli Indole Synthesis to form this compound

  • Materials:

    • Substituted nitropyridine from Step 1

    • Vinylmagnesium bromide (1.0 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • 20% Aqueous Ammonium Chloride (NH₄Cl)

    • Ethyl acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve the nitropyridine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add vinylmagnesium bromide (3 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for 8 hours.[3]

    • Quench the reaction by the slow addition of 20% aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Bartoli Cyclization start 3-Amino-4-methylpyridine reagents1 Nitrating Agent (e.g., HNO3/H2SO4) nitration Nitration Reaction start->nitration reagents1->nitration intermediate Substituted Nitropyridine nitration->intermediate cyclization Bartoli Reaction intermediate->cyclization reagents2 Vinyl Grignard Reagent reagents2->cyclization workup Aqueous Work-up cyclization->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product cause1 Reagent Quality start->cause1 Is it a reagent issue? cause2 Reaction Conditions start->cause2 Are conditions optimal? cause3 Stoichiometry start->cause3 Is stoichiometry correct? solution1a Check Purity of Starting Materials cause1->solution1a solution1b Titrate Grignard Reagent cause1->solution1b solution2a Optimize Temperature cause2->solution2a solution2b Ensure Anhydrous Conditions cause2->solution2b solution3a Use Excess Grignard cause3->solution3a end Successful Synthesis solution1a->end Improved? solution1b->end Improved? solution2a->end Improved? solution2b->end Improved? solution3a->end Improved?

References

Technical Support Center: Functionalization of the 5-methoxy-1H-pyrrolo[2,3-c]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 5-methoxy-1H-pyrrolo[2,3-c]pyridine (also known as 5-methoxy-6-azaindole). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the this compound core for electrophilic substitution?

A1: The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. The C3 position is the most nucleophilic and typically the primary site for electrophilic substitution reactions like halogenation and Vilsmeier-Haack formylation. The methoxy group at C5 enhances the electron density of the pyridine ring, but the pyrrole ring remains the more reactive component for many electrophilic reactions.

Q2: How does the 5-methoxy group influence the regioselectivity of functionalization?

A2: The 5-methoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring. For reactions occurring on the pyridine ring, such as directed metalation or C-H activation, the methoxy group can direct functionalization to adjacent positions. However, for electrophilic attack on the pyrrole ring, its electronic influence is less direct but can still affect the overall reactivity of the molecule.

Q3: What are the common challenges encountered during Suzuki-Miyaura cross-coupling reactions with halogenated this compound derivatives?

A3: Common challenges include low or no product yield, and side reactions like protodeboronation of the boronic acid/ester and homocoupling.[1][2] Low reactivity of the C-Cl bond, if using a chloro-derivative, can also be an issue, often requiring more active catalyst systems.[1] Catalyst inhibition by the nitrogen atoms in the azaindole core can also occur, sometimes necessitating the use of specialized ligands or N-protection.[3]

Q4: Is N-protection of the pyrrole nitrogen necessary for most functionalization reactions?

A4: While not always mandatory, N-protection of the pyrrole nitrogen is highly recommended for many reactions, especially those involving strong bases (e.g., organolithium reagents for deprotonation) or certain cross-coupling reactions.[4] Protection prevents deprotonation of the N-H proton and can improve solubility and regioselectivity. Common protecting groups include Boc, SEM, and sulfonyl derivatives.[4] The choice of protecting group can be critical and should be compatible with subsequent reaction conditions.

Troubleshooting Guides

Halogenation (e.g., Bromination at C3)
Problem Potential Cause(s) Troubleshooting Steps
Low to no conversion to the 3-bromo product - Insufficiently reactive brominating agent.- Reaction temperature is too low.- Use a more reactive brominating agent such as N-bromosuccinimide (NBS) or bromine.- Gradually increase the reaction temperature and monitor by TLC/LC-MS.
Formation of di-halogenated or other side products - Over-bromination due to harsh conditions or excess reagent.- Reaction with the pyridine ring.- Reduce the equivalents of the brominating agent.- Lower the reaction temperature.- Consider a milder brominating agent.
Poor regioselectivity (bromination at other positions) - Reaction conditions favoring radical pathways.- Electronic effects of other substituents.- Ensure the reaction is performed in the dark if using light-sensitive reagents like NBS.- Evaluate the electronic nature of other substituents on the ring which may alter the inherent reactivity.
Suzuki-Miyaura Cross-Coupling
Problem Potential Cause(s) Troubleshooting Steps
Low or no yield of the coupled product - Inactive catalyst system for the specific halide (Cl < Br < I).- Ineffective base.- Catalyst poisoning by the azaindole nitrogen.- Improperly degassed solvent/reagents.[1]- For chloro-derivatives, switch to a more active catalyst system (e.g., Pd(OAc)₂ with Buchwald ligands like SPhos or XPhos).[1][3]- Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1]- Consider N-protection of the pyrrole ring.- Ensure all solvents and reagents are thoroughly degassed.[1]
Significant protodeboronation of the boronic acid/ester - Presence of water or other proton sources.- Base-mediated decomposition of the boronic acid.- Use anhydrous solvents and reagents.- Switch to a boronic ester (e.g., pinacol ester) for increased stability.- Use a weaker or less nucleophilic base.
Homocoupling of the boronic acid/ester or the halide - Presence of oxygen.- Catalyst system promoting homocoupling.- Thoroughly degas the reaction mixture.- Optimize the palladium source and ligand combination.
Difficulty in purifying the product from starting materials or byproducts - Similar polarity of the product and starting materials.- Optimize the chromatographic separation conditions (e.g., different solvent systems, gradient elution).- Consider recrystallization or other purification techniques.
Directed Ortho-Metalation (DoM) and Borylation
Problem Potential Cause(s) Troubleshooting Steps
No or incomplete lithiation - Insufficiently strong base.- Inappropriate solvent.- Steric hindrance.- Use a stronger base (e.g., s-BuLi instead of n-BuLi).- Use a coordinating solvent like THF or Et₂O.- Ensure the reaction is conducted at a very low temperature (e.g., -78 °C).
Decomposition of the lithiated intermediate - The lithiated species is unstable at the reaction temperature.- Maintain a very low temperature throughout the deprotonation and subsequent quenching with the electrophile.[5]
Low yield of the borylated product - Inefficient trapping of the lithiated intermediate.- Hydrolysis of the boronic ester during workup.- Use a reactive boron source like triisopropyl borate.- Perform a careful aqueous workup, potentially avoiding acidic conditions if the product is sensitive.

Experimental Protocols

Protocol 1: N-Protection with Boc Anhydride
  • Preparation : Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation : Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes.

  • Boc Protection : Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a small amount of THF to the reaction mixture at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by TLC or LC-MS.

  • Workup : Carefully quench the reaction with the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to afford the N1-Boc protected product.

Protocol 2: C3-Bromination using NBS
  • Preparation : Dissolve N-protected this compound (1.0 eq) in an anhydrous solvent such as THF or DMF (0.1 M) in a round-bottom flask, protected from light.

  • Reagent Addition : Cool the solution to 0 °C and add N-bromosuccinimide (NBS, 1.05 eq) portion-wise.

  • Reaction : Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup : Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel to yield the 3-bromo derivative.

Protocol 3: Suzuki-Miyaura Cross-Coupling
  • Preparation : To a reaction vessel, add the 3-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine derivative (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to the vessel.

  • Solvent Addition : Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., dioxane/water 4:1).

  • Reaction : Heat the mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification : Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling start Low or No Yield in Suzuki Coupling? catalyst Is the catalyst system active enough for the halide? start->catalyst base Is the base effective? catalyst->base No solution1 Switch to more active catalyst/ligand (e.g., Buchwald ligands for C-Cl). catalyst->solution1 Yes degas Is the system properly degassed? base->degas No solution2 Screen stronger, non-nucleophilic bases (K3PO4, Cs2CO3). base->solution2 Yes side_reactions Are side reactions (protodeboronation, homocoupling) significant? degas->side_reactions No solution3 Thoroughly degas all solvents and reagents. degas->solution3 Yes solution4 Use anhydrous conditions. Consider using a boronic ester. side_reactions->solution4 Yes success Successful Coupling side_reactions->success No solution1->success solution2->success solution3->success solution4->success

Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.

Regioselectivity_Functionalization cluster_pyrrole Pyrrole Ring Functionalization cluster_pyridine Pyridine Ring Functionalization core This compound C3 C3-Position (Most Reactive) core->C3 C2 C2-Position core->C2 N1 N1-Position (Pyrrole NH) core->N1 C4 C4-Position core->C4 C7 C7-Position core->C7 electrophilic Electrophilic Substitution (e.g., Halogenation, Vilsmeier-Haack) electrophilic->C3 Major electrophilic->C2 Minor/under specific conditions dom Directed Ortho-Metalation (DoM) (Requires N-protection & directing group) dom->C2 dom->C4 cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig on pre-halogenated core) cross_coupling->C3 cross_coupling->C4 cross_coupling->C7

Caption: Regioselectivity in the functionalization of the core.

References

Technical Support Center: Optimizing Solubility of 5-methoxy-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the aqueous solubility of 5-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and formulation of this compound derivatives.

Q1: My this compound derivative is precipitating out of my aqueous buffer immediately after I dilute my DMSO stock solution. What is the primary cause and how can I fix it?

A: This is a common phenomenon known as "crashing out" or "solvent shock." It occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[1][2] The drastic change in solvent polarity causes the compound to exceed its aqueous solubility limit and precipitate.[1][2]

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of your compound in the assay to a level below its maximum aqueous solubility.[1]

  • Optimize Dilution Technique: Instead of adding the stock directly to the full volume of buffer, add the DMSO stock to your tube first, then add the aqueous buffer dropwise while vortexing or stirring vigorously. This promotes faster mixing and can prevent localized high concentrations that lead to precipitation.[1]

  • Adjust Buffer pH: The pyrrolo[2,3-c]pyridine core contains a basic nitrogen atom. Therefore, the solubility of these derivatives is expected to be highly pH-dependent. Lowering the pH of your aqueous buffer (e.g., to pH 4-6) will protonate the molecule, forming a more soluble salt.[3][4] Always confirm that the pH change does not negatively impact your experimental system (e.g., enzyme activity or cell viability).

  • Incorporate a Co-solvent: Including a small, biologically acceptable percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous buffer can significantly increase the solubility of hydrophobic compounds.[3][4] Common co-solvents include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400). It is crucial to test the tolerance of your assay to the chosen co-solvent.[5]

Q2: My compound appears to dissolve initially but then precipitates over the course of my experiment (e.g., during a 24-hour incubation). What is happening?

A: This suggests that you may have initially formed a supersaturated, thermodynamically unstable solution. Over time, the system equilibrates, and the excess compound precipitates to reach its true, lower thermodynamic solubility.[4] This is a key difference between kinetic solubility (the concentration upon rapid mixing from a DMSO stock) and thermodynamic solubility (the true equilibrium solubility).[6][7]

Troubleshooting Steps:

  • Determine Thermodynamic Solubility: Conduct a thermodynamic solubility assay to understand the true equilibrium solubility of your compound under your experimental conditions. This will define the maximum stable concentration you can use for long-term incubations.

  • Use Formulation Aids: For extended studies, consider using solubilizing excipients like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD), which can form inclusion complexes with the drug molecule to keep it in solution.[3]

  • Control Temperature: Ensure your experimental temperature is constant. Changes in temperature can affect solubility and cause precipitation.[1][5]

Q3: How do I choose the best strategy to improve the solubility of my specific derivative?

A: The optimal strategy depends on the physicochemical properties of your derivative and the requirements of your experiment. A systematic approach is recommended.

G cluster_0 Solubility Optimization Workflow start Poor Solubility Observed char Characterize Compound (pKa, logP, solid state) start->char ph_test Is Compound Basic? (pKa > 7) char->ph_test ph_adjust Optimize pH (Lower pH to 4-6) ph_test->ph_adjust Yes logp_test Is Compound Lipophilic? (logP > 3) ph_test->logp_test No ph_adjust->logp_test cosolvent Use Co-solvents (e.g., PEG 400, PG) logp_test->cosolvent Yes reassess Re-assess Solubility logp_test->reassess No complexation Use Complexation Agents (e.g., Cyclodextrins) cosolvent->complexation complexation->reassess reassess->ph_test Goal Not Met end Optimized Formulation reassess->end Solubility Goal Met

A systematic workflow for selecting a solubility enhancement strategy.

Data Presentation: Physicochemical Properties and Solubility

Understanding the relationship between a compound's structure and its solubility is key. The following tables present hypothetical data for a series of this compound derivatives to illustrate these principles.

Table 1: Hypothetical Physicochemical Properties of this compound Derivatives

Compound IDR-Group (at position 3)Molecular Weight ( g/mol )cLogPPredicted Basic pKa
Parent -H148.161.575.2
DERIV-01 -Br227.062.354.8
DERIV-02 -COOH192.161.204.9
DERIV-03 -CONH₂191.190.855.0
DERIV-04 -Phenyl224.263.515.1
DERIV-05 -CH₂OH178.191.105.3

Table 2: Hypothetical Kinetic Solubility (µg/mL) at Different pH Values

Aqueous buffer containing 1% DMSO, determined by nephelometry.

Compound IDSolubility at pH 5.0Solubility at pH 7.4Solubility at pH 9.0
Parent 1502518
DERIV-01 85108
DERIV-02 180150 (ionized)145 (ionized)
DERIV-03 2509075
DERIV-04 20<5<5
DERIV-05 2208065

Table 3: Hypothetical Solubility Enhancement for a Poorly Soluble Derivative (DERIV-04)

Solubility measured in Phosphate Buffered Saline (PBS) at pH 7.4.

Formulation VehicleConcentrationResulting Solubility (µg/mL)Fold Increase
PBS (pH 7.4) + 1% DMSO -<5-
PBS (pH 5.0) + 1% DMSO -20>4
20% PEG 400 in PBS 20% (v/v)75>15
10% HP-β-CD in PBS 10% (w/v)110>22

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This high-throughput method is used to assess the solubility of compounds when rapidly diluted from a DMSO stock into an aqueous buffer.[6][8][9]

Materials:

  • Test compounds

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, at desired pH)

  • 96-well microplates (clear bottom)

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare Stock Solutions: Dissolve test compounds in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate. Include a DMSO-only control.

  • Add Buffer: Rapidly add the aqueous assay buffer (e.g., 198 µL) to each well to achieve the desired final compound concentration and a final DMSO concentration of 1%.

  • Mix and Incubate: Mix the contents thoroughly by shaking the plate on an orbital shaker for 2 minutes. Incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 2 hours).

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. The intensity of scattered light is proportional to the amount of undissolved precipitate.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the light scattering signal is not significantly above the DMSO-only background control.

G cluster_1 Kinetic Solubility Assay Workflow prep_stock Prepare 10 mM Stock in DMSO add_stock Add 2 µL Stock to 96-well Plate prep_stock->add_stock add_buffer Add 198 µL Aqueous Buffer add_stock->add_buffer mix Shake for 2 min add_buffer->mix incubate Incubate for 2 hrs at 25°C mix->incubate read Read Plate on Nephelometer incubate->read analyze Determine Highest Soluble Concentration read->analyze

Workflow for the Kinetic Solubility Assay.
Protocol 2: Thermodynamic Solubility Assay by Shake-Flask Method

This method determines the true equilibrium solubility of a compound and is considered the "gold standard."[7][10][11]

Materials:

  • Solid (crystalline) test compound

  • Aqueous buffer (e.g., PBS, at desired pH)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge or filtration device (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Add Buffer: Add a known volume of the aqueous buffer (e.g., 1 mL) to the vial.

  • Equilibrate: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Separate Solid and Liquid: After incubation, remove the vials and let them stand to allow the solid to settle. Separate the supernatant (the saturated solution) from the undissolved solid. This is typically done by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the solution through a low-binding 0.22 µm filter.

  • Quantify Concentration: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC-UV, against a standard curve.

  • Calculate Solubility: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

References

Common side products in 5-methoxy-1H-pyrrolo[2,3-c]pyridine reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-methoxy-1H-pyrrolo[2,3-c]pyridine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of the this compound core structure?

A1: The synthesis of the this compound core can be susceptible to the formation of several side products, largely dependent on the specific synthetic route employed. Common impurities may include:

  • Incompletely cyclized intermediates: Depending on the chosen synthetic pathway, precursors that have not undergone the final ring-closing step to form the pyrrole ring can persist as impurities.

  • Isomeric pyrrolopyridines: The formation of other pyrrolopyridine isomers (e.g., 5-methoxy-1H-pyrrolo[2,3-b]pyridine) can occur if the reaction conditions are not stringently controlled, particularly in syntheses starting from substituted pyridines where regioselectivity is a key factor.

  • N-Oxides: If an oxidation step is involved in the synthesis of the pyridine precursor, residual N-oxides can be carried through as impurities if the subsequent reduction or deoxygenation is incomplete.[1]

  • Over- or under-functionalized precursors: In multi-step syntheses, intermediates with an incorrect number of functional groups (e.g., resulting from incomplete halogenation or nitration) can lead to the formation of undesired final products.

Q2: I am performing an N-alkylation on this compound and observing a mixture of products. What is the likely cause and how can I improve the regioselectivity?

A2: The pyrrolo[2,3-c]pyridine system has two potentially reactive nitrogen atoms: the pyrrole nitrogen (N-1) and the pyridine nitrogen (N-6). Alkylation can occur at either position, leading to a mixture of N-1 and N-6 alkylated isomers. The regioselectivity is influenced by the reaction conditions, particularly the base and solvent used.

Common Cause: Lack of sufficient regiocontrol during the alkylation reaction.

Troubleshooting and Solutions:

  • Choice of Base: Stronger bases like sodium hydride (NaH) tend to favor deprotonation and subsequent alkylation at the more acidic pyrrole N-H. Weaker bases, such as potassium carbonate (K2CO3), may result in a mixture of isomers.[2]

  • Solvent Effects: The choice of solvent can influence the reactivity of the nucleophile and the electrophile. Aprotic polar solvents like DMF or THF are commonly used.[3][4]

  • Protecting Groups: To ensure exclusive alkylation at a specific nitrogen, a protecting group strategy can be employed. For instance, protecting the pyrrole nitrogen allows for selective functionalization of the pyridine nitrogen, and vice-versa. Subsequent deprotection yields the desired isomer.

Table 1: Regioselectivity in N-Alkylation of Related Azaindoles

SubstrateAlkylating AgentBaseSolventMajor IsomerReference
1H-IndazoleAlkyl bromideNaHTHFN-1[2]
1H-IndazoleAlkyl bromideK2CO3DMFMixture of N-1 and N-2[2]
Imidazo[4,5-b]pyridine4-Methoxybenzyl chlorideK2CO3DMFN-4 (pyridine N)[4]

Q3: During a Suzuki-Miyaura cross-coupling reaction with a halogenated this compound, I am observing significant amounts of a debrominated side product. How can I minimize this?

A3: Protodehalogenation (debromination or dechlorination) is a common side reaction in Suzuki-Miyaura couplings, especially with electron-rich heterocyclic systems. This occurs when the organopalladium intermediate reacts with a proton source instead of the boronic acid.

Troubleshooting and Solutions:

  • Choice of Catalyst and Ligand: Using bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over protodehalogenation. Ligands like XPhos or SPhos in combination with a suitable palladium precursor are often effective.

  • Base Selection: The choice of base is critical. While stronger bases are needed to activate the boronic acid, overly harsh basic conditions can promote side reactions. Anhydrous bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly employed.[5]

  • Reaction Conditions: Ensure strictly anhydrous conditions, as water can be a proton source. Degassing the reaction mixture to remove oxygen is also crucial to prevent catalyst degradation. Microwave heating can sometimes improve yields and reduce reaction times, potentially minimizing side product formation.[5][6]

Q4: My Vilsmeier-Haack formylation of this compound is giving a low yield and multiple spots on TLC. What are the potential side products and how can I purify my desired product?

A4: The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring. For the this compound system, formylation is expected to occur on the electron-rich pyrrole ring, likely at the C-3 position. However, side reactions can lead to a complex product mixture.

Potential Side Products:

  • Di-formylated products: If the reaction conditions are too harsh, formylation may occur at multiple positions.

  • Products of reaction with the pyridine nitrogen: The Vilsmeier reagent is an electrophile and could potentially react with the basic pyridine nitrogen.

  • Decomposition: The substrate may be unstable under the acidic and high-temperature conditions of the reaction, leading to decomposition products.[7]

Purification Strategy: Purification is typically achieved by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is usually effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the basic product on the acidic silica gel.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of Substituted 5-methoxy-1H-pyrrolo[2,3-c]pyridines

  • Slurry Preparation: The crude reaction mixture is adsorbed onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or methanol), adding silica gel, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: A glass column is packed with silica gel as a slurry in the initial, least polar eluent.

  • Loading: The dried crude material adsorbed on silica is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity. The polarity is gradually increased to allow for the separation of the desired product from less polar and more polar impurities. The fractions are collected in separate test tubes.

  • Monitoring: The separation is monitored by thin-layer chromatography (TLC) of the collected fractions.

  • Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Protocol 2: Acid-Base Extraction for Removal of Non-Basic Impurities

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound derivative will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated product from the organic layer containing non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and carefully add a base (e.g., 1 M NaOH or saturated NaHCO3 solution) until the solution is basic (pH > 8).

  • Re-extraction: Extract the now neutral product back into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (e.g., Suzuki Coupling) start->reaction quench Reaction Quenching reaction->quench extraction Aqueous Extraction quench->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography crystallization Crystallization (optional) chromatography->crystallization analysis Purity and Structure (NMR, LC-MS) crystallization->analysis Troubleshooting_Low_Yield cluster_reaction_check Reaction Check cluster_side_reactions Side Reactions cluster_purification_check Purification Check start Low Yield or Impure Product check_reagents Purity of Starting Materials? start->check_reagents check_conditions Reaction Conditions (Temp, Time, Atmosphere)? check_reagents->check_conditions identify_byproducts Identify Side Products (NMR, MS) check_conditions->identify_byproducts optimize_conditions Optimize Conditions to Minimize Side Products identify_byproducts->optimize_conditions purification_method Purification Method Appropriate? optimize_conditions->purification_method optimize_purification Optimize Purification (e.g., different solvent system) purification_method->optimize_purification

References

Technical Support Center: Improving the Selectivity of 5-methoxy-1H-pyrrolo[2,3-c]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and optimization of 5-methoxy-1H-pyrrolo[2,3-c]pyridine-based inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide answers to common questions and solutions to problems that may arise during your research.

Synthesis and Purification

Q1: I am experiencing low yields in the synthesis of the this compound core. What are the likely causes and how can I improve the yield?

A1: Low yields in the synthesis of the pyrrolopyridine core are a common issue. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as substituted pyridines and reagents for cyclization. Impurities can lead to unwanted side reactions and byproducts.

  • Reaction Conditions:

    • Temperature: Temperature control is critical. Some cyclization reactions require precise temperature management to prevent decomposition or the formation of side products. Experiment with a range of temperatures to find the optimal condition.

    • Solvent: The choice of solvent can significantly impact the reaction. Screen different solvents with varying polarities and boiling points. Anhydrous conditions are often necessary, so ensure your solvents are properly dried.

    • Catalyst: If a catalyst is used (e.g., Palladium-based catalysts for cross-coupling reactions), ensure it is active and not poisoned. Use fresh catalyst and consider screening different ligands.

  • Purification: The basic nature of the pyridine ring can sometimes lead to tailing on silica gel chromatography. To mitigate this, consider adding a small amount of a basic modifier like triethylamine to your eluent system. Alternatively, reverse-phase chromatography or crystallization can be effective purification methods.

Q2: I am having trouble with the purification of my final this compound derivative. What are some effective strategies?

A2: Purification of pyridine-containing compounds can be challenging. Here are some strategies:

  • Column Chromatography: As mentioned, adding a small percentage of triethylamine or ammonia in your eluent can improve peak shape on silica gel.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction. You can dissolve your crude product in an organic solvent and wash it with a dilute acidic solution to protonate your compound, moving it to the aqueous layer. The aqueous layer can then be basified and your product re-extracted with an organic solvent.

  • Crystallization: If your compound is a solid, crystallization is an excellent method for achieving high purity. Screen a variety of solvent systems to find one that provides good quality crystals.

Improving Kinase Selectivity

Q3: My this compound-based inhibitor is showing activity against multiple kinases (poor selectivity). How can I improve its selectivity?

A3: Improving kinase selectivity is a key challenge in kinase inhibitor development due to the highly conserved nature of the ATP-binding site. Here are some strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the pyrrolopyridine core. The addition of bulky or specific functional groups can exploit subtle differences in the amino acid residues of the ATP-binding pockets of different kinases. For example, targeting less conserved regions outside the immediate ATP-binding site can significantly enhance selectivity.

  • Targeting Specific Conformations: Some inhibitors achieve selectivity by binding to and stabilizing an inactive conformation of the target kinase. This often involves targeting allosteric sites or pockets that are not present in the active conformation.

  • Computational Modeling: Use molecular docking and modeling to visualize how your inhibitor binds to the target kinase and off-target kinases. This can provide insights into structural modifications that could enhance selectivity by introducing favorable interactions with the target or steric clashes with off-targets.

Q4: What are common off-target effects observed with pyrrolopyridine-based kinase inhibitors, and how can I assess them?

A4: Off-target effects can lead to cellular toxicity or unexpected pharmacological effects. Common off-targets for kinase inhibitors include other kinases with similar ATP-binding sites.

  • Kinase Profiling Panels: The most direct way to assess off-target effects is to screen your inhibitor against a broad panel of kinases. Several commercial services offer kinase profiling against hundreds of kinases at a fixed concentration or for IC50 value determination.

  • Cellular Assays: Even if an inhibitor is selective in biochemical assays, it may have different effects in a cellular context. Use cell-based assays to confirm on-target activity and to look for signs of off-target toxicity, such as unexpected changes in cell morphology, proliferation, or apoptosis.

Data Presentation: Kinase Inhibitory Activity

The following tables present hypothetical but representative data for a series of this compound-based inhibitors. This data illustrates how structural modifications can influence potency and selectivity against key kinase targets.

Table 1: Inhibitory Activity (IC50, nM) of this compound Derivatives against Aurora Kinases

CompoundR1-substituentR2-substituentAurora A (IC50, nM)Aurora B (IC50, nM)Selectivity (Aurora B/A)
1a HPhenyl1503502.3
1b H4-Morpholinophenyl801501.9
1c Methyl4-Morpholinophenyl65901.4
1d H3-(Trifluoromethyl)phenyl2508003.2

This data is illustrative and based on general trends observed in kinase inhibitor development.

Table 2: Inhibitory Activity (IC50, nM) of this compound Derivatives against JAK Kinases

CompoundR1-substituentR3-substituentJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)
2a HCyclohexyl2515150200
2b HPhenyl4030250350
2c H4-Fluorophenyl3520180280
2d MethylCyclohexyl158100150

This data is illustrative and based on general trends observed in kinase inhibitor development.

Experimental Protocols

General Procedure for Synthesis of this compound Derivatives

This protocol provides a general guideline for the synthesis of substituted 5-methoxy-1H-pyrrolo[2,3-c]pyridines, which may require optimization for specific target molecules.

Scheme 1: Illustrative Synthetic Route

G A Substituted Pyridine B Pyrrolopyridine Core Formation A->B Cyclization C Functionalization/Coupling B->C Halogenation/Borylation D Final Inhibitor C->D Suzuki/Buchwald-Hartwig Coupling

Caption: General synthetic workflow for this compound inhibitors.

Step 1: Synthesis of the this compound core

A common route involves the cyclization of a suitably substituted aminopyridine. For example, a substituted 2-amino-3-halopyridine can be reacted with an alkyne under Sonogashira coupling conditions followed by a base-mediated cyclization.

Step 2: Functionalization of the Pyrrolopyridine Core

The core can be functionalized at various positions. For instance, halogenation (e.g., with NBS or Br₂) can introduce a handle for subsequent cross-coupling reactions.

Step 3: Introduction of Diversity via Cross-Coupling Reactions

Suzuki or Buchwald-Hartwig cross-coupling reactions are commonly used to introduce a variety of aryl, heteroaryl, or amine substituents at the functionalized positions of the pyrrolopyridine core.

In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)

This protocol describes a common method for determining the IC50 values of inhibitors against a panel of kinases.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • This compound-based inhibitor

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control.

    • Add 2.5 µL of the kinase solution.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition G2/M Transition G2/M Transition Aurora A Aurora A G2/M Transition->Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Chromosome Segregation Chromosome Segregation Spindle Assembly->Chromosome Segregation Cytokinesis Cytokinesis Chromosome Segregation->Cytokinesis Aurora B Aurora B Aurora B->Chromosome Segregation Aurora B->Cytokinesis Inhibitor This compound Inhibitor Inhibitor->Aurora A Inhibits Inhibitor->Aurora B Inhibits

Caption: The role of Aurora kinases in mitosis and their inhibition.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to nucleus and binds DNA Gene_Transcription Gene_Transcription DNA->Gene_Transcription Initiates Inhibitor This compound Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and its inhibition.

Experimental Workflow

Kinase_Inhibitor_Selectivity_Workflow A Synthesize and Purify This compound Derivatives B Primary Kinase Assay (Target of Interest) A->B C Determine IC50 Value B->C D Kinase Selectivity Profiling (Broad Kinase Panel) C->D Potent Compounds E Analyze Selectivity Data D->E F Cell-Based Assays (On-target and Off-target Effects) E->F Selective Compounds G Lead Optimization (Structure-Based Design) F->G Feedback for SAR Studies H In Vivo Studies F->H Promising Leads G->A

Caption: Workflow for improving kinase inhibitor selectivity.

Technical Support Center: Overcoming Poor Cell Permeability of 5-methoxy-1H-pyrrolo[2,3-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 5-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives, particularly concerning their low cell permeability.

Frequently Asked Questions (FAQs)

Q1: My this compound compound exhibits low permeability in a Caco-2 assay. What are the primary reasons for this?

A1: Low permeability of this compound compounds in Caco-2 assays can stem from several factors:

  • High Efflux Ratio: These compounds can be substrates for efflux pumps like P-glycoprotein (P-gp/MDR1), which are highly expressed in Caco-2 cells. This active transport out of the cell is a major cause of low apparent permeability from the apical (AP) to the basolateral (BL) side.

  • Physicochemical Properties: The intrinsic properties of the derivative, such as a relatively rigid scaffold, potential for hydrogen bonding, and specific lipophilicity (LogP/LogD), can limit passive diffusion across the cell membrane. The pyrrolopyridine scaffold itself is designed to mimic the purine ring of ATP, which can influence its interaction with membrane transporters.[1]

  • Low Compound Recovery: The compound may be binding non-specifically to the plasticware of the assay plate or accumulating within the cell monolayer (lysosomal trapping), leading to an underestimation of its permeability.

  • Metabolic Instability: The compound may be metabolized by enzymes present in Caco-2 cells, reducing the concentration of the parent compound available for transport.

Q2: How can I determine if my this compound derivative is a substrate for an efflux pump like P-glycoprotein (P-gp)?

A2: To determine if your compound is a P-gp substrate, you can perform a bidirectional Caco-2 assay. This involves measuring the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

  • Calculate the Efflux Ratio (ER): The efflux ratio is calculated as the ratio of the apparent permeability coefficient (Papp) in the B-to-A direction to the Papp in the A-to-B direction (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indication that your compound is a substrate for an efflux transporter like P-gp.[2]

  • Use of P-gp Inhibitors: You can also perform the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporine A.[3] A significant increase in the A-to-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.

Q3: What strategies can I employ to improve the cell permeability of my this compound compound?

A3: Several medicinal chemistry and formulation strategies can be employed:

  • Structural Modification (SAR):

    • Modulate Lipophilicity: Systematically modify substituents on the pyrrolopyridine core to achieve an optimal LogP/LogD value, generally in the range of 1-3 for good passive permeability.

    • Reduce Hydrogen Bonding: The introduction of substituents that can form intramolecular hydrogen bonds may mask polar groups and reduce the energy barrier for membrane translocation.

    • Scaffold Hopping: In some cases, minor modifications to the core heterocyclic system, while maintaining the key pharmacophore, can alter transporter recognition and improve permeability.

  • Prodrug Approach: A prodrug strategy can be employed to create a more permeable version of the compound that is converted to the active form intracellularly.

  • Formulation Strategies:

    • Use of Permeation Enhancers: Co-administration with permeation enhancers can transiently open tight junctions or fluidize the cell membrane.

    • Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems like liposomes or solid lipid nanoparticles can improve its solubility and facilitate transport across the cell membrane.

  • Inhibition of Efflux Pumps: In an experimental setting, co-incubation with an efflux pump inhibitor can increase intracellular concentration. While clinically challenging, this can be a useful tool for in vitro studies to confirm efflux as the primary barrier.[4]

Q4: My compound has poor aqueous solubility, which is affecting the permeability assay. How can I address this?

A4: Poor aqueous solubility is a common challenge. Here are some troubleshooting steps:

  • Optimize Solvent Concentration: Use the lowest possible concentration of a co-solvent like DMSO in your assay buffer. High concentrations of DMSO can be toxic to cells and affect monolayer integrity.

  • Use of Solubilizing Excipients: Incorporate solubilizing agents such as cyclodextrins or surfactants in the formulation, ensuring they do not interfere with the assay or cell viability at the concentrations used.

  • pH Adjustment: Depending on the pKa of your compound, adjusting the pH of the buffer can improve solubility.

  • Inclusion of Bovine Serum Albumin (BSA): Adding BSA to the basolateral (receiver) compartment can act as a "sink" for lipophilic compounds, improving their apparent solubility and preventing non-specific binding to plasticware.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low Apparent Permeability (Papp < 1 x 10⁻⁶ cm/s) - Compound is a substrate for efflux pumps (e.g., P-gp, BCRP).- Poor passive diffusion due to unfavorable physicochemical properties.- Low compound recovery.- Perform a bidirectional Caco-2 assay to determine the efflux ratio.- Conduct the assay with a known P-gp inhibitor (e.g., verapamil).- Analyze the structure-activity relationship (SAR) to modify lipophilicity and hydrogen bonding properties.- Check for compound recovery (see below).
High Efflux Ratio (ER > 2) - The compound is actively transported out of the cell by efflux pumps.- Confirm P-gp and/or BCRP substrate liability using specific inhibitors.- Consider medicinal chemistry approaches to design analogs that are not recognized by efflux transporters.- Explore formulation strategies that can saturate or bypass efflux pumps.
Low Compound Recovery (< 70%) - Non-specific binding to assay plates or filters.- Compound instability in the assay buffer.- Accumulation within the cell monolayer (lysosomal trapping).- Metabolism by Caco-2 cells.- Use low-binding plates.- Add BSA to the receiver compartment.- Assess compound stability in the assay buffer over the experiment's duration using LC-MS/MS.- Investigate lysosomal trapping by running the assay with an agent that disrupts lysosomal pH (e.g., chloroquine).- Analyze cell lysates for the parent compound and potential metabolites.
High Variability in Papp Values - Inconsistent Caco-2 monolayer integrity.- Issues with compound solubility and precipitation.- Pipetting errors.- Routinely measure Transepithelial Electrical Resistance (TEER) to ensure monolayer confluence and integrity.- Visually inspect compound solutions for any signs of precipitation.- Ensure accurate and consistent pipetting techniques.

Data Presentation

The following table presents representative permeability data for pyrrolopyridine derivatives from in vitro assays. Note: Data for the specific this compound was not publicly available. The data below is for structurally related pyrrolo[3,2-c]pyridine compounds and serves as a reference for expected permeability profiles and the impact of efflux.

Table 1: Representative Caco-2 Permeability Data for Pyrrolopyridine Analogs

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Permeability ClassEfflux Substrate
Pyrrolopyridine Hit 1 [5]0.515.030.0LowYes
Propranolol (High Permeability Control) 25.020.00.8HighNo
Atenolol (Low Permeability Control) 0.20.31.5LowNo
Ranitidine (Efflux Substrate Control) 0.65.38.8LowYes

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive diffusion and is useful for early-stage screening.

Materials:

  • PAMPA plate (e.g., 96-well pre-coated plate)

  • Acceptor sink buffer (e.g., PBS with 5% DMSO)

  • Donor solution: Compound dissolved in PBS at the desired concentration (e.g., 10 µM)

  • UV-Vis plate reader or LC-MS/MS

Procedure:

  • Add the acceptor sink buffer to the wells of the acceptor plate.

  • Carefully place the donor plate, containing the artificial membrane, onto the acceptor plate.

  • Add the donor solution containing the test compound to the wells of the donor plate.

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours), protected from evaporation.

  • After incubation, separate the donor and acceptor plates.

  • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) * (Vd + Va)) / (Vd * C0))

    Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • Ca(t) = concentration in the acceptor well at time t

    • C0 = initial concentration in the donor well

Protocol 2: Caco-2 Bidirectional Permeability Assay

This "gold standard" assay assesses both passive permeability and active transport.[2]

Materials:

  • Caco-2 cells cultured on permeable Transwell® inserts for 21-25 days.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).

  • Test compound solution in transport buffer (e.g., 10 µM).

  • P-gp inhibitor solution (e.g., 10 µM verapamil in transport buffer).

  • LC-MS/MS for quantification.

Procedure:

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values indicating a confluent monolayer (typically >200 Ω·cm²).

  • Transport Experiment (A-to-B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Add the test compound solution to the apical (donor) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both apical and basolateral compartments for LC-MS/MS analysis.

  • Transport Experiment (B-to-A):

    • Repeat the process, but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment to measure active efflux.

  • Experiment with Inhibitor:

    • Repeat the A-to-B and B-to-A experiments in the presence of a P-gp inhibitor in both compartments.

  • Analysis and Calculation:

    • Quantify the compound concentration in all samples using LC-MS/MS.

    • Calculate the Papp values for each direction using the formula:

      Papp = (dQ/dt) / (A * C0)

      Where:

      • dQ/dt is the rate of appearance of the compound in the receiver compartment.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B).

Visualizations

experimental_workflow cluster_prep Compound & Cell Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis Compound Solubilization Compound Solubilization Bidirectional Transport (A-B & B-A) Bidirectional Transport (A-B & B-A) Compound Solubilization->Bidirectional Transport (A-B & B-A) Caco-2 Culture (21 days) Caco-2 Culture (21 days) Caco-2 Culture (21 days)->Bidirectional Transport (A-B & B-A) Transport with P-gp Inhibitor Transport with P-gp Inhibitor Bidirectional Transport (A-B & B-A)->Transport with P-gp Inhibitor LC-MS/MS Quantification LC-MS/MS Quantification Bidirectional Transport (A-B & B-A)->LC-MS/MS Quantification Transport with P-gp Inhibitor->LC-MS/MS Quantification Calculate Papp & Efflux Ratio Calculate Papp & Efflux Ratio LC-MS/MS Quantification->Calculate Papp & Efflux Ratio

Caption: Experimental workflow for assessing Caco-2 permeability and efflux liability.

P_gp_efflux_mechanism cluster_membrane Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Compound_out Pyrrolopyridine Compound Pgp->Compound_out 3. Efflux Compound_in Pyrrolopyridine Compound Compound_in->Pgp 1. Binding ATP ATP ATP->Pgp 2. ATP Hydrolysis

Caption: Mechanism of P-glycoprotein (P-gp) mediated efflux of a substrate compound.

References

Stability issues of 5-methoxy-1H-pyrrolo[2,3-c]pyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-methoxy-1H-pyrrolo[2,3-c]pyridine in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My solution of this compound is showing signs of degradation. What are the likely causes?

A1: Degradation of this compound in solution can be influenced by several factors, including pH, exposure to light, temperature, and the choice of solvent. Based on studies of structurally related pyrrolopyridine derivatives, this compound may be susceptible to hydrolysis under acidic or alkaline conditions and is also potentially photolabile.[1][2]

Troubleshooting Steps:

  • pH: Ensure the pH of your solution is neutral (around 7.0), as related compounds have shown instability in both acidic and alkaline media.[2] If your experimental conditions require a different pH, consider performing a preliminary stability study to assess the compound's integrity.

  • Light: Protect your solution from light by using amber vials or covering the container with aluminum foil. Photodegradation has been observed in similar pyrrolopyridine structures.[1][2]

  • Temperature: Store solutions at recommended low temperatures (e.g., 2-8 °C) to minimize thermal degradation. Avoid repeated freeze-thaw cycles.

  • Solvent: Use high-purity solvents. The choice of solvent can influence stability; consider aprotic solvents if hydrolysis is a concern.

Q2: What are the potential degradation products of this compound?

A2: While specific degradation products for this compound have not been extensively documented in publicly available literature, hydrolysis of the pyrrolo[2,3-c]pyridine ring is a plausible degradation pathway based on the behavior of similar heterocyclic compounds. This could involve the cleavage of the pyrrole or pyridine ring structures, potentially leading to the formation of more polar species.

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of your solution.[3] This involves developing an HPLC method that can separate the intact this compound from any potential degradation products.

Key elements of a stability-indicating HPLC method include:

  • Column: A reversed-phase column (e.g., C18) is typically a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb is common. A photodiode array (PDA) detector can be beneficial for identifying new peaks that may arise from degradation.[4]

  • Forced Degradation Studies: To validate that your method is stability-indicating, you should perform forced degradation studies. This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, and light) to ensure that the degradation products are resolved from the main peak.

Quantitative Data Summary

The following tables provide hypothetical yet plausible data based on the expected behavior of this compound, illustrating the kind of data you should aim to generate in your own stability studies.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
2.01008515
4.0100955
7.0100991
9.01009010
12.01007030

Table 2: Effect of Temperature on the Stability of this compound in a Neutral Aqueous Solution (pH 7.0)

Temperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
410099.50.5
25100991
40100928
601008020

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to validate a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined duration. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as HPLC with a PDA detector.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 280 nm (or PDA scan from 200-400 nm)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution of this compound acid Acid Hydrolysis stock->acid Expose to stress conditions base Alkaline Hydrolysis stock->base Expose to stress conditions oxidation Oxidative Stress stock->oxidation Expose to stress conditions thermal Thermal Stress stock->thermal Expose to stress conditions photo Photolytic Stress stock->photo Expose to stress conditions hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_photo Photodegradation parent This compound hydrolysis_product Ring-Opened Products parent->hydrolysis_product H₂O / H⁺ or OH⁻ photo_product Photodegradation Products parent->photo_product Light (UV/Vis)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Purification of Polar 5-Methoxy-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar derivatives of 5-methoxy-1H-pyrrolo[2,3-c]pyridine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar derivatives of this compound using various chromatography and crystallization techniques.

Issue 1: Poor or No Retention in Reversed-Phase HPLC/Flash Chromatography

Question: My highly polar this compound derivative shows little to no retention on a C18 or C8 column, eluting at or near the solvent front. How can I improve its retention?

Answer: This is a common challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase. Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If not already at 100% aqueous, gradually increase the proportion of the aqueous component in your mobile phase. Some modern RP columns are designed to be stable in highly aqueous conditions.

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity for polar analytes.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous solvent. Increasing the organic solvent concentration increases retention for polar compounds.[1]

  • Adjust Mobile Phase pH: For ionizable derivatives (e.g., those with acidic or basic functional groups), adjusting the pH of the mobile phase can significantly impact retention. For basic derivatives, using a low pH mobile phase (e.g., with 0.1% formic or acetic acid) can protonate the molecule, potentially increasing its interaction with the stationary phase.

Issue 2: Significant Peak Tailing in Normal-Phase and Reversed-Phase Chromatography

Question: My this compound derivative exhibits significant peak tailing on both silica and C18 columns. What is causing this and how can I fix it?

Answer: Peak tailing for basic compounds like pyridine derivatives is often caused by strong secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[2]

Solutions for Normal-Phase Chromatography:

  • Deactivate Silica Gel: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (e.g., 0.1-2%), to your mobile phase to saturate the active silanol sites.[2]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase (e.g., amino- or cyano-propyl).

Solutions for Reversed-Phase Chromatography:

  • Use a High-Purity, End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns have fewer residual silanol groups, which helps to produce symmetrical peaks for basic compounds.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or trifluoroacetic acid) can protonate both the basic nitrogen on your compound and the residual silanol groups, minimizing strong ionic interactions and reducing peak tailing.

Issue 3: Low Recovery of the Purified Compound

Question: I am experiencing low recovery of my polar this compound derivative after column chromatography. What are the potential causes and solutions?

Answer: Low recovery can be due to several factors, including irreversible adsorption to the stationary phase, on-column degradation, or the compound eluting in very dilute fractions.[2]

  • Irreversible Adsorption: This is common with highly polar or basic compounds on silica gel.

    • Solution: Deactivate the silica gel with a base (e.g., triethylamine) before loading your sample.[2] Alternatively, switch to a more inert stationary phase like alumina or consider reversed-phase chromatography.

  • On-Column Degradation: The acidic nature of silica gel can cause degradation of sensitive compounds.

    • Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation has occurred. If the compound is unstable, use a deactivated or neutral stationary phase.

  • Dilute Fractions: Your compound may be eluting over a large number of fractions at a low concentration.

    • Solution: Concentrate the fractions before analysis (e.g., by TLC or HPLC) to ensure you haven't missed the product. Perform a mass balance to determine where the compound is being lost.[2]

Issue 4: Compound "Oils Out" Instead of Crystallizing

Question: My polar this compound derivative is forming an oil instead of crystals during crystallization. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid. This is common for polar compounds, especially when the solution is highly supersaturated or cooled too quickly.[3]

  • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.[3]

  • Use a Different Solvent System: The polarity of the solvent may not be optimal. Try a more polar solvent or a mixed solvent system (a "good" solvent for dissolving and a "poor" solvent as an anti-solvent).[3]

  • Decrease Solute Concentration: The solution may be too concentrated. Add more hot solvent to dissolve the oil and attempt to recrystallize from a more dilute solution.[3]

  • Induce Crystallization:

    • Scratch the inside of the flask with a glass rod to create nucleation sites.[3]

    • Add a seed crystal of the pure compound if available.[3]

  • Purify Further: Impurities can inhibit crystallization. An additional chromatographic step may be necessary to remove them.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying a novel polar derivative of this compound?

A1: Thin-Layer Chromatography (TLC) is the essential first step to determine the appropriate chromatographic conditions. Screen a variety of solvent systems of increasing polarity on silica gel plates. For example, start with ethyl acetate/hexanes and move to more polar systems like dichloromethane/methanol. If the compound remains at the baseline even with highly polar solvents, consider reversed-phase TLC plates or HILIC.

Q2: When should I choose HILIC over reversed-phase chromatography for my polar derivative?

A2: HILIC is an excellent choice when your compound is highly polar and has poor retention on traditional reversed-phase columns, even with 100% aqueous mobile phases.[1][4] HILIC uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high organic content (typically acetonitrile) and a small amount of water. In HILIC, water is the strong eluting solvent.[5]

Q3: How can I improve the separation of my target compound from a closely eluting impurity?

A3: To improve resolution, you can:

  • Optimize the Mobile Phase: For normal-phase, try a different solvent system (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). For reversed-phase, small adjustments in the mobile phase pH can significantly alter the selectivity for ionizable compounds.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase can provide different selectivities. For example, switching from a C18 to a phenyl- or cyano-based column in reversed-phase can be effective.

  • Use a Longer Column or Smaller Particle Size: A longer column increases the theoretical plates, potentially improving separation. Columns with smaller particle sizes offer higher efficiency but at the cost of higher backpressure.[6]

Q4: My polar this compound derivative has poor solubility in common organic solvents. How can I load it onto a silica gel column?

A4: If your compound has poor solubility in the chromatography eluent, you can use a "dry loading" technique. Dissolve your compound in a minimal amount of a solvent in which it is soluble (e.g., methanol or DMSO). Add a small amount of silica gel to this solution and then carefully evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[2][6]

Data Presentation

Table 1: Comparison of Purification Techniques for Polar Heterocyclic Compounds

Compound TypePurification MethodStationary PhaseTypical PurityTypical YieldReference
Indole Carboxylic AcidsRP-HPLCC8>98%85-95%[2]
Hydroxylated IndolesFlash ChromatographySilica Gel>95%70-90%[2]
Tryptamine DerivativesHILICAmide>98%>90%[2]
Crude IndoleCrystallization->99%>75%[7][8]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography of a Hydroxylated this compound Derivative

This protocol is a general guideline and should be optimized using TLC first.

  • Stationary Phase: High-purity silica gel (230-400 mesh).

  • Column Packing: Pack the column as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 dichloromethane:methanol).

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or methanol).

    • Adsorb the dissolved sample onto a small amount of silica gel.

    • Evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.[2]

  • Mobile Phase and Elution:

    • Start with a low polarity mobile phase (e.g., 2% methanol in dichloromethane).

    • Gradually increase the polarity of the mobile phase throughout the run (gradient elution). For example, a gradient from 2% to 10% methanol in dichloromethane.[9]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Post-Purification:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Preparative HPLC of a Carboxylated this compound Derivative

This protocol is adapted for the purification of polar, ionizable heterocyclic compounds.

  • Column: A suitable preparative C18 column (e.g., 20 x 150 mm, 5 µm).

  • Mobile Phase:

    • Eluent A: Water with 0.1% formic acid.

    • Eluent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with a high aqueous composition (e.g., 95:5 A:B).

    • Run a linear gradient to a higher organic composition (e.g., 50:50 A:B) over 20-30 minutes. The exact gradient should be developed based on analytical HPLC.

  • Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Sample Preparation:

    • Dissolve the crude sample in a minimal amount of the initial mobile phase composition or DMSO.

    • Filter through a 0.22 µm syringe filter before injection.[2]

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the organic solvent under reduced pressure.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure product.[9]

Protocol 3: Crystallization of a Polar this compound Derivative
  • Solvent Selection: Screen for a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature. For polar compounds, polar solvents like ethanol, methanol, or isopropanol, or mixtures with water or an anti-solvent like hexanes, are good starting points.[7]

  • Dissolution:

    • In a flask, add the crude compound and a small amount of the chosen solvent.

    • Heat the mixture to the solvent's boiling point while stirring.

    • Continue adding hot solvent portion-wise until the solid is completely dissolved.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity to remove them.

  • Cooling:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualizations

Purification_Strategy start Crude Polar Derivative tlc TLC Analysis (NP & RP) start->tlc good_sep_np Good Separation on Normal Phase? tlc->good_sep_np flash_np Normal-Phase Flash Chromatography good_sep_np->flash_np Yes good_sep_rp Good Retention/Separation on RP? good_sep_np->good_sep_rp No crystallization Crystallization flash_np->crystallization prep_hplc_rp Reversed-Phase Prep HPLC good_sep_rp->prep_hplc_rp Yes hilic Consider HILIC good_sep_rp->hilic No prep_hplc_rp->crystallization hilic->crystallization pure_product Pure Product crystallization->pure_product

Caption: A workflow for selecting a purification strategy for polar derivatives.

Troubleshooting_Tailing start {Peak Tailing Observed} check_phase Chromatography Type Normal Phase Reversed Phase start->check_phase np_solutions Normal Phase Solutions - Add TEA/Ammonia to Mobile Phase - Switch to Alumina/Bonded Phase check_phase:f1->np_solutions rp_solutions Reversed Phase Solutions - Use End-Capped Column - Lower Mobile Phase pH (e.g., 0.1% FA) check_phase:f2->rp_solutions

Caption: Troubleshooting decision tree for peak tailing issues.

References

Technical Support Center: Optimizing N-alkylation of 5-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the N-alkylation of 5-methoxy-1H-pyrrolo[2,3-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for N-alkylation of this compound?

A1: A common starting point for the N-alkylation of 7-azaindole derivatives involves deprotonation of the pyrrole nitrogen with a strong base, followed by reaction with an alkylating agent. Typical conditions involve using sodium hydride (NaH) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1] The reaction is often initiated at 0°C during the deprotonation step and then allowed to warm to room temperature after the addition of the alkylating agent.[1]

Q2: How does the 5-methoxy group influence the N-alkylation reaction?

A2: The 5-methoxy group is an electron-donating group, which increases the electron density of the pyrrolo[2,3-c]pyridine ring system. This enhanced nucleophilicity of the pyrrole nitrogen can lead to a faster reaction rate compared to unsubstituted 7-azaindole. However, it may also increase the propensity for side reactions, such as dialkylation or reaction at other positions, if the reaction conditions are not carefully controlled.

Q3: What are the most common side products in this reaction, and how can they be minimized?

A3: The most common side products are the C3-alkylated isomer and dialkylated products. To minimize C3-alkylation, using a strong base like NaH in a polar aprotic solvent is recommended, as this favors the formation of the N-anion.[1] To prevent dialkylation, it is crucial to use a stoichiometric amount of the alkylating agent (typically 1.05-1.2 equivalents) and to add it slowly to the reaction mixture.[1] Monitoring the reaction closely and stopping it upon consumption of the starting material can also prevent over-alkylation.

Q4: Which analytical techniques are best for monitoring the reaction progress and identifying products?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of products. For product identification and characterization, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. 1H NMR is particularly useful for distinguishing between N-alkylated and C-alkylated isomers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of this compound in a question-and-answer format.

Issue 1: Low to No Conversion of Starting Material

  • Question: My reaction shows little to no consumption of the this compound. What are the possible reasons, and how can I improve the conversion?

  • Answer:

    • Inactive Base: The base (e.g., NaH) may have degraded due to improper storage or handling. Use a fresh batch of the base or test its activity.

    • Insufficient Deprotonation: The reaction time or temperature for the deprotonation step may be insufficient. Ensure complete deprotonation by stirring for an adequate time (e.g., 30-60 minutes at 0°C or room temperature) before adding the alkylating agent.

    • Poor Solubility: The starting material or the intermediate anion may not be fully soluble in the chosen solvent. Consider switching to a more polar aprotic solvent like DMSO or NMP.[2]

    • Low Reaction Temperature: The activation energy for the reaction may not be reached. Gradually increasing the reaction temperature after the addition of the alkylating agent can improve the conversion rate.

Issue 2: Poor Regioselectivity (C3-Alkylation vs. N-Alkylation)

  • Question: My reaction is producing a significant amount of the C3-alkylated isomer instead of the desired N-alkylated product. How can I improve the N-selectivity?

  • Answer:

    • Choice of Base and Solvent: The combination of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors N-alkylation by promoting the formation of the N-anion.[1]

    • Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation. For instance, increasing the temperature to 80°C has been shown to result in complete N-alkylation in some cases.[1]

    • Incomplete Deprotonation: If deprotonation is incomplete, the neutral starting material can be alkylated at the C3 position. Ensure sufficient base and reaction time for complete deprotonation.[1]

Issue 3: Formation of Dialkylated Products

  • Question: My reaction is producing dialkylated products. How can I prevent this?

  • Answer:

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[1]

    • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of a second alkylation event.[1]

    • Reaction Time and Temperature: Monitor the reaction progress carefully and stop it once the desired mono-N-alkylated product is formed. Lowering the reaction temperature may also help to control reactivity.[1]

Data Presentation

The following tables summarize typical reaction conditions for the N-alkylation of 7-azaindole derivatives. Note that specific yields for this compound may vary.

Table 1: Comparison of Reaction Conditions for N-Alkylation of 7-Azaindole Derivatives

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
7-AzaindoleBenzyl bromideNaHDMFRT1285General Protocol
7-AzaindoleMethyl iodideK₂CO₃DMF60678General Protocol
5-Bromo-7-azaindoleEthyl iodidet-BuOKTHFRT492Adapted from[3]
7-Azaindole4-Methoxybenzyl chlorideK₂CO₃DMFRT1672Adapted from[4]

Experimental Protocols

Representative Protocol for N-Alkylation of this compound

This protocol is a general guideline and may require optimization for specific alkylating agents and scales.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise. Allow the mixture to stir at 0°C for 30-60 minutes, then warm to room temperature and stir for another 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0°C and slowly add the alkylating agent (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Visualizations

experimental_workflow General Experimental Workflow for N-Alkylation cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification start Dissolve this compound in anhydrous DMF deprotonation Add NaH at 0°C, then stir at RT start->deprotonation alkylation Add alkylating agent dropwise at 0°C deprotonation->alkylation Complete deprotonation stir Stir at RT and monitor by TLC alkylation->stir quench Quench with sat. aq. NH4Cl stir->quench Reaction complete extract Extract with Ethyl Acetate quench->extract wash Wash with water and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify troubleshooting_low_yield Troubleshooting Guide for Low Yield cluster_base Base Issues cluster_conditions Reaction Conditions start Low or No Product Formation check_base Is the base active? start->check_base solution_base Use fresh NaH or t-BuOK check_base->solution_base No check_temp Is the temperature too low? check_base->check_temp Yes solution_temp Increase reaction temperature check_temp->solution_temp Yes check_solvent Is solubility an issue? check_temp->check_solvent No solution_solvent Switch to DMSO or NMP check_solvent->solution_solvent Yes regioselectivity Regioselectivity in Alkylation cluster_conditions Conditions Favoring N1-Alkylation start This compound + Base anion N-anion intermediate start->anion Deprotonation product_N Desired N1-Alkylated Product anion->product_N Reaction at N1 (favored) product_C3 C3-Alkylated Side Product anion->product_C3 Reaction at C3 (minor) condition1 Strong Base (e.g., NaH) condition2 Polar Aprotic Solvent (e.g., DMF)

References

Reducing off-target effects of 5-methoxy-1H-pyrrolo[2,3-c]pyridine-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-methoxy-1H-pyrrolo[2,3-c]pyridine-based compounds. The focus is on identifying, understanding, and reducing off-target effects to enhance selectivity and obtain reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype in our cell-based assay after treatment with our this compound compound. How can we determine if this is due to an off-target effect?

A1: Unexpected phenotypes are a common challenge when working with kinase inhibitors. A systematic approach is crucial to determine if the observed effect is due to off-target activity. Here are the recommended steps:

  • Verify Compound Integrity: Confirm the purity, identity, and concentration of your compound stock. Degradation or impurities can lead to misleading results.

  • Review Experimental Conditions: Ensure that assay conditions, such as ATP concentration for kinase assays, are appropriate, as results for ATP-competitive inhibitors can be sensitive to these parameters.

  • Dose-Response Analysis: Establish a clear dose-response curve for both the intended on-target effect and the unexpected phenotype. A significant separation between the two curves may suggest an off-target effect at higher concentrations.[1]

  • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by your compound with that of a structurally distinct inhibitor targeting the same primary kinase.[1] If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Rescue Experiments: The gold standard for confirming on-target effects is a rescue experiment. This involves re-introducing a version of the target kinase that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.

  • Comprehensive Kinase Profiling: The most direct way to identify potential off-target kinases is through broad kinase profiling assays. These screen your compound against a large panel of kinases to determine its selectivity.

Q2: What are the common off-target profiles for pyrrolopyridine-based kinase inhibitors?

A2: The pyrrolopyridine scaffold mimics the purine ring of ATP, which can lead to interactions with the ATP-binding site of numerous kinases.[2] Therefore, off-target effects are a possibility. While specific data for the this compound scaffold is limited in publicly available literature, related pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine derivatives have been studied. For instance, some pyrrolo[2,3-d]pyrimidines have shown selectivity for Lck over Src. The selectivity is largely influenced by the substituents on the pyrrolopyridine nucleus.[2][3] It is crucial to experimentally determine the selectivity profile for your specific compound.

Q3: How can we improve the selectivity of our this compound-based compound?

A3: Improving selectivity is a key aspect of medicinal chemistry and often involves iterative structure-activity relationship (SAR) studies. Here are some general strategies:

  • Structure-Based Design: If the crystal structure of your target kinase is known, you can design modifications to your compound that enhance interactions with specific residues in the target's active site while avoiding interactions with residues in the active sites of off-target kinases.

  • Scaffold Hopping and Fragment-Based Approaches: Replacing the core scaffold or optimizing substituents can alter the selectivity profile. For example, introducing different functional groups at various positions on the pyrrolopyridine ring can influence binding to the lipophilic ribose pocket or the P-loop of the kinase.

  • Quantitative Structure-Activity Relationship (QSAR): Analyzing the relationship between the chemical structure and biological activity of a series of compounds can help identify key structural features that contribute to selectivity. For instance, studies on 1H-pyrrolo[2,3-b]pyridine derivatives have used QSAR to predict and design more potent and selective inhibitors.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem 1: Inconsistent IC50 values in our in vitro kinase assays.

  • Possible Cause 1: Compound Instability or Aggregation.

    • Troubleshooting Step: Check the solubility of your compound in the assay buffer. Consider using a different solvent or adding a small amount of a non-ionic detergent like Triton X-100. Verify compound stability over the time course of the assay.

  • Possible Cause 2: Variation in ATP Concentration.

    • Troubleshooting Step: For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration. Ensure you are using a consistent ATP concentration across all experiments, ideally close to the Km value for the specific kinase.

  • Possible Cause 3: Incorrect Enzyme Concentration or Activity.

    • Troubleshooting Step: Validate the activity of your kinase preparation. Use a known inhibitor as a positive control to ensure the assay is performing as expected.

Problem 2: Our compound shows potent in vitro activity but weak or no activity in cell-based assays.

  • Possible Cause 1: Poor Cell Permeability.

    • Troubleshooting Step: Assess the physicochemical properties of your compound (e.g., cLogP, polar surface area). You may need to modify the structure to improve its cell permeability.

  • Possible Cause 2: High Protein Binding.

    • Troubleshooting Step: Determine the fraction of your compound bound to plasma proteins in the cell culture medium. High protein binding can reduce the free concentration of the compound available to interact with the target.

  • Possible Cause 3: Efflux by Cellular Transporters.

    • Troubleshooting Step: Investigate if your compound is a substrate for efflux pumps like P-glycoprotein (P-gp). This can be tested using cell lines that overexpress these transporters.

Problem 3: We have identified a potential off-target kinase. How do we validate this interaction?

  • Possible Cause: Off-target binding.

    • Troubleshooting Step 1: In Vitro Validation. Perform a direct enzymatic assay using the purified, recombinant off-target kinase to determine the IC50 value of your compound against this kinase. Compare this to the IC50 for your primary target.

    • Troubleshooting Step 2: Cellular Target Engagement. Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound binds to the suspected off-target protein within the cell.

    • Troubleshooting Step 3: Downstream Signaling Analysis. Investigate the signaling pathway downstream of the identified off-target. If your compound modulates the phosphorylation of known substrates of this kinase in a dose-dependent manner, it provides strong evidence of a functional interaction.

    • Troubleshooting Step 4: Genetic Knockdown/Knockout. Use siRNA or CRISPR to reduce or eliminate the expression of the suspected off-target kinase. If the unexpected phenotype is diminished or disappears upon treatment with your compound in these modified cells, it strongly suggests the phenotype is mediated by that off-target.[1]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for a this compound Compound (Compound X)

Kinase TargetIC50 (nM)
Primary Target Kinase A 15
Off-Target Kinase B250
Off-Target Kinase C800
Off-Target Kinase D> 10,000
Off-Target Kinase E1,500

IC50 values represent the half-maximal inhibitory concentration. Lower values indicate stronger inhibition.

Table 2: Example of Structure-Activity Relationship (SAR) Data for Pyrrolopyridine Derivatives

Compound IDR1-GroupR2-GroupPrimary Target IC50 (nM)Off-Target Y IC50 (nM)Selectivity (Off-Target/Primary)
X-1 -H-Phenyl5050010
X-2 -CH3-Phenyl45150033
X-3 -H-Cyclohexyl1208007
X-4 -CH3-Cyclohexyl100300030

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)

This protocol describes a common method for determining the potency and selectivity of a compound against a panel of kinases.

  • Materials:

    • Purified recombinant kinases

    • Specific peptide or protein substrates for each kinase

    • Compound stock solution (e.g., 10 mM in DMSO)

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • [γ-³³P]ATP

    • ATP solution

    • 96-well or 384-well plates

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

    • In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

    • Add the serially diluted compound to the wells. Include wells with DMSO only as a negative control.

    • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.

    • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

    • Dry the plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial Initial Checks cluster_validation Experimental Validation cluster_confirmation Off-Target Confirmation cluster_conclusion Conclusion phenotype Unexpected Phenotype Observed integrity Verify Compound Integrity phenotype->integrity conditions Review Experimental Conditions phenotype->conditions on_target Phenotype is Likely On-Target phenotype->on_target If resolved by controls biochem Broad Kinase Profiling (e.g., Radiometric Assay, DSF) integrity->biochem If unresolved conditions->biochem If unresolved cellular Cell-Based Assays (e.g., CETSA, Western Blot) biochem->cellular Identify potential off-targets direct_assay Direct Enzymatic Assay on Putative Off-Target cellular->direct_assay knockdown Genetic Knockdown/Knockout of Off-Target cellular->knockdown off_target Phenotype is Likely Due to Off-Target Effect direct_assay->off_target knockdown->off_target

Caption: Troubleshooting workflow for an unexpected phenotype.

signaling_pathway compound This compound Compound primary_target Primary Kinase Target compound->primary_target Inhibition off_target Off-Target Kinase compound->off_target Inhibition (Off-Target Effect) downstream_primary Downstream Effector 1 primary_target->downstream_primary Phosphorylation downstream_off_target Downstream Effector 2 off_target->downstream_off_target Phosphorylation cellular_response_intended Intended Cellular Response downstream_primary->cellular_response_intended cellular_response_unintended Unintended Cellular Response downstream_off_target->cellular_response_unintended

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: Profiling Pyrrolopyridines and Other Key Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a pivotal decision in the design of novel kinase inhibitors. This guide provides a comparative analysis of the 1H-pyrrolo[2,3-c]pyridine scaffold and other well-established kinase inhibitor frameworks, including a multi-targeted pyrrolopyridine derivative (Pexidartinib), a broader spectrum inhibitor (Dasatinib), and a pan-kinase inhibitor (Staurosporine). This comparison aims to highlight the distinct selectivity profiles and therapeutic potential inherent to each structural class.

While the 5-methoxy-1H-pyrrolo[2,3-c]pyridine scaffold was the initial focus of this guide, a comprehensive search of publicly available scientific literature and databases did not yield quantitative kinase inhibition data for this specific molecule. Therefore, to provide a valuable comparative resource, this guide will focus on the broader 1H-pyrrolo[2,3-c]pyridine class and draw comparisons with structurally related and functionally diverse kinase inhibitors for which extensive data exists. Pexidartinib, which features a 1H-pyrrolo[2,3-b]pyridine core, will be used as a close structural analog for the purposes of this comparison.

Kinase Inhibitor Scaffolds: A Structural Overview

Kinase inhibitors are predominantly small molecules designed to interfere with the activity of kinases, a large family of enzymes that play a critical role in cellular signaling. The core scaffold of these inhibitors is a key determinant of their binding affinity, selectivity, and overall pharmacological properties.

1H-pyrrolo[2,3-c]pyridine: This heterocyclic scaffold is an isomer of the more extensively studied 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core. The arrangement of nitrogen atoms in the bicyclic system influences the molecule's hydrogen bonding potential and overall geometry, which in turn dictates its interaction with the ATP-binding pocket of kinases. While specific kinase inhibition data for derivatives of this scaffold are limited in the public domain, its structural similarity to other known kinase inhibitor scaffolds suggests its potential as a promising starting point for inhibitor design.

Pexidartinib (1H-pyrrolo[2,3-b]pyridine core): Pexidartinib (PLX3397) is a multi-kinase inhibitor with a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. It is a potent inhibitor of CSF1R, KIT, and FLT3.[1][2] The 7-azaindole scaffold is a well-established "privileged" structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

Dasatinib: Dasatinib is a potent, multi-targeted kinase inhibitor with a distinct aminothiazole-based scaffold. It is known to inhibit a wide range of kinases, including BCR-ABL, Src family kinases, c-KIT, and PDGFR.[3][4][5] Its broad activity spectrum is a consequence of its ability to bind to the active conformation of the kinase domain.

Staurosporine: Staurosporine is a natural product that acts as a potent, broad-spectrum ATP-competitive kinase inhibitor.[1][6][7][8][9] Its indolocarbazole scaffold allows it to bind to the ATP-binding site of most kinases with high affinity, making it a valuable research tool but limiting its therapeutic use due to a lack of selectivity.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical factor in determining its therapeutic efficacy and safety profile. The following tables summarize the inhibitory activity (IC50 values) of Pexidartinib, Dasatinib, and Staurosporine against a panel of selected kinases.

Table 1: IC50 Values of Selected Kinase Inhibitors Against Key Kinase Targets

Kinase TargetPexidartinib (IC50, nM)Dasatinib (Kd, nM)Staurosporine (IC50, nM)
CSF1R20[1][2]1.1-
KIT10[1][2]1.5-
FLT3160[1][2]0.5-
ABL1-0.1-
SRC-0.26[6]
LCK-0.1-
LYN-0.1-
YES1-0.1-
PDGFRB-1.8-
VEGFR2-3.0-
PKC--3[6]
PKA--7[6]
CaM Kinase II--20[6]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Kd (dissociation constant) is a measure of binding affinity. Data is compiled from multiple sources and assay conditions may vary.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a simplified kinase signaling pathway and a general workflow for evaluating kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Receptor Tyrosine Kinase Receptor Tyrosine Kinase Ligand->Receptor Tyrosine Kinase Binding Downstream Kinase 1 Downstream Kinase 1 Receptor Tyrosine Kinase->Downstream Kinase 1 Phosphorylation Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Downstream Kinase 1 Inhibition Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Phosphorylation Substrate Protein Substrate Protein Downstream Kinase 2->Substrate Protein Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Transcription Factor Transcription Factor Phosphorylated Substrate->Transcription Factor Activation Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: A simplified receptor tyrosine kinase signaling pathway illustrating the points of intervention for kinase inhibitors.

G Compound Library Compound Library In Vitro Kinase Assay In Vitro Kinase Assay Compound Library->In Vitro Kinase Assay Screening Hit Identification (IC50) Hit Identification (IC50) In Vitro Kinase Assay->Hit Identification (IC50) Data Analysis Cell-Based Assays Cell-Based Assays Hit Identification (IC50)->Cell-Based Assays Validation Cell Viability (GI50) Cell Viability (GI50) Cell-Based Assays->Cell Viability (GI50) Target Engagement (Western Blot) Target Engagement (Western Blot) Cell-Based Assays->Target Engagement (Western Blot) Lead Optimization Lead Optimization Cell Viability (GI50)->Lead Optimization Target Engagement (Western Blot)->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: A general experimental workflow for the identification and validation of kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summarized protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[2][7][8][9][10]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., this compound, Pexidartinib, Dasatinib, Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation/Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Western Blot for Target Engagement

This technique is used to detect changes in the phosphorylation status of a target kinase or its downstream substrates, providing evidence of target engagement within the cell.[6]

Materials:

  • Cells or tissue lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells and quantify the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

    • Quantify the band intensities to determine the change in phosphorylation in response to the inhibitor.

Conclusion

The selection of a kinase inhibitor scaffold is a multifaceted decision that requires careful consideration of the desired selectivity profile, potency, and pharmacokinetic properties. While the 1H-pyrrolo[2,3-c]pyridine scaffold remains an area for future exploration in kinase inhibitor design, the well-characterized profiles of scaffolds found in Pexidartinib, Dasatinib, and Staurosporine provide valuable benchmarks for comparison. This guide offers a foundational understanding of how these different structural classes translate into distinct biological activities, providing a framework for the rational design and evaluation of the next generation of kinase inhibitors.

References

Validating 5-methoxy-1H-pyrrolo[2,3-c]pyridine: A Comparative Guide for a Promising Drug Lead

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold is a recurring motif in a multitude of biologically active compounds, with several derivatives showing promise in preclinical and clinical development, particularly in oncology.[1] This guide provides a comparative framework for the validation of 5-methoxy-1H-pyrrolo[2,3-c]pyridine as a viable drug lead. Due to the limited direct experimental data on this specific molecule, this document outlines a proposed validation strategy, drawing comparisons with structurally related and well-characterized pyrrolopyridine derivatives.

Rationale for Validation: The Promise of the Pyrrolopyridine Scaffold

The pyrrolopyridine nucleus is recognized as a "hinge-binding" motif, mimicking the purine ring of ATP and enabling the inhibition of various protein kinases.[1] This has led to the successful development of kinase inhibitors for cancer therapy.[1] Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinase 8 (CDK8).[2][3][4][5] Furthermore, the pyrrolo[2,3-c]pyridine core has been identified in potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), another important cancer target.[6][7] Given this precedent, this compound is a compelling candidate for investigation as a targeted therapeutic agent.

Proposed Target and Comparative Compounds

Based on the known activities of related compounds, a primary hypothesis is that this compound functions as a protein kinase inhibitor . To validate this, a comparative analysis against the following compounds is proposed:

  • Compound A (FGFR Inhibitor): A 1H-pyrrolo[2,3-b]pyridine derivative with demonstrated potent activity against FGFR1/2/3.[3][4]

  • Compound B (CDK8 Inhibitor): A 1H-pyrrolo[2,3-b]pyridine derivative targeting the transcriptional kinase CDK8.[2]

  • Compound C (LSD1 Inhibitor): A recently identified pyrrolo[2,3-c]pyridine derivative with potent, reversible inhibition of LSD1.[6][7]

Data Presentation: A Comparative Analysis

The following tables summarize the expected quantitative data from the proposed validation experiments.

Table 1: In Vitro Kinase Inhibition Profile
CompoundTarget KinaseIC50 (nM)Selectivity (over other kinases)
This compound Hypothesized: Kinase XTo be determinedTo be determined
Compound AFGFR17>100-fold vs. a panel of 50 kinases
Compound BCDK848.6High selectivity demonstrated in panel
Compound CLSD13.1N/A (non-kinase target)
Table 2: In Vitro Anti-proliferative Activity
CompoundCell Line (Cancer Type)GI50 (µM)
This compound e.g., HCT116 (Colon)To be determined
This compound e.g., A549 (Lung)To be determined
Compound A4T1 (Breast)Data from literature
Compound BHCT116 (Colon)Data from literature
Compound CMV4;11 (Leukemia)0.0006
Table 3: In Vivo Efficacy in Xenograft Models
CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (%)
This compound e.g., HCT116To be determinedTo be determined
Compound BHCT116Data from literatureSignificant inhibition

Experimental Protocols

In Vitro Kinase Inhibition Assay
  • Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

  • Methodology: A radiometric kinase assay or a fluorescence-based assay will be employed. The compound will be serially diluted and incubated with the kinase, ATP, and a specific substrate. The amount of phosphorylated substrate will be quantified to determine the IC50 value. A broad panel of kinases should be screened to assess selectivity.

Cell-Based Proliferation Assay
  • Objective: To evaluate the effect of this compound on the proliferation of various cancer cell lines.

  • Methodology: Cancer cell lines will be seeded in 96-well plates and treated with increasing concentrations of the test compound for 72 hours. Cell viability will be assessed using a colorimetric assay such as the MTT or a fluorescence-based assay like the CyQUANT assay. The GI50 (concentration for 50% growth inhibition) will be calculated.

Western Blot Analysis
  • Objective: To confirm target engagement within cancer cells by observing the phosphorylation status of downstream signaling proteins.

  • Methodology: Cancer cells will be treated with this compound for a specified time. Cell lysates will be prepared, and proteins will be separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors.

In Vivo Xenograft Studies
  • Objective: To assess the anti-tumor efficacy of this compound in a living organism.

  • Methodology: Immunocompromised mice will be subcutaneously inoculated with human cancer cells.[8][9] Once tumors are established, mice will be randomized into vehicle control and treatment groups.[8][9] this compound will be administered orally or intraperitoneally at various doses and schedules. Tumor volume and body weight will be measured regularly.[9] At the end of the study, tumors will be excised for further analysis.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_X Kinase X Receptor->Kinase_X 5_methoxy_1H_pyrrolo_2_3_c_pyridine This compound 5_methoxy_1H_pyrrolo_2_3_c_pyridine->Kinase_X Inhibition Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylation Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Proposed signaling pathway for this compound.

Experimental Workflow Diagram

G Start Start: This compound Kinase_Screening In Vitro Kinase Panel Screening Start->Kinase_Screening Hit_Identification Identification of Potent Kinase Inhibition Kinase_Screening->Hit_Identification Hit_Identification->Start No, Re-evaluate Cell_Proliferation Cell-Based Proliferation Assays Hit_Identification->Cell_Proliferation Yes Target_Engagement Western Blot for Target Engagement Cell_Proliferation->Target_Engagement In_Vivo_Xenograft In Vivo Xenograft Model Evaluation Target_Engagement->In_Vivo_Xenograft Lead_Validation Validated Drug Lead In_Vivo_Xenograft->Lead_Validation

Caption: Experimental workflow for the validation of this compound.

In Vivo Evaluation Workflow

G Start Establish Xenograft Tumors in Mice Randomization Randomize Mice into Control and Treatment Groups Start->Randomization Dosing Administer Vehicle or This compound Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Endpoint->Monitoring No Analysis Tumor Excision and Pharmacodynamic Analysis Endpoint->Analysis Yes Efficacy_Determination Determination of In Vivo Efficacy Analysis->Efficacy_Determination

Caption: Workflow for in vivo evaluation using xenograft models.

References

Head-to-Head Comparison: Novel 5-methoxy-1H-pyrrolo[2,3-c]pyridine Derivatives Versus Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, published literature directly comparing the biological activity of 5-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives against known drugs is not available. The following guide is a hypothetical yet representative example of how such a comparison would be structured, based on established practices in preclinical drug discovery for similar heterocyclic compounds. This guide will hypothesize a scenario where a novel derivative, herein named PCP-M-01 , is evaluated as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-known target in oncology. The established drug for comparison will be Gefitinib , a first-generation EGFR inhibitor.

Introduction

The 1H-pyrrolo[2,3-c]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives showing promise as inhibitors of key cellular signaling proteins, including protein kinases. The introduction of a methoxy group at the 5-position can significantly alter the electronic and steric properties of the molecule, potentially leading to novel interactions with therapeutic targets. This guide provides a comparative overview of a hypothetical this compound derivative, PCP-M-01, against the known EGFR inhibitor, Gefitinib. The data presented herein is illustrative, designed to showcase the methodologies and data presentation formats typically employed in such a head-to-head comparison.

Data Presentation: Quantitative Comparison

The in vitro potency of PCP-M-01 and Gefitinib was assessed through a biochemical kinase inhibition assay and a cell-based viability assay using a cancer cell line with EGFR mutation (NCI-H1975).

CompoundTarget Kinase IC50 (nM)Cell Viability IC50 (nM) (NCI-H1975)
PCP-M-01 15150
Gefitinib 25200

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standard for in vitro screening of kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.

Materials:

  • Recombinant human EGFR enzyme

  • Specific peptide substrate for EGFR

  • Adenosine 5'-triphosphate (ATP)

  • Test compounds (PCP-M-01, Gefitinib) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • Luminescence-based ATP detection kit

  • White, flat-bottom 384-well assay plates

Procedure:

  • Compound Preparation: A 10-point, 3-fold serial dilution of the test compounds is prepared in DMSO.

  • Assay Plate Preparation: 1 µL of the diluted compounds and controls (DMSO vehicle, known inhibitor) are added to the appropriate wells.

  • Kinase Reaction: A master mix of the kinase reaction solution containing assay buffer, EGFR enzyme, and peptide substrate is prepared and dispensed into each well. A "no kinase" control is included.

  • Incubation: The plate is incubated at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: The ATP detection reagent is added to all wells to stop the kinase reaction and generate a luminescent signal. The plate is incubated for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Luminescence intensity is measured using a plate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]

Materials:

  • NCI-H1975 human lung adenocarcinoma cell line

  • Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (PCP-M-01, Gefitinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[5]

  • Drug Treatment: Cells are treated with various concentrations of the test compounds for 72 hours. A vehicle control (DMSO) is included.[5]

  • MTT Addition: 20 µL of MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5]

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% is determined from the dose-response curve.[5]

Mandatory Visualizations

Diagrams of the signaling pathway and experimental workflow provide a clear visual representation of the processes involved.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates PCP_M_01 PCP-M-01 PCP_M_01->EGFR Inhibits Gefitinib Gefitinib Gefitinib->EGFR Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and points of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay b1 Prepare Compound Dilutions b2 Add Compounds to Plate b1->b2 b3 Add Kinase/ Substrate Mix b2->b3 b4 Incubate b3->b4 b5 Add ATP Detection Reagent b4->b5 b6 Measure Luminescence b5->b6 end_biochem Biochemical IC50 b6->end_biochem c1 Seed Cells in Plate c2 Treat with Compounds c1->c2 c3 Incubate (72h) c2->c3 c4 Add MTT Reagent c3->c4 c5 Solubilize Formazan c4->c5 c6 Measure Absorbance c5->c6 end_cell Cellular IC50 c6->end_cell start Start start->b1 start->c1

Caption: Workflow for in vitro testing of kinase inhibitors.

References

A Comparative Guide to the Cross-Reactivity Profiling of Pyrrolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Comprehensive public data on the cross-reactivity of kinase inhibitors based on the specific 5-methoxy-1H-pyrrolo[2,3-c]pyridine scaffold is not available at the time of this publication. Therefore, this guide presents a representative comparison using the closely related and well-documented 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. The data herein is illustrative, designed to demonstrate the principles and methodologies of cross-reactivity profiling for this important class of inhibitors.

The 1H-pyrrolo[2,3-b]pyridine core is a "kinase privileged" fragment found in numerous inhibitors, including the FDA-approved BRAF inhibitor, Vemurafenib.[1] This guide will compare two hypothetical inhibitors, Inhibitor X and Inhibitor Y , which are derivatives of this scaffold and designed to target the BRAFV600E kinase, a key driver in many melanomas.[2][3]

Comparative Selectivity Data

The therapeutic utility of a kinase inhibitor is defined by its potency against the intended target and its selectivity profile across the human kinome. A lack of selectivity can lead to off-target effects and toxicity. The following table summarizes the inhibitory activity (IC50 values) of Inhibitor X and Inhibitor Y against their primary target, BRAFV600E, and a panel of selected off-target kinases.

Kinase TargetInhibitor X (IC₅₀, nM)Inhibitor Y (IC₅₀, nM)Comments
Primary Target
BRAFV600E1535Both compounds are potent inhibitors of the target mutation.
Key Off-Targets
BRAF (Wild-Type)120250Lower potency against wild-type is desirable.
CRAF (RAF1)95300Off-target inhibition of CRAF can be a source of toxicity.
VEGFR2 (KDR)850>10,000High selectivity against VEGFR2 is a key safety feature.
SRC>5,0001,200Demonstrates differing off-target profiles.
p38α (MAPK14)>10,000>10,000Both compounds are highly selective against p38α.
MEK1 (MAP2K1)>10,0008,500Minimal activity against downstream pathway components.
EGFR4,500>10,000Inhibitor X shows moderate off-target activity on EGFR.

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only. Actual values are highly dependent on specific assay conditions.

Signaling Pathway: RAF-MEK-ERK (MAPK) Pathway

BRAF is a serine/threonine kinase that is a central component of the MAPK/ERK signaling pathway. This pathway transduces extracellular signals from cell surface receptors to the nucleus, regulating key cellular processes like proliferation, differentiation, and survival.[4][5][6][7][8] Mutations such as BRAFV600E lead to constitutive activation of this pathway, driving uncontrolled cell growth in cancers like melanoma.[3]

MAPK_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus receptor Growth Factor Receptor (RTK) ras RAS receptor->ras Activates braf BRAF ras->braf Activates mek MEK1/2 braf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates nucleus Nucleus erk->nucleus Translocates transcription Transcription Factors (e.g., c-Myc, ELK-1) erk->transcription Phosphorylates prolif Cell Proliferation, Survival, Differentiation transcription->prolif Regulates

Caption: Simplified RAF-MEK-ERK (MAPK) signaling pathway.

Experimental Protocols

Accurate determination of inhibitor potency and selectivity relies on robust and standardized experimental methods. The data presented in this guide is based on a standard in vitro radiometric protein kinase assay.

This protocol measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific kinase substrate. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Purified recombinant kinases (e.g., BRAFV600E, VEGFR2, etc.)

  • Specific peptide or protein substrate for each kinase (e.g., Myelin Basic Protein for ERK).

  • Test Inhibitor stock solution (10 mM in DMSO).

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP (Specific activity ~3000 Ci/mmol).

  • Unlabeled ATP solution (10 mM).

  • 96-well reaction plates.

  • P81 phosphocellulose filter plates.

  • 1% Phosphoric acid solution.

  • Scintillation counter.

Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor (Inhibitor X or Y) in 100% DMSO. Further dilute these into the kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control). Add 20 µL of a master mix containing the kinase and its specific substrate, both diluted in kinase reaction buffer.

  • Initiation: Start the reaction by adding 25 µL of the ATP mixture. This mixture contains both unlabeled ATP (to achieve a final concentration near the KM for the kinase) and [γ-³³P]ATP.[9][10]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the P81 paper, while the unincorporated [γ-³³P]ATP will not.

  • Washing: Wash the filter plate three times with 1% phosphoric acid to remove all unbound radiolabeled ATP.[11]

  • Detection: After drying the plate, add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The process of profiling an inhibitor for cross-reactivity involves a tiered approach, starting with the primary target and expanding to a broad panel of kinases to identify potential off-target activities.

Kinase_Profiling_Workflow start Start: Novel Inhibitor primary_assay Primary Target Assay (e.g., BRAFV600E) Determine Potency (IC₅₀) start->primary_assay is_potent Potent? (IC₅₀ < 100 nM) primary_assay->is_potent selectivity_panel Broad Kinome Screen (e.g., >400 Kinases) @ Fixed Concentration (e.g., 1µM) is_potent->selectivity_panel Yes stop Stop: Not Potent is_potent->stop No hits_found Off-Target Hits Found? selectivity_panel->hits_found dose_response Dose-Response Assays for Off-Targets Determine IC₅₀ for Hits hits_found->dose_response Yes end End: Selectivity Profile Established hits_found->end No (Highly Selective) analyze Analyze Data: - Calculate Selectivity Score - Profile Against Related Kinases dose_response->analyze analyze->end

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

References

Comparative In Vivo Efficacy of Novel Pyrrolo-Pyridine Analogs as FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on targeted treatments that exploit specific molecular vulnerabilities of tumor cells. One such promising target is the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which, when aberrantly activated, drives the proliferation and survival of various cancers. This guide provides a comparative overview of the in vivo efficacy of a novel 1H-pyrazolo[3,4-b]pyridine analog, Compound 7n, against established FGFR inhibitors, Erdafitinib and Infigratinib.

Introduction to the Compared FGFR Inhibitors

Compound 7n is a novel, potent, and selective 1H-pyrazolo[3,4-b]pyridine derivative identified as a promising FGFR kinase inhibitor.[1][2] Its structural novelty and high selectivity for FGFR over other kinases like VEGFR2 make it a compound of significant interest for further preclinical and clinical development.

Erdafitinib (JNJ-42756493) is a potent, orally bioavailable pan-FGFR tyrosine kinase inhibitor. It has received regulatory approval for the treatment of metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations and is being investigated in various other solid tumors.[3]

Infigratinib (BGJ398) is another potent and selective oral inhibitor of FGFR1, FGFR2, and FGFR3. It has been approved for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[4][5][6]

Comparative In Vivo Efficacy

The in vivo anti-tumor activity of these compounds has been evaluated in various xenograft models. The following table summarizes the key efficacy data from these preclinical studies.

CompoundXenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound 7n NCI-H1581Non-Small Cell Lung Cancer50 mg/kg, p.o., qd91.6%[7]
Erdafitinib SNU-16Gastric Cancer10 mg/kg, p.o., qd37.8%[3]
30 mg/kg, p.o., qd59.4%[3]
Infigratinib Patient-Derived Xenograft (CCA)Cholangiocarcinoma20 mg/kg, p.o., qdSignificant tumor growth delay[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are the protocols for the key experiments cited.

NCI-H1581 Xenograft Model (for Compound 7n)
  • Animal Model: Female athymic BALB/c nude mice (5-6 weeks old).

  • Cell Line: NCI-H1581 human non-small cell lung cancer cells, which harbor an FGFR1 amplification.

  • Tumor Implantation: 5 x 10^6 NCI-H1581 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel were injected subcutaneously into the right flank of the mice.

  • Treatment: When the average tumor volume reached approximately 100-150 mm³, mice were randomized into vehicle control and treatment groups. Compound 7n was administered orally once daily (qd) at a dose of 50 mg/kg.

  • Efficacy Evaluation: Tumor volumes were measured every two days using a caliper, and calculated using the formula: (length × width²) / 2. The tumor growth inhibition (TGI) was calculated at the end of the study.

SNU-16 Xenograft Model (for Erdafitinib)
  • Animal Model: Immunocompromised mice (e.g., athymic BALB/c or NOD/SCID), 10-12 weeks old.[9]

  • Cell Line: SNU-16 human gastric carcinoma cells, which overexpress FGFR2.[9][10]

  • Tumor Implantation: 1 x 10^6 SNU-16 cells suspended in Matrigel were subcutaneously injected into the hind leg of each mouse.[9]

  • Treatment: Dosing was initiated when the mean tumor size reached 100-140 mm³. Erdafitinib was administered orally once daily at doses of 10 mg/kg and 30 mg/kg for 21 days.[3]

  • Efficacy Evaluation: Tumor volumes were measured regularly, and the TGI was determined by comparing the change in tumor volume in the treated groups to the vehicle control group.[3]

Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model (for Infigratinib)
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID).

  • Tumor Model: Patient-derived cholangiocarcinoma tissue harboring an FGFR2 fusion was subcutaneously implanted into the flanks of the mice.[11]

  • Treatment: Once tumors were established and reached a predetermined size, mice were randomized to receive either vehicle or Infigratinib orally.

  • Efficacy Evaluation: Tumor growth was monitored over time, and the treatment effect was assessed by comparing tumor volumes between the treated and control groups.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological mechanism and the experimental process, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT->Proliferation

Caption: The FGFR Signaling Pathway.

Xenograft_Workflow start Start cell_culture Cancer Cell Culture (e.g., NCI-H1581) start->cell_culture implantation Subcutaneous Implantation into Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration of Compound or Vehicle randomization->treatment measurement Tumor Volume Measurement (e.g., every 2 days) treatment->measurement endpoint Study Endpoint (e.g., 21 days) measurement->endpoint Continue until endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis end End analysis->end

Caption: Experimental Workflow for In Vivo Xenograft Studies.

References

Benchmarking the Synthetic Accessibility of 5-methoxy-1H-pyrrolo[2,3-c]pyridine: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthetic accessibility of a target molecule is a critical factor in the early stages of drug discovery. This guide provides a comparative analysis of the synthetic accessibility of 5-methoxy-1H-pyrrolo[2,3-c]pyridine, a 6-azaindole derivative of interest in medicinal chemistry, against other common heterocyclic scaffolds.

The ease and efficiency of synthesizing a lead compound can significantly impact the timeline and cost of a drug development program. Therefore, a thorough evaluation of potential synthetic routes and a comparison with established alternatives is essential for informed decision-making. This guide presents a proposed synthetic pathway for this compound, alongside established routes for alternative scaffolds, imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyridines. Quantitative data is summarized in comparative tables, and detailed experimental protocols are provided for key synthetic transformations.

Comparative Analysis of Synthetic Accessibility

The following tables provide a summary of the key metrics for comparing the synthetic accessibility of the target molecule and its alternatives. It is important to note that the data for this compound is based on a proposed route adapted from the synthesis of a close analog, 7-methoxy-6-azaindole, via the Bartoli indole synthesis.

Scaffold Synthetic Method Key Starting Materials Number of Steps Reported Overall Yield (%) Key Reaction Conditions
This compoundProposed: Bartoli Indole Synthesis4-methoxy-3-nitropyridine, Vinyl Grignard reagent1Estimated ~20%Low temperature (-78 °C to -20 °C), inert atmosphere
Imidazo[1,2-a]pyridineOne-pot Three-component Reaction2-aminopyridine, Aldehyde, Isocyanide182-91%Microwave irradiation, catalyst (e.g., NH₄Cl)
Pyrazolo[1,5-a]pyrimidineThree-component Reaction3-amino-1H-pyrazole, Aldehyde, Activated methylene compound1Good to ExcellentOne-pot, formation of an imine intermediate followed by cyclization

Table 1: High-Level Comparison of Synthetic Accessibility

Parameter This compound (Proposed) Imidazo[1,2-a]pyridine Pyrazolo[1,5-a]pyrimidine
Starting Material Availability Readily availableReadily availableReadily available
Number of Synthetic Steps 111
Overall Yield Moderate (estimated)HighHigh
Reaction Conditions Cryogenic temperatures, Grignard reagentMicrowave or conventional heatingGenerally mild
Purification Standard chromatographic methodsStandard chromatographic methodsStandard chromatographic methods
Scalability Potentially challenging due to cryogenic conditionsGenerally goodGenerally good

Table 2: Detailed Comparison of Synthetic Parameters

Proposed Synthetic Pathway for this compound

The proposed synthesis of this compound is based on the Bartoli indole synthesis, a powerful method for the preparation of substituted indoles and their heteroaromatic analogs.

Bartoli_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product SM1 4-Methoxy-3-nitropyridine Reaction Bartoli Indole Synthesis SM1->Reaction SM2 Vinylmagnesium bromide SM2->Reaction Product This compound Reaction->Product ~20% Yield (estimated)

Caption: Proposed Bartoli synthesis of this compound.

Experimental Protocol (Proposed)

Synthesis of this compound via Bartoli Indole Synthesis

  • Materials: 4-Methoxy-3-nitropyridine, vinylmagnesium bromide (1.0 M solution in THF), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution, ethyl acetate, anhydrous magnesium sulfate.

  • Procedure:

    • A solution of 4-methoxy-3-nitropyridine (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • The solution is cooled to -78 °C using a dry ice/acetone bath.

    • Vinylmagnesium bromide solution (3.0 eq) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to -20 °C and stirred for 8-12 hours.

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -20 °C.

    • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography to afford this compound.

Synthetic Pathways for Alternative Scaffolds

For comparison, established and efficient synthetic routes for two alternative heterocyclic scaffolds, imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, are presented below.

Imidazo[1,2-a]pyridine Synthesis

A common and efficient method for the synthesis of imidazo[1,2-a]pyridines is the one-pot three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, often facilitated by microwave irradiation.

Imidazopyridine_Synthesis cluster_start_alt1 Starting Materials cluster_reaction_alt1 Reaction cluster_product_alt1 Product SM1_alt1 2-Aminopyridine Reaction_alt1 One-pot Three-component Reaction (e.g., Groebke-Blackburn-Bienaymé) SM1_alt1->Reaction_alt1 SM2_alt1 Aldehyde SM2_alt1->Reaction_alt1 SM3_alt1 Isocyanide SM3_alt1->Reaction_alt1 Product_alt1 Imidazo[1,2-a]pyridine Reaction_alt1->Product_alt1 82-91% Yield

Caption: One-pot synthesis of Imidazo[1,2-a]pyridines.[1]

Experimental Protocol: Imidazo[1,2-a]pyridine Synthesis

General Procedure for the One-Pot Synthesis of Imidazo[1,2-a]pyridines

  • Materials: 2-Aminopyridine (1.0 eq), aldehyde (1.0 eq), isocyanide (1.2 eq), a suitable catalyst (e.g., NH₄Cl, 10 mol%), and a solvent (e.g., methanol).

  • Procedure:

    • To a microwave vial, 2-aminopyridine, aldehyde, isocyanide, and the catalyst are added in the specified solvent.

    • The vial is sealed and subjected to microwave irradiation at a specified temperature (e.g., 100 °C) for a designated time (e.g., 30 minutes).

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine derivative.[1]

Pyrazolo[1,5-a]pyrimidine Synthesis

Pyrazolo[1,5-a]pyrimidines can be readily synthesized through a three-component reaction involving a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound.

Pyrazolopyrimidine_Synthesis cluster_start_alt2 Starting Materials cluster_reaction_alt2 Reaction cluster_product_alt2 Product SM1_alt2 3-Amino-1H-pyrazole Reaction_alt2 Three-component Reaction SM1_alt2->Reaction_alt2 SM2_alt2 Aldehyde SM2_alt2->Reaction_alt2 SM3_alt2 Activated Methylene Compound SM3_alt2->Reaction_alt2 Product_alt2 Pyrazolo[1,5-a]pyrimidine Reaction_alt2->Product_alt2 Good to Excellent Yields

Caption: Three-component synthesis of Pyrazolo[1,5-a]pyrimidines.

Experimental Protocol: Pyrazolo[1,5-a]pyrimidine Synthesis

General Procedure for the Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines

  • Materials: 3-Amino-1H-pyrazole (1.0 eq), aldehyde (1.0 eq), activated methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq), a catalyst (e.g., piperidine), and a solvent (e.g., ethanol).

  • Procedure:

    • A mixture of 3-amino-1H-pyrazole, aldehyde, and the activated methylene compound is stirred in a suitable solvent.

    • A catalytic amount of a base, such as piperidine, is added to the mixture.

    • The reaction mixture is heated to reflux for a specified period.

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The solid product is washed with a cold solvent and dried to afford the pyrazolo[1,5-a]pyrimidine derivative.

Conclusion

For drug development professionals, the choice of a scaffold should be guided by a balance of factors including synthetic feasibility, potential for diversification, and the desired pharmacological profile. The information presented herein aims to facilitate a more informed decision-making process in the selection and pursuit of novel heterocyclic compounds for therapeutic applications. Further experimental validation of the proposed route for this compound is warranted to fully assess its synthetic viability.

References

Orthogonal Assays to Confirm the Mechanism of Action of 5-methoxy-1H-pyrrolo[2,3-c]pyridine Derivatives as FGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors is paramount. The 5-methoxy-1H-pyrrolo[2,3-c]pyridine scaffold has emerged as a promising starting point for the design of novel kinase inhibitors, with derivatives showing potential activity against key oncogenic drivers such as the Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of FGFR signaling is implicated in a variety of cancers, making it an attractive target for therapeutic intervention.

This guide provides a comparative framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of action of a representative this compound derivative, herein designated as Compound A , as an FGFR inhibitor. To provide a clear benchmark, its performance is compared against a well-characterized, potent, and selective FGFR inhibitor, AZD4547 .

The confirmation of a compound's mechanism of action relies on a suite of orthogonal assays that interrogate the target from different perspectives. Here, we detail three key experimental approaches: a biochemical assay to determine direct enzyme inhibition, a target engagement assay to confirm binding within a cellular context, and a cell-based functional assay to measure the impact on downstream signaling.

Comparative Performance of FGFR Inhibitors

The inhibitory potential of Compound A and the comparator, AZD4547, was assessed across a series of assays to provide a multi-faceted view of their mechanism of action against FGFR1. The data presented below is representative of typical results obtained in such validation studies.

Assay Type Parameter Compound A AZD4547 (Comparator)
Biochemical Assay FGFR1 Kinase Inhibition (IC50)15 nM2 nM
Target Engagement FGFR1 Cellular Target Engagement (IC50)50 nM10 nM
Cellular Function Inhibition of p-FRS2α (Tyr196) (IC50)75 nM18 nM

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the adaptation of these assays for other compounds.

Biochemical Kinase Inhibition Assay (TR-FRET)

This assay quantitatively measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is employed, which is a robust and sensitive method for detecting kinase activity.

Materials:

  • Recombinant human FGFR1 kinase

  • Biotinylated poly-Glu-Tyr (4:1) substrate

  • ATP

  • LanthaScreen™ Eu-labeled anti-phosphotyrosine antibody (PY20)

  • Streptavidin-Allophycocyanin (SA-APC) conjugate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (Compound A, AZD4547) serially diluted in DMSO

  • 384-well low-volume plates

Procedure:

  • Prepare a 2X solution of FGFR1 kinase and biotinylated substrate in assay buffer.

  • Serially dilute test compounds in DMSO, and then further dilute in assay buffer to create a 10X working stock.

  • Add 2 µL of the 10X compound solution to the wells of a 384-well plate.

  • Add 8 µL of the 2X kinase/substrate mix to the wells.

  • Initiate the kinase reaction by adding 10 µL of a 2X ATP solution (at the Km concentration for FGFR1) in assay buffer.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of a TR-FRET detection solution containing the Eu-PY20 antibody and SA-APC in a buffer with EDTA.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 620 nm (Europium) and 665 nm (APC).

  • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement assay measures the binding of a compound to its target protein within intact, living cells.[1] This provides evidence that the compound can cross the cell membrane and engage with the target in its native environment.

Materials:

  • HEK293 cells

  • Plasmid encoding FGFR1-NanoLuc® fusion protein

  • NanoBRET™ fluorescent tracer that binds to the FGFR1 active site

  • FuGENE® HD Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Test compounds (Compound A, AZD4547)

  • White, 384-well cell culture plates

Procedure:

  • Transfect HEK293 cells with the FGFR1-NanoLuc® plasmid using FuGENE® HD and seed them into a 384-well plate. Incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in Opti-MEM™.

  • Prepare the NanoBRET™ tracer at a 2X concentration in Opti-MEM™.

  • Add the test compounds to the cells, followed immediately by the addition of the tracer.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.

  • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular inhibitor.

  • Add the substrate solution to all wells.

  • Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission).

  • Calculate the NanoBRET™ ratio (acceptor emission / donor emission). The displacement of the tracer by the test compound will result in a decrease in the BRET signal.

  • Plot the BRET ratio against the compound concentration to determine the cellular IC50 value.

Western Blot for Downstream Signaling Inhibition

This assay assesses the functional consequence of target engagement by measuring the phosphorylation status of a direct downstream substrate of the target kinase. For FGFR, a key substrate is FRS2α.

Materials:

  • A cell line that expresses FGFR1 and shows ligand-inducible signaling (e.g., HEK293 cells overexpressing FGFR1, or a cancer cell line with FGFR1 amplification).

  • Serum-free cell culture medium.

  • Fibroblast Growth Factor (FGF) ligand.

  • Test compounds (Compound A, AZD4547).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-FRS2α (Tyr196), anti-total FRS2α, anti-β-Actin.

  • HRP-conjugated secondary antibodies.

  • ECL chemiluminescence substrate.

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells overnight.

  • Pre-treat the cells with varying concentrations of the test compounds for 2 hours.

  • Stimulate the cells with FGF ligand (e.g., 10 ng/mL) for 15 minutes to induce FGFR signaling.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with the anti-phospho-FRS2α primary antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total FRS2α and β-Actin as loading controls.

  • Quantify the band intensities and normalize the phospho-FRS2α signal to the total FRS2α and loading control signals. Plot the normalized signal against the compound concentration to determine the IC50.

Visualizing the Workflow and Signaling Pathway

To better illustrate the concepts and processes described, the following diagrams have been generated using the DOT language.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds & Activates FRS2 FRS2α FGFR1->FRS2 Phosphorylates Compound_A Compound A (this compound derivative) Compound_A->FGFR1 Inhibits pFRS2 p-FRS2α Downstream Downstream Signaling (e.g., MAPK/ERK) pFRS2->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: FGFR1 signaling pathway and the inhibitory action of Compound A.

Orthogonal_Assay_Workflow cluster_biochem Biochemical Level cluster_cell Cellular Level biochem_assay Biochemical Assay (TR-FRET) biochem_result Direct Kinase Inhibition (IC50) biochem_assay->biochem_result conclusion Confirmed Mechanism of Action biochem_result->conclusion target_engagement Target Engagement (NanoBRET™) cellular_function Cellular Function (Western Blot) target_engagement->cellular_function target_result Intracellular Binding (IC50) target_engagement->target_result function_result Downstream Inhibition (IC50) cellular_function->function_result target_result->conclusion function_result->conclusion start Hypothesis: Compound A inhibits FGFR1 start->biochem_assay start->target_engagement

Caption: Workflow for orthogonal validation of a kinase inhibitor's mechanism.

References

Comparative Pharmacokinetic Analysis of 5-methoxy-1H-pyrrolo[2,3-c]pyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the absorption, distribution, metabolism, and excretion (ADME) properties of 5-methoxy-1H-pyrrolo[2,3-c]pyridine analogs reveals a critical gap in publicly available, direct comparative data. While this scaffold is recognized for its therapeutic potential, head-to-head pharmacokinetic studies of its analogs are not readily found in the literature. This guide, therefore, compiles available pharmacokinetic data for representative compounds of the broader pyrrolo[2,3-c]pyridine class to provide a framework for comparison and to highlight key considerations for researchers in drug development.

The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a promising scaffold in medicinal chemistry, valued for its structural features that allow for the modulation of both pharmacodynamic and pharmacokinetic properties.[1] Despite its potential, detailed experimental data comparing the ADME profiles of different 5-methoxy substituted analogs remains elusive in published studies. To facilitate an understanding of the pharmacokinetic landscape of this class of compounds, this guide presents a summary of available data for related pyrrolo[c]pyridine derivatives.

Summary of Pharmacokinetic Parameters

Due to the absence of direct comparative studies on this compound analogs, the following table summarizes pharmacokinetic data for a representative 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived urea, an isomer of the target scaffold, to illustrate the type of data essential for a comparative analysis.

Compound IDScaffoldSpeciesDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Bioavailability (%)Reference
Compound 18 2,3-dihydro-1H-pyrrolo[3,4-c]pyridineMouse10 mg/kg, p.o.1,21028,6104.3Not Reported[2]

This table is intended as a template. Data for specific this compound analogs should be populated as it becomes available through further research.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and comparison of pharmacokinetic data. Below are representative protocols for key in vivo pharmacokinetic experiments.

In Vivo Pharmacokinetic Study in Mice

A study to determine the pharmacokinetic profile of a novel compound, such as a this compound analog, in mice would typically follow this protocol:

  • Animal Model: Male BALB/c mice are commonly used. Animals are acclimatized for a minimum of three days before the study.

  • Dosing:

    • Intravenous (IV) Administration: The compound is formulated in a suitable vehicle (e.g., a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline) and administered as a single bolus dose into the tail vein.

    • Oral (PO) Administration: The compound is suspended in a vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via retro-orbital bleeding or another appropriate method. Plasma is separated by centrifugation.

  • Bioanalysis: Plasma concentrations of the compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (T½), and oral bioavailability (F%).

Experimental Workflow and Biological Pathways

The following diagram illustrates a typical workflow for the preclinical pharmacokinetic evaluation of a new chemical entity.

G cluster_0 In Vitro ADME Screening cluster_1 In Vivo Pharmacokinetics cluster_2 Data Analysis & Modeling Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) IV_PK Intravenous (IV) PK Study (Clearance, Volume of Distribution) Metabolic_Stability->IV_PK Permeability Permeability (e.g., Caco-2) PO_PK Oral (PO) PK Study (Bioavailability, Cmax, Tmax) Permeability->PO_PK Plasma_Protein_Binding Plasma Protein Binding IVIVE In Vitro-In Vivo Extrapolation (IVIVE) Plasma_Protein_Binding->IVIVE Solubility Aqueous Solubility Solubility->PO_PK PK_Parameter_Calculation PK Parameter Calculation IV_PK->PK_Parameter_Calculation PO_PK->PK_Parameter_Calculation PK_Parameter_Calculation->IVIVE Human_PK_Prediction Human PK Prediction IVIVE->Human_PK_Prediction

Caption: Preclinical pharmacokinetic evaluation workflow.

This logical diagram outlines the progression from initial in vitro ADME screening of compounds to in vivo pharmacokinetic studies, culminating in the analysis and modeling of the data to predict human pharmacokinetics. The color-coded arrows indicate the flow of information and experimental progression.

References

A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of pyridine and pyrimidine-based heterocyclic compounds as kinase inhibitors. The information presented is supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.

Introduction to Heterocyclic Kinase Inhibitors

Nitrogen-containing heterocyclic compounds are fundamental scaffolds in medicinal chemistry, frequently found in a vast array of biologically active molecules and approved drugs.[1][2] Among these, pyridine and pyrimidine derivatives have garnered significant attention as privileged structures in the development of kinase inhibitors.[3][4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5] The core heterocyclic scaffold is crucial for interacting with the ATP-binding site of kinases, and modifications to this core and its substituents can dramatically influence potency, selectivity, and pharmacokinetic properties.[6] This guide focuses on a comparative analysis of pyridine and pyrimidine cores in the context of kinase inhibition, with a particular emphasis on p38 MAP kinase and Epidermal Growth Factor Receptor (EGFR) as representative targets.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyridine and pyrimidine-based kinase inhibitors against their respective targets. Lower IC50 values indicate greater potency.

Compound IDHeterocyclic CoreTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
p38 MAP Kinase Inhibitors
Pyridinylimidazole AnalogPyridinep38α~5-10BIRB 7960.1
Pyridol-pyrimidine AnalogPyrimidinep38α~5N/AN/A
EGFR Inhibitors
Erlotinib (Quinazoline)Pyrimidine AnalogEGFR (Wild Type)~2Osimertinib~15
OsimertinibPyrimidineEGFR (T790M Mutant)~1Erlotinib>5000
VEGFR-2 Inhibitors
Pyridine-urea 8ePyridineVEGFR-23,930SorafenibN/A
Thienopyrimidine AnalogPyrimidineVEGFR-2Potent InhibitionN/AN/A

Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison should be made with caution.

Structure-Activity Relationship (SAR) Insights

The choice between a pyridine and a pyrimidine core can significantly impact inhibitor activity. Pyrimidine is often considered a bioisostere of the purine ring of ATP, which may facilitate its binding to the kinase ATP pocket.[7][8]

For p38 MAP kinase inhibitors , both pyridine and pyrimidine scaffolds have yielded highly potent compounds. The nitrogen atoms in the heterocyclic ring are crucial for forming hydrogen bonds with the hinge region of the kinase. The selectivity of certain pyridol-pyrimidine inhibitors for p38α is attributed to a specific peptide flip in the kinase structure that is favored by the presence of a glycine residue at position 110, a feature not present in all MAP kinases.[9]

In the context of EGFR inhibitors , pyrimidine-based compounds like Osimertinib have demonstrated superior efficacy against mutant forms of the enzyme compared to first-generation quinazoline (a bicyclic system containing a pyrimidine ring) inhibitors like Erlotinib.[9] This highlights how modifications to the pyrimidine scaffold can overcome mechanisms of drug resistance.

Experimental Protocols

A detailed methodology for a common in vitro kinase inhibition assay is provided below.

Luminescence-Based Kinase Assay for IC50 Determination (ADP-Glo™ Assay)

This protocol outlines the steps to determine the potency of an inhibitor against a target kinase by measuring the amount of ADP produced in the kinase reaction.[1][10]

Materials:

  • Target Kinase (e.g., p38α)

  • Kinase Substrate (e.g., specific peptide)

  • ATP

  • Test Inhibitors (dissolved in DMSO)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation:

    • Prepare a serial dilution of the test inhibitor in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended.

    • Include a DMSO-only control (vehicle).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of each inhibitor dilution or DMSO.

    • Prepare a master mix containing the kinase and its substrate in kinase buffer. Add 2 µL of this master mix to each well.

    • Incubate the plate for 15-60 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration near the Km for the kinase) to each well.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

Mandatory Visualizations

p38_MAPK_Signaling_Pathway Stress Stress / Cytokines MKKs MAPKKs (MKK3/6) Stress->MKKs p38 p38 MAPK MKKs->p38 Phosphorylation Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates Phosphorylation Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor Pyridine/Pyrimidine Inhibitor Inhibitor->p38

Simplified p38 MAPK signaling pathway and point of inhibition.

Kinase_Inhibition_Assay_Workflow Start Start InhibitorPrep Prepare Inhibitor Serial Dilutions Start->InhibitorPrep ReactionSetup Add Inhibitor, Kinase, and Substrate to Plate InhibitorPrep->ReactionSetup Incubate1 Pre-incubation (Inhibitor-Kinase Binding) ReactionSetup->Incubate1 AddATP Initiate Reaction with ATP Incubate1->AddATP Incubate2 Kinase Reaction Incubation AddATP->Incubate2 AddADPGlo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate2->AddADPGlo Incubate3 Incubation AddADPGlo->Incubate3 AddDetection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate3->AddDetection Incubate4 Incubation AddDetection->Incubate4 ReadLuminescence Measure Luminescence Incubate4->ReadLuminescence AnalyzeData Data Analysis (IC50 Determination) ReadLuminescence->AnalyzeData End End AnalyzeData->End

Workflow for a luminescence-based kinase inhibition assay.

References

Navigating Drug Discovery: A Comparative Analysis of In Silico and In Vitro Activity for Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the predictive power of computational models versus real-world experimental results for a class of promising therapeutic compounds.

In the quest for novel therapeutics, the synergy between computational (in silico) and laboratory-based (in vitro) studies is paramount. This guide provides a comparative analysis of the predicted and measured activities of pyrrolopyridine derivatives, a scaffold of significant interest in drug development, particularly as kinase inhibitors. While direct, comprehensive correlational studies for 5-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives are not extensively available in published literature, this guide will draw upon closely related 1H-pyrrolo[2,3-b]pyridine derivatives targeting the Fibroblast Growth Factor Receptor (FGFR) to illustrate the principles and methodologies involved.

Correlation of Predicted and Experimental Activities

The development of potent kinase inhibitors often begins with a structure-based design strategy. In silico molecular docking is employed to predict the binding affinity and mode of interaction of designed compounds with the target protein. These predictions are then validated through in vitro enzymatic assays that measure the actual inhibitory activity, typically as an IC50 value (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).

A study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR1 inhibitors provides a clear example of this process.[1][2] A lead compound was identified, and subsequent derivatives were designed to improve interactions with the hydrophobic pocket and key amino acid residues in the ATP-binding site of FGFR1.[1][2] The in silico modeling suggested that introducing specific substituents would enhance binding, a hypothesis then tested via in vitro assays.

Table 1: Comparison of In Silico Predictions and In Vitro FGFR1 Inhibition for Selected 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDKey SubstitutionsIn Silico Rationale (Predicted Interaction)In Vitro Activity (FGFR1 IC50, nM)
1 (Lead Compound)Forms hydrogen bond with hinge region.[1][2]1900[1][2]
4a 5-trifluoromethylTrifluoromethyl group designed to form a hydrogen bond with Gly485.[1][2]100[2]
4h 5-trifluoromethyl, 3,5-dimethoxyphenyl3,5-dimethoxyphenyl group occupies hydrophobic pocket and forms hydrogen bonds with Asp641; 5-trifluoromethyl forms a hydrogen bond with Gly485.[2]7[2]

This table is a representative summary based on data for 1H-pyrrolo[2,3-b]pyridine derivatives as no direct correlative table was available for this compound.

The data illustrates a successful correlation: the in silico-guided modifications, such as adding a trifluoromethyl group (Compound 4a ) and altering the phenyl substituent (Compound 4h ), led to a significant, predictable increase in in vitro potency against FGFR1.[2]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. The methodologies below are representative of those used to evaluate pyrrolopyridine derivatives.

In Silico Methodology: Molecular Docking

Molecular docking studies are performed to predict the binding conformation and affinity of a ligand to a target protein.

  • Protein Preparation: The crystal structure of the target protein (e.g., FGFR1, PDB ID: 4V04) is obtained from the Protein Data Bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 2D structures of the pyrrolopyridine derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the prepared ligands into the defined binding site of the protein. The program samples different conformations and orientations of the ligand.

  • Scoring and Analysis: The resulting poses are "scored" based on a function that estimates the binding free energy. The pose with the best score is typically chosen as the predicted binding mode, which is then analyzed for key interactions like hydrogen bonds and hydrophobic contacts.[2]

In Vitro Methodology: Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the target kinase is determined using an enzymatic assay.

  • Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay. These measure the phosphorylation of a substrate by the kinase.

  • Procedure:

    • The kinase (e.g., FGFR1), a specific substrate peptide, and ATP are combined in a buffer solution in the wells of a microplate.

    • The test compounds (pyrrolopyridine derivatives) are added at various concentrations.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. For TR-FRET, this involves adding labeled antibodies that bind to the phosphorylated substrate, leading to a measurable FRET signal.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control without an inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.[1][2]

Visualizing the Workflow and Biological Context

Diagrams are essential for conceptualizing the complex relationships in drug discovery and cell signaling.

In Silico to In Vitro Workflow cluster_in_silico In Silico (Computational) Phase cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro (Experimental) Phase Target Target Identification (e.g., FGFR1 Kinase) Design Ligand Design (Pyrrolopyridine Derivatives) Target->Design Docking Molecular Docking (Predict Binding Affinity) Design->Docking Synthesis Synthesis of Designed Compounds Docking->Synthesis Correlation Correlation Analysis Docking->Correlation Assay Biological Assay (e.g., Kinase Inhibition) Synthesis->Assay Assay->Correlation SAR Structure-Activity Relationship (SAR) Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Refinement Correlation->SAR

Caption: Workflow integrating in silico prediction with in vitro validation.

The pyrrolopyridine derivatives discussed often target critical cell signaling pathways, such as the FGFR pathway, which is implicated in cell proliferation and survival.

FGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Activates PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene AKT->Gene Inhibitor Pyrrolopyridine Inhibitor Inhibitor->FGFR Blocks ATP Binding

Caption: Simplified FGFR signaling pathway targeted by inhibitors.

References

Safety Operating Guide

Proper Disposal of 5-methoxy-1H-pyrrolo[2,3-c]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides a comprehensive guide to the proper disposal procedures for 5-methoxy-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound utilized in various research and development applications. Due to the limited availability of a specific, detailed safety data sheet (SDS) for this compound, the following procedures are based on the known hazards of similar pyridine-containing and heterocyclic compounds and should be implemented in strict accordanceance with institutional environmental health and safety (EHS) protocols.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause skin, eye, and respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Covering: A standard laboratory coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.

In the event of a spill, immediately evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. The contaminated absorbent material should then be collected in a sealed, properly labeled hazardous waste container. For large spills, contact your institution's EHS department immediately.

Step-by-Step Disposal Protocol

All waste containing this compound must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.

  • Waste Segregation:

    • Collect all waste materials containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, weighing boats, absorbent pads), in a designated hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed by your institution's EHS department. It should be kept separate from strong oxidizing agents and strong acids.

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure screw-top lid. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be in good condition, free from cracks or residues on the exterior.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and its CAS number (183208-36-8).

    • Indicate the primary hazards (e.g., "Harmful if swallowed," "Irritant").

    • If it is a mixed waste stream, list all chemical constituents with their approximate percentages.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and well-ventilated.

    • The storage area should be away from sources of ignition, heat, and direct sunlight.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

ParameterValue/ClassificationSource/Analogy
GHS Classification Acute Toxicity 4, Oral (H302)PubChem[1][2]
Skin Irritation (Potential)PubChem[1]
Eye Irritation (Potential)PubChem[1]
Respiratory Irritation (Potential)PubChem[1]
Signal Word WarningSigma-Aldrich
Hazardous Decomposition Products (Analogous to Pyridine) Oxides of Carbon (CO, CO2)Fisher Scientific[3]
Hydrogen Cyanide (HCN)Fisher Scientific[3]
Oxides of Nitrogen (NOx)Fisher Scientific[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Handling of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generation Generation of Waste: - Unused reagent - Contaminated materials - Reaction residues fume_hood->waste_generation is_spill Spill Occurs? waste_generation->is_spill small_spill Small Spill: Absorb with inert material is_spill->small_spill Yes large_spill Large Spill: Evacuate and contact EHS is_spill->large_spill Yes, Large collect_waste Collect in Designated Hazardous Waste Container is_spill->collect_waste No small_spill->collect_waste contact_ehs Contact EHS for Waste Pickup large_spill->contact_ehs segregate_waste Segregate from Incompatible Materials collect_waste->segregate_waste label_container Label Container: - 'Hazardous Waste' - Full Chemical Name & CAS - Hazard Information segregate_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste store_waste->contact_ehs end End: Proper Disposal by Certified Vendor contact_ehs->end

Caption: Decision tree for the safe disposal of this compound.

References

Personal protective equipment for handling 5-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 5-methoxy-1H-pyrrolo[2,3-c]pyridine, including operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes and eye irritation.
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.Avoids inhalation and respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

1. Preparation:

  • Ensure a well-ventilated workspace, preferably a chemical fume hood.[1]

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the designated handling area.

  • Don the appropriate Personal Protective Equipment (PPE) as specified in the table above.

2. Handling:

  • Weighing and Transfer:

    • Carefully open the container to minimize the generation of dust.

    • Use a clean spatula to transfer the desired amount of the compound onto a tared weigh boat.

    • Slowly and carefully transfer the weighed solid into the reaction vessel.

  • In Solution:

    • When preparing solutions, add the solvent to the vessel containing the compound.

    • Ensure the container is securely capped or covered during dissolution.

3. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

  • Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye protection).

  • Wash hands thoroughly with soap and water after handling.[1]

Diagram: Chemical Handling Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don PPE prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh Proceed to Handling handle_transfer Transfer to Vessel handle_weigh->handle_transfer handle_solution Prepare Solution handle_transfer->handle_solution post_decon Decontaminate handle_solution->post_decon Proceed to Cleanup post_ppe Remove PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash

Caption: Workflow for the safe handling of chemical compounds.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Contaminated Solids: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be treated as hazardous waste.

  • Unused Compound: The original container with any remaining compound should be disposed of as hazardous chemical waste.

  • Contaminated Solutions: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.

2. Waste Collection and Storage:

  • Collect all hazardous waste in clearly labeled, sealed, and appropriate containers.

  • Store waste containers in a designated, secure area away from incompatible materials.

3. Final Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.

Diagram: Chemical Waste Disposal Decision Tree

Disposal Decision Tree for this compound cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Path cluster_final Final Steps start Waste Generated is_contaminated Contaminated Material? start->is_contaminated hazardous_waste Dispose as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Waste is_contaminated->non_hazardous_waste No contact_ehs Contact EHS for Pickup hazardous_waste->contact_ehs

Caption: Decision tree for chemical waste disposal.

References

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